Product packaging for Azido-PEG4-4-nitrophenyl carbonate(Cat. No.:)

Azido-PEG4-4-nitrophenyl carbonate

Cat. No.: B605844
M. Wt: 384.34 g/mol
InChI Key: NEBKYWFZPUXXJD-UHFFFAOYSA-N
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Description

Azido-PEG4-4-nitrophenyl carbonate is a PEG derivative containing an azide group and an reactive nitrophenyl carbonate(NPC group). The NPC group is reactive towards the amino group of lysine by means of stable urethane linkages. The azide group enables Click Chemistry. The hydrophilic PEG spacer increases solubility in aqueous media.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N4O8 B605844 Azido-PEG4-4-nitrophenyl carbonate

Properties

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O8/c16-18-17-5-6-23-7-8-24-9-10-25-11-12-26-15(20)27-14-3-1-13(2-4-14)19(21)22/h1-4H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBKYWFZPUXXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG4-4-nitrophenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-4-nitrophenyl carbonate is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics. Its unique chemical architecture, featuring a terminal azide (B81097) group, a tetraethylene glycol (PEG4) spacer, and a 4-nitrophenyl carbonate reactive group, offers a versatile platform for the covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of its structure, properties, and applications, complete with detailed experimental protocols and data presented for practical use by researchers and drug development professionals.

The azide moiety serves as a handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] The 4-nitrophenyl carbonate group is a reactive ester that readily couples with primary and secondary amines, such as those found on the surface of proteins and peptides, to form stable carbamate (B1207046) bonds.[3] The hydrophilic PEG4 spacer enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of bioconjugates.[3] A primary application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[1][4]

Structure and Physicochemical Properties

The chemical structure of this compound is depicted below:

Figure 1: Chemical Structure of this compound

(Note: A placeholder image is used. The actual structure consists of an azide group (N3) connected via a PEG4 linker to a 4-nitrophenyl carbonate group.)

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Chemical Formula C15H20N4O8
Molecular Weight 384.34 g/mol
CAS Number 1422540-98-4[5]
Appearance White to off-white solid or oil
Purity Typically ≥95%[5]
Solubility Soluble in common organic solvents such as DMSO and DMF.[6]
Storage Store at -20°C, protected from light and moisture.[4]

Reactivity and Stability

The utility of this compound stems from its two distinct reactive functionalities.

4-Nitrophenyl Carbonate: Amine Reactivity

The 4-nitrophenyl carbonate group reacts with primary and secondary amines to form a stable carbamate linkage. This reaction is pH-dependent, with optimal rates typically observed in the range of pH 7.5-8.5.[7] At lower pH, the amine nucleophilicity is reduced due to protonation, while at higher pH, hydrolysis of the carbonate becomes a significant competing reaction. The release of 4-nitrophenol, a chromogenic species, allows for the spectrophotometric monitoring of the reaction progress at around 400 nm.[8]

AminepKa of Conjugate AcidSecond-Order Rate Constant (kN, M⁻¹s⁻¹)Reference(s)
Piperazinium ion5.95(6.22 ± 0.11) × 10⁻²[9]
1-Formylpiperazine7.981.68 ± 0.01[9]
Morpholine8.6511.3 ± 0.1[9]
1-(2-Hydroxyethyl)piperazine9.3227.6 ± 0.5[9]
Piperazine9.98108 ± 2[9]
3-Methylpiperidine11.1248 ± 3[10]
Azide Group: Click Chemistry

The terminal azide group is a versatile handle for bioorthogonal "click chemistry" reactions, enabling the highly specific and efficient formation of a stable triazole linkage.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide and a terminal alkyne in the presence of a copper(I) catalyst. It is known for its high reaction rates and yields.[2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that occurs between the azide and a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The high ring strain of the alkyne drives the reaction forward without the need for a catalyst, making it particularly suitable for applications in living systems.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound.

Protocol for Protein Conjugation via Amine Reaction

This protocol describes the general procedure for conjugating this compound to a protein through its primary amines.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-50 mM).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by measuring the absorbance at 400 nm due to the release of 4-nitrophenol.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted linker and byproducts by SEC or dialysis against a suitable buffer.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide-functionalized molecule and an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule (from section 4.1)

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Sodium ascorbate (B8700270)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

    • Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).

  • Reaction Setup: In a reaction vessel, combine the azide-functionalized molecule and the alkyne-containing molecule (typically a 1.2 to 5-fold molar excess of the alkyne).

  • Catalyst Preparation: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

  • Initiation of Click Reaction:

    • Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.1-1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.

  • Purification: Purify the final conjugate using an appropriate method such as SEC or dialysis to remove the catalyst and excess reagents.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free "click" reaction with a strained alkyne.

Materials:

  • Azide-functionalized molecule (from section 4.1)

  • Strained alkyne-containing molecule (e.g., DBCO or BCN derivative)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO) if needed for solubility

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-functionalized molecule in the Reaction Buffer.

    • Prepare a stock solution of the strained alkyne-containing molecule in DMSO (e.g., 10 mM).

  • Reaction Setup: In a reaction vessel, add the azide-functionalized molecule.

  • Initiation of Reaction: Add a 1.5- to 3-fold molar excess of the strained alkyne stock solution to the azide solution.

  • Incubation: Incubate the reaction at room temperature for 2-12 hours. The reaction time will depend on the specific strained alkyne used.

  • Purification: Purify the final conjugate using a suitable method like SEC or dialysis.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the two-step bioconjugation strategy using this compound.

experimental_workflow Bioconjugation Workflow Protein Protein with Primary Amines (-NH2) Azide_Protein Azide-PEG4-Protein Conjugate Protein->Azide_Protein Amine Reaction (pH 7.5-8.5) Linker This compound Linker->Azide_Protein Final_Conjugate Final Bioconjugate Azide_Protein->Final_Conjugate Click Chemistry (CuAAC or SPAAC) Alkyne_Molecule Alkyne-containing Molecule Alkyne_Molecule->Final_Conjugate

Caption: A typical bioconjugation workflow using the linker.

PROTAC Mechanism of Action

This diagram illustrates the mechanism of action for a PROTAC synthesized using the this compound linker.

protac_moa PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) POI Target Protein (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds PolyUb_POI Polyubiquitinated POI E3->PolyUb_POI transfers Ub Ub Ubiquitin Ub->E3 Proteasome Proteasome PolyUb_POI->Proteasome recognized by Degradation Degraded Peptides Proteasome->Degradation degrades to

Caption: The PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that provides researchers with a robust tool for the synthesis of complex bioconjugates. Its well-defined structure, combining the specificity of click chemistry with the efficiency of amine-reactive conjugation, along with the beneficial properties of the PEG spacer, makes it an invaluable reagent in drug discovery and development, particularly for the construction of PROTACs and other targeted therapeutics. The detailed protocols and compiled data in this guide are intended to facilitate its effective use in the laboratory.

References

An In-Depth Technical Guide to Azido-PEG4-4-nitrophenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG4-4-nitrophenyl carbonate is a heterobifunctional crosslinker that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide (B81097) group for "click chemistry" and an activated carbonate for amine modification, enables the precise and efficient coupling of diverse molecular entities. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on experimental protocols and logical workflows.

Core Properties and Structure

This compound is comprised of three key functional components:

  • Azide Group (N₃): This moiety serves as a reactive handle for highly efficient and specific "click chemistry" reactions. It can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or a strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, forming a stable triazole linkage.[1][2]

  • Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol spacer enhances the aqueous solubility and biocompatibility of the molecule and its conjugates.[2] The PEG linker also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their individual biological activities.

  • 4-Nitrophenyl Carbonate Group: This activated ester readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins or the N-terminus of peptides, to form stable carbamate (B1207046) bonds.[2] The 4-nitrophenyl group is an excellent leaving group, facilitating the reaction under mild conditions.

This dual functionality makes it an ideal tool for constructing complex biomolecular architectures, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3][]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Weight 384.3 g/mol - 384.35 g/mol [5][6]
Chemical Formula C₁₅H₂₀N₄O₈[5][7]
CAS Number 1422540-98-4[5][7]
Purity Typically ≥95%[5][8]
Appearance Solid or oil
Solubility Soluble in common organic solvents (e.g., DMSO, DMF) and has some aqueous solubility.[9]
Storage Conditions Store at -20°C, protected from light and moisture.[9]

Experimental Protocols

The following are detailed, representative methodologies for the two key reactions involving this compound. These are generalized protocols and should be optimized for specific applications.

Protocol 1: Amine Conjugation to a Protein

This protocol describes the conjugation of the 4-nitrophenyl carbonate group of the linker to primary amines on a protein.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting columns or dialysis cassettes for purification.

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.[10]

  • Linker Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.[9]

  • Conjugation Reaction: a. While gently vortexing the protein solution, add the calculated volume of the linker stock solution. A typical starting point is a 5-20 fold molar excess of the reagent over the protein.[9] b. Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.[9]

  • Monitoring the Reaction (Optional): The reaction releases p-nitrophenol, which has a characteristic absorbance at approximately 400 nm, allowing for spectrophotometric monitoring.[9]

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted linker. Incubate for 30 minutes at room temperature.[10]

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[9][10]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-modified biomolecule from Protocol 1 and an alkyne-containing molecule.

Materials:

  • Azide-modified biomolecule (from Protocol 1).

  • Alkyne-containing molecule.

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Ligand (e.g., THPTA).

  • Reducing agent (e.g., Sodium Ascorbate).

  • Reaction Buffer: PBS or other suitable non-chelating buffer.

  • Purification system (e.g., Size-Exclusion Chromatography).

Procedure:

  • Prepare Reactants: Dissolve the azide-modified biomolecule and the alkyne-containing molecule in the Reaction Buffer. A typical starting point is a 2-5 fold molar excess of the alkyne molecule.[9]

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. This forms a copper-ligand complex that improves catalyst stability and biocompatibility.[9]

  • Initiate the Reaction: a. Add the CuSO₄/THPTA premix to the reaction mixture. The final concentration of copper is typically 50-250 µM.[9] b. Add a freshly prepared sodium ascorbate (B8700270) stock solution to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.[9]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction is often complete within an hour.[9]

  • Purification: Purify the final bioconjugate using size-exclusion chromatography to remove the catalyst, excess reagents, and byproducts.[9]

Mandatory Visualizations

Logical Workflow for PROTAC Synthesis

The synthesis of a Proteolysis Targeting Chimera (PROTAC) using this compound typically follows a two-step modular approach. First, the linker is conjugated to an amine-containing E3 ligase ligand. Second, the resulting intermediate is coupled to an alkyne-functionalized target protein ligand through a CuAAC reaction.

PROTAC_Synthesis_Workflow E3_Ligand Amine-functionalized E3 Ligase Ligand Intermediate Azide-Linker-E3 Ligase Intermediate E3_Ligand->Intermediate Carbamate Linkage Formation Linker Azido-PEG4-4-nitrophenyl carbonate Linker->Intermediate PROTAC Final PROTAC Molecule Intermediate->PROTAC CuAAC Reaction ('Click Chemistry') Target_Ligand Alkyne-functionalized Target Protein Ligand Target_Ligand->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization

Caption: General experimental workflow for PROTAC synthesis.

References

Navigating the Solubility of Azido-PEG4-4-nitrophenyl Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-4-nitrophenyl carbonate is a heterobifunctional linker commonly employed in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure incorporates a terminal azide (B81097) group for "click chemistry," a 4-nitrophenyl carbonate group for reaction with primary amines, and a hydrophilic tetra-polyethylene glycol (PEG4) spacer.[4] This PEG spacer is crucial for modulating the physicochemical properties of the resulting conjugate, most notably its solubility.[4][5] Understanding the solubility of this linker in common laboratory solvents such as dimethyl sulfoxide (B87167) (DMSO) and various aqueous buffers is paramount for designing and executing successful conjugation experiments, ensuring reproducibility, and developing robust drug delivery systems.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offers detailed experimental protocols for determining its solubility, and presents a logical workflow for solubility assessment.

Core Concepts: Structure and Solubility

The solubility of this compound is dictated by the interplay of its constituent functional groups:

  • Azide Group (-N3): A relatively non-polar group that participates in click chemistry reactions.

  • PEG4 Spacer: A flexible, hydrophilic chain of four ethylene (B1197577) glycol units. This component is intentionally included to enhance aqueous solubility.[4][5]

  • 4-Nitrophenyl Carbonate Group: An activated ester reactive towards primary amines. Its aromatic nature can contribute to lower aqueous solubility.

The presence of the hydrophilic PEG4 spacer generally imparts good solubility in many organic solvents and enhances solubility in aqueous media.[4][5] However, the overall solubility in aqueous buffers can be influenced by factors such as pH, ionic strength, and the presence of co-solvents. While qualitatively described as having increased aqueous solubility due to the PEG spacer, specific quantitative data in various buffers is not extensively available in public literature. Therefore, experimental determination is often necessary for specific applications.

Data Presentation: Qualitative Solubility Profile

The following table summarizes the expected solubility of this compound based on its chemical structure and information available for structurally similar compounds.

Solvent SystemExpected SolubilityKey Considerations
DMSO, DMF SolubleThese are common organic solvents used to prepare high-concentration stock solutions.
Aqueous Buffers (e.g., PBS) Moderately SolubleThe hydrophilic PEG spacer enhances solubility in aqueous media.[4][5] However, at higher concentrations, the hydrophobicity of the 4-nitrophenyl group may limit solubility. Solubility can be buffer-dependent.
Alcohols (e.g., Ethanol) Lower SolubilitySolubility in alcohols is generally lower compared to DMSO or DMF.
Ether Not SolublePEG derivatives are typically not soluble in ether.

Experimental Protocols

Given the lack of specific published quantitative solubility data for this compound, the following protocols provide generalized methods for researchers to determine its solubility in their specific experimental setups. Two common methods are presented: the determination of thermodynamic solubility via the shake-flask method and the estimation of kinetic solubility.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[6]

Materials:

  • This compound

  • Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Dimethyl Sulfoxide (DMSO)

  • Glass vials

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure a saturated solution is formed.[6]

  • Solvent Addition: Add a known volume of the desired aqueous buffer to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for an extended period (typically 24-48 hours) to ensure the solution reaches saturation.[6]

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Alternatively, centrifuge the vial to pellet the undissolved solid.[6]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a syringe filter to remove any microscopic particles.[6]

  • Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated HPLC method. A standard curve of the compound in the same buffer should be prepared for accurate quantification.

Protocol 2: Kinetic Solubility Assessment (Turbidity Method)

This high-throughput method estimates solubility by measuring the turbidity that results from a compound precipitating out of a solution when added from a concentrated DMSO stock.[6]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader capable of measuring turbidity (nephelometer) or absorbance

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).[6]

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.[6]

  • Addition to Aqueous Buffer: In a separate 96-well plate, add a fixed volume of the aqueous buffer (e.g., 198 µL) to each well.[6]

  • Compound Addition: Transfer a small volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding wells of the buffer plate. This will result in a consistent final DMSO concentration (e.g., 1%).[6]

  • Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours).[7]

  • Turbidity Measurement: Measure the turbidity of each well using a microplate reader.[6]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a baseline reading of the buffer and DMSO mixture.[6]

Mandatory Visualization

Solubility_Workflow cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility start Start stock Prepare High-Concentration Stock in DMSO start->stock serial_dmso Serial Dilution in DMSO stock->serial_dmso For Kinetic add_solid Add Excess Solid to Aqueous Buffer stock->add_solid For Thermo (as solid) add_buffer Add to Aqueous Buffer (e.g., 1% final DMSO) serial_dmso->add_buffer incubate_kinetic Incubate (e.g., 2 hours) add_buffer->incubate_kinetic measure_turbidity Measure Turbidity incubate_kinetic->measure_turbidity analyze_kinetic Determine Highest Non-Precipitated Conc. measure_turbidity->analyze_kinetic end_node End analyze_kinetic->end_node Result equilibrate Equilibrate (24-48 hours) add_solid->equilibrate separate Centrifuge/Settle & Filter Supernatant equilibrate->separate analyze_hplc Quantify by HPLC separate->analyze_hplc thermo_result Determine Equilibrium Concentration analyze_hplc->thermo_result thermo_result->end_node Result

Caption: Workflow for determining the kinetic and thermodynamic solubility of a compound.

References

Azido-PEG4-4-nitrophenyl carbonate safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety Profile of Azido-PEG4-4-nitrophenyl carbonate

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's safety profile is paramount for secure handling and the integrity of experimental outcomes. This guide provides a detailed overview of the safety data for this compound (CAS No. 1422540-98-4), a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation applications.[1][2]

Chemical and Physical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. This data is essential for the correct identification and handling of the substance.

PropertyValueReference
CAS Number 1422540-98-4[1][3]
Molecular Formula C₁₅H₂₀N₄O₈[1][3]
Molecular Weight 384.34 g/mol [1][3]
Appearance Viscous Liquid[1]
Color Colorless to Light Yellow[1]

Hazard Identification and GHS Classification

The safety classification for this compound presents some ambiguity. A Safety Data Sheet (SDS) specific to this compound from one supplier states that it is not a hazardous substance or mixture according to GHS classification.[3] However, it is crucial to consider the hazards associated with its functional groups—the organic azide (B81097) and the 4-nitrophenyl carbonate—as well as data from closely related Azido-PEG compounds.

Organic azides are energetic molecules that can be sensitive to heat, shock, and friction, with toxicity comparable to cyanides.[4] The stability of organic azides is often assessed using empirical guidelines such as the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six" (at least six carbon atoms per energetic group), both of which suggest that the long PEG chain in this compound should confer relative stability.[4] Conversely, other complex Azido-PEG derivatives have been classified with hazards including skin irritation, serious eye irritation, and potential reproductive toxicity.[5]

Hazard Classification (Specific Compound)GHS ClassificationPrecautionary StatementsReference
This compound Not a hazardous substance or mixtureNone provided[3]

Note: Given the energetic nature of the azide group, it is prudent to handle this compound with caution, assuming it is potentially hazardous until fully characterized.

Handling, Storage, and Stability

Proper handling and storage are critical to maintain the compound's integrity and ensure laboratory safety. The following recommendations are synthesized from guidelines for various Azido-PEG compounds.

Recommended Storage Conditions
ConditionRecommendationRationaleReference
Temperature -20°C for long-term storage Minimizes thermal degradation of the energetic azide group.[1][4]
4°C for short-term storage (up to 2 years)Suitable for shorter periods.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Prevents oxidation and reactions with atmospheric moisture.[6][7]
Light Protect from lightAzide compounds can be light-sensitive and undergo photodecomposition.[4][6]
Moisture Store in a tightly sealed container with desiccantThe linker may be susceptible to hydrolysis.[6][8]
Incompatible Materials

To prevent the formation of highly unstable and explosive compounds, this compound must not come into contact with the following:

  • Acids: Reacts with azides to form hydrazoic acid (HN₃), which is highly toxic and explosive.[4]

  • Heavy Metals: Metals such as copper, lead, silver, mercury, and their salts can form highly shock-sensitive metal azides. This is a critical consideration in experimental design, particularly for copper-catalyzed click chemistry reactions.[4]

  • Strong Oxidizing Agents: Can lead to hazardous reactions.[5][9]

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately.

Exposure RouteFirst Aid ProcedureReference
Eye Contact Remove contact lenses. Flush eyes immediately with large amounts of water, separating eyelids to ensure adequate flushing. Call a physician.[3]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[3]
Inhalation Relocate to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[3]
Ingestion Wash out mouth with water. Do NOT induce vomiting. Call a physician.[3]

Experimental Protocols: Stability Assessment Workflow

While specific toxicological studies for this compound are not publicly available, a general experimental workflow can be established to assess its stability under various stress conditions. This protocol is adapted from methodologies used for similar Azido-PEG compounds.[6][7]

Objective: To determine the stability of this compound under thermal, hydrolytic, oxidative, and photolytic stress.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable anhydrous solvent (e.g., acetonitrile (B52724) or DMSO) at a known concentration.

  • Application of Stress Conditions:

    • Thermal Stress: Incubate aliquots of the stock solution at elevated temperatures (e.g., 40°C and 60°C).

    • Hydrolytic Stress: Mix the stock solution with aqueous solutions at acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral pH.

    • Oxidative Stress: Treat the stock solution with a dilute solution of an oxidizing agent (e.g., 3% H₂O₂).

    • Photolytic Stress: Expose the stock solution to a controlled source of UV and visible light.

  • Time-Point Analysis: At predetermined intervals (e.g., 0, 2, 4, 8, 12 weeks), remove a sample from each stress condition.

  • Quantification and Characterization: Analyze the samples using a validated analytical method to quantify the remaining parent compound and identify any degradation products.

    • Primary Analysis: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) to separate and identify the parent compound and its degradants.

    • Structural Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy to detect changes in the chemical structure.

  • Data Analysis: Plot the concentration of the parent compound over time for each condition to determine degradation kinetics and shelf-life.

Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear, logical flows for critical safety and handling procedures.

G Figure 1: Risk Assessment and Handling Workflow for Azido-PEG Compounds cluster_0 Initial Assessment cluster_1 Hazard Evaluation & PPE cluster_2 Safe Handling & Storage A Identify Compound as Azido-PEG Derivative B Calculate C/N Ratio and Apply 'Rule of Six' A->B C C/N > 3 and/or >6 Carbons per Azide? B->C D Relatively Stable (Handle with Standard Precautions) C->D Yes E Potentially Energetic (Handle with Extreme Caution) C->E No F Wear Standard PPE: Lab Coat, Gloves, Safety Glasses D->F E->F G Work in a Well-Ventilated Area (Fume Hood) F->G H Avoid Incompatibles: Acids, Heavy Metals, Strong Oxidizers G->H I Store at -20°C under Inert Gas, Protected from Light and Moisture H->I G Figure 2: First Aid Decision Tree for Exposure cluster_0 Identify Exposure Route cluster_1 Immediate Actions A Exposure Event Occurs B Route of Exposure? A->B C Skin Contact: Rinse with ample water. Remove contaminated clothing. B->C Skin D Eye Contact: Flush with ample water. Remove contact lenses. B->D Eye E Inhalation: Move to fresh air. Administer CPR if needed. B->E Inhalation F Ingestion: Rinse mouth. Do NOT induce vomiting. B->F Ingestion G Seek Immediate Medical Attention C->G D->G E->G F->G

References

A Comprehensive Technical Guide to Heterobifunctional PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics and diagnostics, precision, stability, and efficacy are paramount. Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable tools, providing a molecular bridge that enhances the performance of bioconjugates.[1] This technical guide delves into the fundamental principles, applications, and methodologies surrounding these versatile molecules, offering a comprehensive resource for professionals in drug development and biomedical research.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of ethylene (B1197577) glycol featuring two different reactive functional groups at their termini.[1][2][] This unique structural characteristic allows for the sequential and specific conjugation of two distinct molecular entities, such as a targeting moiety like an antibody and a therapeutic payload like a small molecule drug.[4][5][6] The polyethylene glycol backbone itself imparts several beneficial properties to the resulting bioconjugate.[][7]

The core advantages of utilizing heterobifunctional PEG linkers in bioconjugation are multifaceted:

  • Enhanced Solubility and Stability : The hydrophilic nature of the PEG chain improves the solubility of hydrophobic molecules in aqueous environments and can protect conjugated molecules from enzymatic degradation.[1][4][7][8]

  • Reduced Immunogenicity : The flexible PEG chain can create a "stealth" effect, masking epitopes on the surface of proteins and reducing their recognition by the immune system.[5][7][9]

  • Improved Pharmacokinetics : PEGylation increases the hydrodynamic radius of molecules, which reduces renal clearance and prolongs their circulation half-life in the bloodstream.[1][5][7][9]

  • Tunable Length and Flexibility : The ability to customize the length of the PEG chain provides precise control over the distance between the conjugated molecules, which is a critical factor in optimizing biological activity and stability.[5][10][11]

Types and Chemistries of Heterobifunctional PEG Linkers

The versatility of heterobifunctional PEG linkers stems from the variety of reactive groups that can be incorporated at their termini. The choice of these functional groups is dictated by the available reactive sites on the molecules to be conjugated.

Common Reactive Functional Groups

One of the most established pairings of reactive groups is an amine-reactive group and a thiol-reactive group.[12] This combination is widely used for conjugating proteins and peptides.[12]

  • N-Hydroxysuccinimide (NHS) Esters : These are highly reactive towards primary amines (e.g., on lysine (B10760008) residues) at a pH range of 7-9, forming stable amide bonds.[7][12][13]

  • Maleimides : These groups exhibit high selectivity for sulfhydryl (thiol) groups (e.g., on cysteine residues) at a pH range of 6.5-7.5, resulting in a stable thioether linkage.[7][12]

  • "Click Chemistry" Moieties : This class of reactions is highly specific, efficient, and biocompatible.[12]

    • Azides (N₃) and Alkynes (C≡CH) : These groups undergo a copper(I)-catalyzed cycloaddition reaction (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole ring.[12]

Structural Classifications
  • Linear PEG Linkers : These are straight PEG chains that connect two functional groups and are commonly used in drug delivery systems and protein conjugation.[4]

  • Branched PEG Linkers : These linkers have multiple PEG arms extending from a central core, which can be useful for creating multifunctional conjugates and enhancing target specificity.[4][5]

Applications in Bioconjugation

Heterobifunctional PEG linkers are integral to the design and development of several cutting-edge therapeutic and diagnostic platforms.

Antibody-Drug Conjugates (ADCs)

ADCs represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads.[14] PEG linkers are instrumental in optimizing ADC design by:

  • Enhancing Solubility and Reducing Aggregation : Many potent cytotoxic payloads are hydrophobic.[14] PEG linkers improve the aqueous solubility of the ADC, mitigating the risk of aggregation, especially at higher drug-to-antibody ratios (DARs).[14]

  • Improving Pharmacokinetics : PEGylation increases the hydrodynamic radius of the ADC, reducing renal clearance and prolonging circulation half-life, which can lead to greater tumor accumulation.[14]

  • Enabling Higher Drug Loading : By improving solubility, PEG linkers facilitate the development of ADCs with higher DARs, allowing for the delivery of a greater concentration of the cytotoxic payload to target cells.[14]

The following diagram illustrates the general mechanism of action for an ADC.

ADC_Mechanism cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Antigen/Receptor ADC->Receptor Endosome Endosome (pH 5.0-6.5) Receptor->Endosome 2. Internalization TumorCell Tumor Cell Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Payload Released Payload Lysosome->Payload 4. Payload Release (e.g., cleavage) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

The mechanism of action for an ADC, from targeting to cell death.
Other Applications

  • Protein and Peptide PEGylation : Enhances the therapeutic properties of proteins by increasing their serum half-life, improving stability, and reducing immunogenicity.[15]

  • Diagnostics and Imaging : PEG linkers facilitate the attachment of detection molecules, such as fluorescent dyes or radionuclides, to targeting agents for imaging applications.[16]

  • Nanoparticle Formulations : Used in nanoparticle-based drug delivery systems to improve stability, prolong circulation time, and reduce recognition by the immune system.[8][17]

Quantitative Data on Heterobifunctional PEG Linkers

The selection of a heterobifunctional PEG linker is a critical design element. The length of the PEG chain can significantly influence the physicochemical properties and therapeutic efficacy of the final product.[1]

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics (PK) and Efficacy
PEG Units (n)Plasma Exposure (AUC)Plasma ClearanceIn Vitro CytotoxicityIn Vivo Tumor Growth InhibitionKey Finding and Reference
0 (Control)BaselineHighest++++Non-PEGylated ADC shows rapid clearance.
4++High+++++Short PEG linkers offer some improvement in PK.
8+++Moderate+++++An optimal balance between improved PK and retained potency is often observed.[18]
12++++Low++++++Longer PEG chains generally lead to a longer plasma half-life and greater tumor accumulation.[2][18]
24+++++Lowest++++Very long PEG chains can sometimes be accompanied by a decrease in in vitro cytotoxicity due to steric hindrance.[18]
Data is synthesized from multiple sources and should be considered as a general trend. The number of "+" symbols indicates the relative level of efficacy.
Table 2: Common Amine- and Thiol-Reactive PEGylation Reaction Conditions
ParameterAmine-Reactive (PEG-NHS Ester)Thiol-Reactive (PEG-Maleimide)
Protein Concentration 1 - 10 mg/mL[15]1 - 10 mg/mL
Molar Excess of PEG Reagent 5 to 20-fold[15]10 to 20-fold[15]
Reaction pH 7.0 - 8.5[15]6.5 - 7.5[15]
Reaction Temperature 4°C or Room Temperature[15]4°C or Room Temperature[15]
Reaction Time 30 - 120 minutes[15]2 - 24 hours[15]

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving heterobifunctional PEG linkers.

Synthesis of a Heterobifunctional PEG Linker (Azide-PEG-NHS Ester)

This protocol describes a general method for synthesizing an Azide-PEG-NHS ester, a versatile linker for "click chemistry" and amine modification.[19]

Step 1: Monotosylation of PEG Diol

  • Dissolve PEG diol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1 equivalent) and triethylamine (B128534) (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.[19]

  • Wash the reaction mixture with saturated ammonium (B1175870) chloride solution and then with water.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain mono-tosylated PEG.[19]

Step 2: Azidation of Mono-tosylated PEG

  • Dissolve the mono-tosylated PEG (1 equivalent) in dimethylformamide (DMF).

  • Add sodium azide (B81097) (5 equivalents) and stir the mixture at 80-90 °C for 12-24 hours.[19]

  • Cool the reaction mixture and pour it into cold water.

  • Extract the product with DCM, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield Azide-PEG-OH.[19]

Step 3: NHS Ester Activation of Azide-PEG-OH

  • Dissolve Azide-PEG-OH (1 equivalent) in anhydrous DCM.

  • Add N-hydroxysuccinimide (NHS, 1.2 equivalents) and dicyclohexylcarbodiimide (B1669883) (DCC, 1.2 equivalents).[19]

  • Stir the reaction at room temperature for 4-6 hours.

  • Filter off the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate and precipitate the product in cold diethyl ether to yield Azide-PEG-NHS ester.[19]

The following diagram illustrates this synthetic workflow.

Synthesis_Workflow PEG_Diol HO-PEG-OH (PEG Diol) Monotosylation Monotosylation (TsCl, Et3N) PEG_Diol->Monotosylation Tosyl_PEG HO-PEG-OTs Monotosylation->Tosyl_PEG Azidation Azidation (NaN3) Tosyl_PEG->Azidation Azide_PEG_OH N3-PEG-OH Azidation->Azide_PEG_OH NHS_Activation NHS Ester Activation (NHS, DCC) Azide_PEG_OH->NHS_Activation Azide_PEG_NHS N3-PEG-NHS (Final Product) NHS_Activation->Azide_PEG_NHS

General synthetic route for heterobifunctional PEG linkers.
Protein PEGylation using an NHS-PEG-Maleimide Linker

This protocol describes the conjugation of an amine-containing protein to a thiol-containing molecule using a heterobifunctional PEG linker.

Materials:

  • Protein with accessible primary amines (e.g., an antibody)

  • Thiol-containing molecule (e.g., a peptide or small molecule drug)

  • NHS-PEG-Maleimide linker

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Protein-Linker Conjugation (Amine Reaction):

    • Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.[15]

    • Prepare a stock solution of the NHS-PEG-Maleimide linker in a water-miscible organic solvent (e.g., DMSO).

    • Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution.[15]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[15]

    • Purify the maleimide-activated protein intermediate using size-exclusion chromatography (SEC) to remove unreacted linker.

  • Intermediate-Payload Conjugation (Thiol Reaction):

    • Dissolve the thiol-containing molecule in the conjugation buffer.

    • Add a 10- to 20-fold molar excess of the thiol-containing molecule to the purified maleimide-activated protein.[15]

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[15]

    • Quench any unreacted maleimide (B117702) groups by adding a thiol-containing reagent like cysteine.

  • Purification and Characterization:

    • Purify the final bioconjugate using SEC or another suitable chromatography method to remove unreacted payload and other impurities.

    • Characterize the final product using SDS-PAGE, HPLC, and Mass Spectrometry to determine purity, degree of PEGylation, and molecular weight.[20]

The following diagram shows a typical experimental workflow for creating a bioconjugate.

Bioconjugation_Workflow Start Start: Biomolecule 1 (e.g., Protein-NH2) + Heterobifunctional Linker (X-PEG-Y) Reaction1 Step 1: First Conjugation Reaction (Reaction of X with Biomolecule 1) Start->Reaction1 Purification1 Step 2: Purification of Intermediate (e.g., Size-Exclusion Chromatography) Reaction1->Purification1 Intermediate Intermediate Conjugate (Biomolecule 1-PEG-Y) Purification1->Intermediate Reaction2 Step 3: Second Conjugation Reaction (Reaction of Y with Biomolecule 2) Intermediate->Reaction2 + Biomolecule 2 Purification2 Step 4: Final Purification (e.g., Chromatography) Reaction2->Purification2 Characterization Step 5: Characterization (SDS-PAGE, HPLC, Mass Spec) Purification2->Characterization Final_Product Final Bioconjugate (Biomolecule 1-PEG-Biomolecule 2) Characterization->Final_Product

Typical experimental workflow for creating a bioconjugate.
Characterization of PEGylated Bioconjugates

Comprehensive characterization is critical to ensure the quality, safety, and efficacy of a PEGylated bioconjugate.[20] A combination of analytical methods is necessary for a complete analysis.[20]

Table 3: Common Analytical Techniques for Characterizing PEGylated Bioconjugates

TechniqueInformation ProvidedReference
SDS-PAGE Apparent molecular weight, purity, degree of PEGylation (qualitative).[15]
Size-Exclusion Chromatography (SEC-HPLC) Purity, heterogeneity, separation of aggregates, fragments, and monomer.[15][20]
Reversed-Phase Chromatography (RP-HPLC) Purity, separation of species with different degrees of PEGylation.[15][20]
Mass Spectrometry (MS) Precise molecular weight, confirmation of identity, degree of PEGylation.[15][20]
NMR Spectroscopy Degree of PEGylation, structural information.[15][20]
ELISA Biological activity, immunogenicity, concentration.[15][21]

Conclusion

Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the field of bioconjugation and drug delivery.[1] Their unique ability to connect different molecular entities while imparting favorable physicochemical properties makes them essential components in the development of next-generation therapeutics like ADCs.[1][14] A thorough understanding of their chemistry, coupled with robust experimental design and comprehensive characterization, is crucial for harnessing their full potential in creating more effective and safer bioconjugates.

References

A Technical Guide to Amine-Reactive PEGylation Reagents with an Azide Handle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of amine-reactive PEGylation reagents featuring a terminal azide (B81097) group. These bifunctional linkers are instrumental in modern bioconjugation, enabling the covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins and other biomolecules, thereby introducing a versatile azide handle for subsequent modifications via "click chemistry." This guide will delve into the core principles, available reagents, detailed experimental protocols, and characterization techniques relevant to this advanced PEGylation strategy.

Introduction to Amine-Reactive PEGylation with an Azide Handle

PEGylation is a well-established strategy to enhance the therapeutic properties of biomolecules by improving their pharmacokinetic and pharmacodynamic profiles. The covalent attachment of PEG chains can increase a molecule's hydrodynamic size, leading to extended circulatory half-life, enhanced stability, increased solubility, and reduced immunogenicity.[1]

Amine-reactive PEGylation specifically targets primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[1] The reagents discussed in this guide possess an amine-reactive group, typically an N-hydroxysuccinimide (NHS) ester, at one end of the PEG chain and a chemically inert but highly reactive azide group at the other. This heterobifunctional architecture allows for a two-step conjugation strategy. First, the NHS ester reacts with primary amines on the target molecule to form a stable amide bond.[2] Subsequently, the incorporated azide handle can be selectively modified through bioorthogonal click chemistry, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] This approach provides a powerful platform for creating well-defined and multifunctional bioconjugates for applications in drug delivery, diagnostics, and imaging.

Properties of Amine-Reactive PEGylation Reagents with an Azide Handle

A variety of amine-reactive PEGylation reagents with an azide handle are commercially available, differing primarily in their PEG chain length, molecular weight, and architecture (linear or branched). The choice of reagent will depend on the specific application and the desired properties of the final conjugate.

Table 1: Properties of Common Linear NHS-PEG-Azide Reagents

Product NameMolecular Weight ( g/mol )PEG Chain Length (n)CAS NumberKey Features
NHS-PEG4-Azide388.374944251-24-5Short, discrete PEG linker for introducing an azide handle with minimal spacing.[][6]
Azido-PEG12-NHS ester740.8122363756-50-5Water-soluble crosslinker with a longer PEG chain, suitable for applications requiring increased spacing.[7]
Azide-PEG-NHS, MW 2,000~2,000~45VariesMid-range molecular weight PEG for enhancing solubility and circulation time.
Azide-PEG-NHS, MW 3,500~3,500~80VariesCommonly used for modifying larger proteins and antibodies.[8]
Azide-PEG-NHS, MW 5,000~5,000~113VariesProvides significant increase in hydrodynamic volume, often used to reduce renal clearance of therapeutic proteins.[8][9]

Table 2: Properties of Branched and Other Amine-Reactive Azide-PEG Reagents

Product NameMolecular Weight ( g/mol )ArchitectureKey Features
4-Arm PEG-Azide(3)/NHS(1), MW 2k~2,0004-ArmMulti-arm PEG with a defined ratio of azide and NHS functionalities, allowing for the creation of complex architectures.[10]
Azide-PEG-AmineVariesLinearFeatures a terminal amine instead of an NHS ester, which can be conjugated to activated carboxylic acids.[9][11][12]

Experimental Protocols

The following sections provide detailed protocols for the PEGylation of a model protein with an NHS-PEG-Azide reagent and the subsequent click chemistry reaction.

Protein PEGylation with NHS-PEG-Azide

This protocol describes the covalent attachment of an NHS-PEG-Azide reagent to primary amines on a protein.

Materials:

  • Protein of interest

  • NHS-PEG-Azide reagent

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.[13] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or desalting column.[14]

  • Reagent Preparation: Immediately before use, warm the NHS-PEG-Azide reagent to room temperature. Dissolve the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[13] The NHS ester is moisture-sensitive and will hydrolyze, so it is crucial to use anhydrous solvent and prepare the solution fresh.[14]

  • PEGylation Reaction: Add a 5- to 50-fold molar excess of the dissolved NHS-PEG-Azide to the protein solution with gentle mixing.[15] The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[15]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM.[15] This will consume any unreacted NHS-PEG-Azide.

  • Purification: Remove unreacted PEG reagent and byproducts by SEC or dialysis.[13][15]

Characterization of Azide-PEGylated Protein

It is essential to characterize the extent of PEGylation.

Methods:

  • SDS-PAGE: PEGylated proteins will exhibit a higher apparent molecular weight compared to the unmodified protein.

  • SEC-HPLC: Can be used to separate and quantify the different PEGylated species.

  • Mass Spectrometry: Provides precise mass information to confirm the number of attached PEG chains.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-PEGylated protein and an alkyne-containing molecule (e.g., a fluorescent dye or a small molecule drug).

Materials:

  • Azide-PEGylated protein

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent.

    • Prepare fresh stock solutions of CuSO₄, sodium ascorbate (B8700270), and THPTA in water.[16]

  • Reaction Setup:

    • In a reaction tube, combine the azide-PEGylated protein and a molar excess (typically 2-10 fold) of the alkyne-containing molecule in the reaction buffer.

    • Add the THPTA ligand to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution.[16]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., fluorescence for a fluorescent dye).

  • Purification: Purify the final conjugate using SEC or another suitable chromatography method to remove excess reagents and the catalyst.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in this guide.

G cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ PEGylated_Protein Protein-NH-CO-PEG-N₃ Protein->PEGylated_Protein pH 7.2-8.5 NHS_PEG_Azide NHS-PEG-N₃ NHS_PEG_Azide->PEGylated_Protein NHS_byproduct NHS NHS_PEG_Azide->NHS_byproduct

Caption: Reaction of an NHS-PEG-Azide with a primary amine on a protein.

G Start Start: Protein Solution Add_Reagent Add NHS-PEG-Azide Start->Add_Reagent Incubate Incubate (RT or 4°C) Add_Reagent->Incubate Quench Quench Reaction Incubate->Quench Purify Purify (SEC or Dialysis) Quench->Purify Characterize Characterize (SDS-PAGE, MS) Purify->Characterize End End: Azide-PEGylated Protein Characterize->End G cluster_reactants Reactants cluster_products Product Azide_PEG_Protein Protein-PEG-N₃ Clicked_Product Protein-PEG-Triazole-R Azide_PEG_Protein->Clicked_Product Cu(I) Catalyst Alkyne_Molecule Alkyne-R Alkyne_Molecule->Clicked_Product

References

The Role of 4-Nitrophenyl Carbonate in Amine Modification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Nitrophenyl carbonate and its derivatives are highly versatile reagents extensively used in bioconjugation and drug development for the modification of primary amines. This technical guide provides an in-depth overview of the core principles, experimental protocols, and practical applications of 4-nitrophenyl carbonate-mediated amine modification. The reaction proceeds via a robust and efficient nucleophilic substitution mechanism, resulting in the formation of a stable carbamate (B1207046) (urethane) linkage. A key advantage of this chemistry is the release of 4-nitrophenol (B140041) as a byproduct, which allows for real-time spectrophotometric monitoring of the reaction progress. This guide offers detailed methodologies, quantitative data, and visual diagrams to facilitate the successful application of this important bioconjugation technique in a research and development setting.

Core Mechanism of Action

The modification of amines using 4-nitrophenyl carbonate is a well-established method that primarily targets the primary amines found in biomolecules, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins and peptides. The reaction mechanism is a nucleophilic acyl substitution.[1]

The fundamental steps of the reaction are as follows:

  • Deprotonation of the Amine: For the primary amine to act as a nucleophile, it must be in its unprotonated form.[2] This is typically achieved by performing the reaction at a pH slightly above the pKa of the target amino groups, generally in the range of pH 8.0 to 10.0.[2]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the unprotonated amine attacks the electrophilic carbonyl carbon of the 4-nitrophenyl carbonate.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, resulting in the departure of the 4-nitrophenolate (B89219) anion, which is a good leaving group due to the electron-withdrawing nature of the nitro group.[3]

  • Carbamate Bond Formation: A stable, covalent carbamate (urethane) linkage is formed between the target molecule and the carbonate-containing reagent.

The release of the chromogenic 4-nitrophenolate anion can be monitored spectrophotometrically at approximately 400-405 nm, providing a convenient method for tracking the progress of the conjugation reaction in real-time.[1][4]

Figure 1: General reaction scheme for amine modification using 4-nitrophenyl carbonate.

Quantitative Data for Amine Modification

The efficiency and outcome of the amine modification reaction are influenced by several factors. The following tables summarize key quantitative data to guide experimental design.

ParameterValue/RangeSignificanceReference
Reaction pH 8.0 - 10.0Ensures the target amine is deprotonated and nucleophilic.
Molar Ratio (Reagent:Protein) 5:1 to 20:1This should be optimized for the specific protein and desired degree of modification.[1]
Reaction Time 1 - 4 hoursReaction progress can be monitored to determine the optimal time.[5][1]
Monitoring Wavelength ~400 - 405 nmFor tracking the release of 4-nitrophenolate.[1]
Molar Extinction Coefficient (ε) of p-nitrophenol 15,245 M⁻¹cm⁻¹ (at pH 8.0)Used to quantify the extent of the reaction.[1]
Table 1: General Reaction Parameters
AmineSecond-Order Rate Constant (kN) M-1s-1ConditionsReference
Piperazinium ion(6.22 ± 0.11) × 10-280 mol % H2O/20 mol % DMSO, 25.0 °C[6]
1-Formylpiperazine1.68 ± 0.0180 mol % H2O/20 mol % DMSO, 25.0 °C[6]
Morpholine11.3 ± 0.180 mol % H2O/20 mol % DMSO, 25.0 °C[6]
1-(2-Hydroxyethyl)piperazine27.6 ± 0.580 mol % H2O/20 mol % DMSO, 25.0 °C[6]
Piperazine108 ± 280 mol % H2O/20 mol % DMSO, 25.0 °C[6]
3-Methylpiperidine248 ± 380 mol % H2O/20 mol % DMSO, 25.0 °C[6]
Table 2: Kinetic Data for the Reaction of 4-Nitrophenyl Phenyl Carbonate with Various Amines

Experimental Protocols

This section provides a detailed, generalized protocol for the modification of a protein with a 4-nitrophenyl carbonate-activated reagent, such as a PEG derivative.

Materials
  • Protein of interest

  • 4-Nitrophenyl carbonate-activated reagent (e.g., m-PEG7-4-nitrophenyl carbonate)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.5. Ensure the buffer is free of primary amines (e.g., Tris).[5][7]

  • Quenching Solution: 1 M Glycine (B1666218) or Tris-HCl, pH 8.0

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis membrane)

Protocol: Protein PEGylation
  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.[5]

    • Ensure the protein solution is clear and free of aggregates.

  • Reagent Preparation:

    • Immediately before use, dissolve the 4-nitrophenyl carbonate-activated reagent in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-50 mM).[7][8]

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the reagent stock solution to the protein solution.[5][1] The optimal ratio should be determined empirically for each specific protein and desired degree of modification.

    • Mix gently and incubate at room temperature for 1-4 hours or at 4°C for 2-4 hours.[5][8] For sensitive proteins, incubation at 4°C is recommended.[7]

  • Reaction Monitoring (Optional):

    • The progress of the reaction can be monitored by measuring the absorbance of the reaction mixture at ~400 nm, which corresponds to the release of 4-nitrophenol.[5][4]

  • Quenching the Reaction:

    • Stop the reaction by adding a 100-fold molar excess of the quenching solution (e.g., 1 M glycine) to react with any unreacted reagent.[5]

    • Incubate for 30-60 minutes at room temperature.[9]

  • Purification:

    • Remove unreacted reagent, 4-nitrophenol, and other byproducts using size-exclusion chromatography (SEC) or dialysis.[5][4]

    • For dialysis, use an appropriate molecular weight cutoff (MWCO) membrane and perform multiple buffer changes against a suitable buffer (e.g., PBS, pH 7.4) at 4°C.[5]

  • Characterization:

    • Characterize the modified protein to determine the degree of modification, purity, and retention of biological activity using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, and relevant functional assays).

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis protein_prep 1. Prepare Protein Solution (Amine-free buffer, pH 8.5) conjugation 3. Conjugation (Add reagent to protein, incubate) protein_prep->conjugation reagent_prep 2. Prepare Reagent Solution (Freshly dissolved in DMSO/DMF) reagent_prep->conjugation monitoring 4. Monitor Reaction (Optional) (Spectrophotometry at ~400 nm) conjugation->monitoring quenching 5. Quench Reaction (Add excess glycine or Tris) conjugation->quenching monitoring->quenching purification 6. Purify Conjugate (SEC or Dialysis) quenching->purification characterization 7. Characterize Product (SDS-PAGE, MS, Activity Assay) purification->characterization

Figure 2: General experimental workflow for protein modification.

Applications in Drug Development

The ability to selectively modify amines with 4-nitrophenyl carbonates has significant implications in drug development.

  • PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins and peptides is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties.[4] PEGylation can enhance solubility, increase serum half-life, and reduce immunogenicity.[4][9] 4-Nitrophenyl carbonate-activated PEGs are commonly employed for this purpose due to the stable carbamate linkage formed.[5][1]

  • PROTACs (Proteolysis Targeting Chimeras): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1] 4-Nitrophenyl carbonate chemistry is utilized in the synthesis of PROTACs to link the target protein binder to the E3 ligase ligand, often via a PEG linker.[1]

  • Drug Delivery: 4-Nitrophenyl carbonates are used to attach drugs to carrier molecules or targeting ligands, facilitating the development of targeted drug delivery systems.[1][10] This approach can improve the therapeutic index of a drug by increasing its concentration at the site of action and reducing off-target toxicity.

Conclusion

4-Nitrophenyl carbonate chemistry provides a powerful and versatile tool for the modification of amines in biomolecules. The straightforward reaction mechanism, ease of monitoring, and the stability of the resulting carbamate linkage make it an attractive choice for a wide range of applications in research and drug development. By understanding the core principles and optimizing the experimental conditions as outlined in this guide, researchers can effectively leverage this technology to create novel bioconjugates with enhanced therapeutic potential.

References

An In-depth Technical Guide to Click Chemistry Reagents for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry for Protein Labeling

Click chemistry has revolutionized the way scientists approach the labeling and modification of proteins. Coined by K.B. Sharpless, H.C. Kolb, and V.V. Fokin, the term describes a class of reactions that are highly efficient, selective, and biocompatible.[1] These reactions enable the covalent ligation of a probe molecule to a target protein with high specificity and yield, often in complex biological environments and even in living cells.[2][3] The cornerstone of click chemistry in protein labeling is the use of bioorthogonal functional groups, primarily azides and alkynes, which are absent in native biological systems and therefore react exclusively with each other without interfering with cellular processes.[2][4]

This technical guide provides a comprehensive overview of the core click chemistry reactions for protein labeling, a comparison of the available reagents, detailed experimental protocols, and quantitative data to aid in the selection of the optimal labeling strategy for your research needs.

Core Click Chemistry Reactions for Protein Labeling

The two most prominent click chemistry reactions for protein labeling are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). A related reaction, the Strain-Promoted Inverse-Electron-Demand Diels-Alder Cycloaddition (SPIEDAC), also offers unique advantages for live-cell labeling.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[2]

Advantages of CuAAC:

  • Fast Reaction Kinetics: CuAAC reactions are typically very fast, with second-order rate constants in the range of 10² - 10³ M⁻¹s⁻¹.

  • High Yields: Under optimized conditions, CuAAC reactions proceed with near-quantitative yields.

  • Simple Reagents: Terminal alkynes and azides are relatively small and easy to incorporate into proteins and probes.

Limitations of CuAAC:

  • Copper Cytotoxicity: The copper(I) catalyst can be toxic to living cells, limiting its application in live-cell imaging.[5] However, the use of copper-chelating ligands like THPTA can mitigate this toxicity.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide to form a triazole linkage.[6]

Advantages of SPAAC:

  • Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for labeling proteins in living cells and organisms.[5]

  • High Specificity: The reaction is highly specific between the strained alkyne and the azide.

Limitations of SPAAC:

  • Slower Reaction Kinetics: SPAAC reactions are generally slower than CuAAC, with second-order rate constants ranging from 10⁻³ to 1 M⁻¹s⁻¹, depending on the cyclooctyne used.

  • Larger Reagents: Strained cyclooctynes are bulkier than terminal alkynes, which can sometimes affect the properties of the labeled protein.

Strain-Promoted Inverse-Electron-Demand Diels-Alder Cycloaddition (SPIEDAC)

SPIEDAC is another copper-free click reaction that involves the reaction of a tetrazine with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO).[7]

Advantages of SPIEDAC:

  • Extremely Fast Kinetics: SPIEDAC reactions are among the fastest bioorthogonal reactions, with second-order rate constants up to 10⁶ M⁻¹s⁻¹.

  • Excellent for Live-Cell Imaging: The rapid kinetics and biocompatibility make it highly suitable for real-time imaging in living systems.

Limitations of SPIEDAC:

  • Tetrazine Stability: Some tetrazines can be unstable in aqueous environments, although more stable derivatives have been developed.[8]

Quantitative Comparison of Click Chemistry Reactions

The choice between CuAAC, SPAAC, and SPIEDAC often depends on the specific experimental requirements. The following tables provide a quantitative comparison of these reactions to aid in this decision.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strain-Promoted Inverse-Electron-Demand Diels-Alder Cycloaddition (SPIEDAC)
Catalyst Copper(I)NoneNone
Biocompatibility Lower, due to copper cytotoxicity (can be mitigated with ligands)High, suitable for living systemsHigh, suitable for living systems
Second-Order Rate Constant (M⁻¹s⁻¹) 10² - 10³10⁻³ - 1 (highly dependent on cyclooctyne)Up to 10⁶
Reactants Terminal alkyne and azideStrained cyclooctyne (e.g., DBCO, BCN) and azideStrained alkene (e.g., TCO) and tetrazine
Linkage Formed 1,2,3-Triazole1,2,3-TriazoleDihydropyridazine
Linkage Stability Very highVery highGenerally high, but can be reversible under certain conditions

Table 1: Comparison of Core Click Chemistry Reactions for Protein Labeling.

Cyclooctyne ReagentSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)
Dibenzocyclooctyne (DBCO)0.24 - 0.31
Bicyclo[6.1.0]nonyne (endo-BCN)0.04 - 0.06
Azodibenzocyclooctyne (ADIBO)~0.1
Difluorinated cyclooctyne (DIFO)~0.08

Table 2: Second-Order Rate Constants for Common SPAAC Cyclooctyne Reagents. [2][7]

Fluorescent Probes for Click Chemistry

A wide variety of fluorescent dyes are available with azide and alkyne functional groups for use in click chemistry. The choice of fluorophore will depend on the desired excitation and emission wavelengths, as well as the quantum yield and extinction coefficient, which together determine the brightness of the dye.[9]

FluorophoreExcitation (nm)Emission (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Fluorescein (FITC) azide4955190.9280,000
TAMRA alkyne5555800.6591,000
Alexa Fluor 488 azide4955190.9271,000
Alexa Fluor 594 azide5906170.6692,000
Alexa Fluor 647 alkyne6506680.33239,000
Sulfo-Cyanine3 DBCO5555700.09150,000
Sulfo-Cyanine5 DBCO6466620.20250,000

Table 3: Spectroscopic Properties of Common Fluorescent Probes for Click Chemistry.

Experimental Workflows and Protocols

Successful protein labeling using click chemistry involves two main stages: the introduction of a bioorthogonal handle (azide or alkyne) into the target protein, followed by the click reaction with a corresponding probe.

Workflow for Introducing Bioorthogonal Handles

There are two primary strategies for incorporating azide or alkyne groups into a protein of interest:

  • Metabolic Labeling with Unnatural Amino Acids (UAAs): This method involves introducing an unnatural amino acid containing an azide or alkyne group into the protein during translation.[10] This is achieved by co-expressing the target protein (with a modified codon, e.g., an amber stop codon) with an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes the UAA.[10]

  • Chemical Modification of Natural Amino Acids: This approach involves the chemical modification of reactive side chains of natural amino acids (e.g., lysine, cysteine) with a reagent containing an azide or alkyne group.

G General Workflow for Protein Labeling via Click Chemistry cluster_incorporation Step 1: Introduction of Bioorthogonal Handle cluster_click Step 2: Click Reaction Metabolic Labeling Metabolic Labeling Azide/Alkyne-Modified Protein Azide/Alkyne-Modified Protein Metabolic Labeling->Azide/Alkyne-Modified Protein Chemical Modification Chemical Modification Chemical Modification->Azide/Alkyne-Modified Protein CuAAC CuAAC Labeled Protein Labeled Protein CuAAC->Labeled Protein SPAAC SPAAC SPAAC->Labeled Protein SPIEDAC SPIEDAC SPIEDAC->Labeled Protein Target Protein Target Protein Target Protein->Metabolic Labeling Unnatural Amino Acid (e.g., AzF, HPG) Target Protein->Chemical Modification NHS-azide, Maleimide-alkyne Azide/Alkyne-Modified Protein->CuAAC + Alkyne/Azide Probe + Cu(I) catalyst Azide/Alkyne-Modified Protein->SPAAC + Strained Alkyne Probe (e.g., DBCO) Azide/Alkyne-Modified Protein->SPIEDAC + Tetrazine Probe

Caption: General workflow for protein labeling using click chemistry.

Experimental Protocol 1: CuAAC Labeling of Proteins in Cell Lysate

This protocol describes the labeling of azide- or alkyne-modified proteins in a cell lysate using a copper-catalyzed click reaction.

Materials:

  • Azide- or alkyne-modified protein lysate (1-5 mg/mL)

  • Azide- or alkyne-containing fluorescent probe (10 mM stock in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM stock in water)

  • Sodium ascorbate (B8700270) (500 mM stock in water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • To 50 µL of protein lysate, add the following reagents in the order listed, vortexing briefly after each addition:

    • 10 µL of 10 mM azide/alkyne probe

    • 10 µL of 50 mM CuSO₄

    • 10 µL of 100 mM THPTA

  • Initiate the click reaction by adding 10 µL of 500 mM sodium ascorbate.

  • Vortex the reaction mixture and incubate at room temperature for 30-60 minutes, protected from light.

  • The labeled protein is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry).

G CuAAC Labeling Workflow in Cell Lysate Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Mix Lysate and Probe Mix Lysate and Probe Prepare Reagents->Mix Lysate and Probe Add CuSO4 and THPTA Add CuSO4 and THPTA Mix Lysate and Probe->Add CuSO4 and THPTA Initiate with Sodium Ascorbate Initiate with Sodium Ascorbate Add CuSO4 and THPTA->Initiate with Sodium Ascorbate Incubate Incubate Initiate with Sodium Ascorbate->Incubate Downstream Analysis Downstream Analysis Incubate->Downstream Analysis

Caption: Workflow for CuAAC labeling of proteins in a cell lysate.

Experimental Protocol 2: SPAAC Labeling of Cell-Surface Proteins

This protocol describes the labeling of cell-surface proteins that have been metabolically labeled with an azide-containing unnatural amino acid, using a SPAAC reaction with a DBCO-functionalized fluorescent dye.[7]

Materials:

  • Cells expressing the protein of interest with an incorporated azide-containing UAA

  • DBCO-functionalized fluorescent dye (1 mM stock in DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • PBS, pH 7.4

Procedure:

  • Culture the cells in DMEM supplemented with 10% FBS and the azide-containing UAA (e.g., 1 mM L-azidohomoalanine) for 24-48 hours.

  • Wash the cells three times with ice-cold PBS.

  • Prepare the labeling solution by diluting the DBCO-dye stock solution to a final concentration of 25-100 µM in serum-free DMEM.

  • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.

  • Wash the cells three times with ice-cold PBS to remove excess dye.

  • The cells are now labeled and ready for imaging or other downstream applications.

G SPAAC Labeling Workflow on Live Cells Start Start Metabolic Labeling with Azide-UAA Metabolic Labeling with Azide-UAA Start->Metabolic Labeling with Azide-UAA Wash Cells Wash Cells Metabolic Labeling with Azide-UAA->Wash Cells Incubate with DBCO-Dye Incubate with DBCO-Dye Wash Cells->Incubate with DBCO-Dye Wash Cells (remove excess dye) Wash Cells (remove excess dye) Incubate with DBCO-Dye->Wash Cells (remove excess dye) Imaging/Analysis Imaging/Analysis Wash Cells (remove excess dye)->Imaging/Analysis

Caption: Workflow for SPAAC labeling of cell-surface proteins.

Conclusion

Click chemistry provides a powerful and versatile toolkit for the specific and efficient labeling of proteins. The choice between CuAAC, SPAAC, and SPIEDAC will depend on the specific application, with CuAAC being ideal for in vitro experiments where speed is critical, and SPAAC and SPIEDAC offering superior biocompatibility for live-cell and in vivo studies. By carefully considering the quantitative data and experimental protocols provided in this guide, researchers can select the optimal click chemistry strategy to advance their studies in proteomics, drug discovery, and cell biology.

References

An In-depth Technical Guide to Azido-PEG4-4-nitrophenyl carbonate (CAS 1422540-98-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG4-4-nitrophenyl carbonate (CAS 1422540-98-4), a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document outlines its chemical properties, applications, and detailed experimental protocols for its use.

Core Concepts and Physicochemical Properties

This compound is a versatile chemical tool featuring two distinct reactive moieties connected by a hydrophilic tetraethylene glycol (PEG4) spacer. The terminal azide (B81097) group allows for covalent attachment to alkyne-containing molecules via "click chemistry," a highly efficient and bioorthogonal reaction.[1] The 4-nitrophenyl carbonate group provides a reactive site for conjugation to primary amines, such as those found on the surface of proteins and peptides, forming stable carbamate (B1207046) bonds. The PEG4 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1422540-98-4[2]
Molecular Formula C₁₅H₂₀N₄O₈[2]
Molecular Weight 384.35 g/mol [2]
Appearance Colorless to light yellow viscous liquid[3]
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF
Storage Store at -20°C for long-term stability.[4]

Applications in Bioconjugation and Drug Development

The unique bifunctional nature of this compound makes it an invaluable linker for a variety of applications, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4]

The azide moiety allows for the attachment of one part of the PROTAC (e.g., the E3 ligase ligand) using click chemistry, while the 4-nitrophenyl carbonate can be used to conjugate the other part (e.g., the target protein binder). This modular approach facilitates the rapid assembly of PROTAC libraries for screening and optimization.

Experimental Protocols

The following are detailed methodologies for the two primary reactions involving this compound.

Amine Conjugation via 4-Nitrophenyl Carbonate

This protocol describes the conjugation of a primary amine-containing molecule (e.g., a protein or peptide) to the 4-nitrophenyl carbonate group of the linker. The reaction proceeds via nucleophilic substitution, forming a stable carbamate linkage. Kinetic studies on similar 4-nitrophenyl phenyl carbonates show that the reaction with primary amines proceeds through a stepwise mechanism.[5][6]

Materials:

  • Amine-containing molecule

  • This compound

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine, optional)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Preparation: Dissolve the amine-containing molecule in the reaction buffer. In a separate tube, prepare a stock solution of this compound in the chosen anhydrous solvent.

  • Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the solution of the amine-containing molecule. If the reaction is slow, a small amount of a tertiary amine base can be added to catalyze the reaction.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: (Optional) To stop the reaction, add the quenching reagent and incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and byproducts using a suitable purification method.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction between the azide group of the linker and an alkyne-containing molecule. This reaction is known for its high efficiency and specificity.

Materials:

  • Azide-functionalized molecule (from section 3.1)

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • Degassed reaction buffer (e.g., PBS, pH 7.0-7.5)

  • Purification system

Procedure:

  • Preparation: Prepare stock solutions of all reactants in the degassed reaction buffer. A fresh stock solution of sodium ascorbate (B8700270) should be made immediately before use.

  • Reaction Setup: In a reaction vessel, combine the azide-functionalized molecule and the alkyne-containing molecule (typically a 1.2 to 5-fold molar excess of the alkyne). Add the copper(I)-stabilizing ligand to the reaction mixture.

  • Initiation: Add the CuSO₄ solution to the mixture, followed by the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state.

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.

  • Purification: Purify the final conjugate using a suitable purification method to remove the catalyst and excess reagents.

Visualizing Workflows and Pathways

The following diagrams illustrate the experimental workflows and the mechanism of action for PROTACs synthesized using this compound.

G cluster_amine_conjugation Amine Conjugation Workflow Amine_Molecule Amine-containing Molecule Reaction_Mix Mix and Incubate Amine_Molecule->Reaction_Mix Linker Azido-PEG4-4-nitrophenyl carbonate Linker->Reaction_Mix Purification_1 Purification Reaction_Mix->Purification_1 Azide_Product Azide-functionalized Product Purification_1->Azide_Product

Amine Conjugation Workflow

G cluster_click_chemistry Click Chemistry Workflow Azide_Product_2 Azide-functionalized Product Click_Reaction Click Reaction Azide_Product_2->Click_Reaction Alkyne_Molecule Alkyne-containing Molecule Alkyne_Molecule->Click_Reaction Catalyst Cu(I) Catalyst Catalyst->Click_Reaction Purification_2 Purification Click_Reaction->Purification_2 Final_Conjugate Final Conjugate Purification_2->Final_Conjugate

Click Chemistry Workflow

G cluster_protac PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

PROTAC Mechanism of Action

Safety and Handling

This compound should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7] Avoid inhalation, ingestion, and contact with skin and eyes. In case of exposure, follow the first-aid measures outlined in the SDS.

Stability and Storage

For long-term storage, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[4] Azide-containing compounds are generally stable under most conditions, which is advantageous for bioconjugation reactions.[1]

This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, optimization of the described protocols may be necessary.

References

Storage and stability conditions for PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Storage and Stability of PEG Linkers

For researchers, scientists, and drug development professionals, the integrity of Polyethylene (B3416737) Glycol (PEG) linkers is paramount to the success of bioconjugation, drug delivery, and the overall efficacy of therapeutic molecules.[1][2] The stability of these linkers during storage and under various experimental conditions directly influences the reproducibility of results and the performance of the final conjugate.[1][3] This guide provides a comprehensive overview of the recommended storage and handling conditions for PEG linkers, details their stability profiles, and offers methodologies for assessing their integrity.

General Storage and Handling of PEG Linkers

To maintain the chemical integrity and reactivity of PEG linkers, a stringent set of storage and handling practices is essential. These practices aim to mitigate degradation from environmental factors such as moisture, oxygen, light, and temperature.[4]

Best Practices for Solid PEG Linkers:

  • Temperature: For long-term storage, most PEG derivatives should be stored at low temperatures, typically ≤ -15°C.[4][5]

  • Atmosphere: To prevent oxidation and hydrolysis, linkers should be stored under an inert atmosphere, such as dry Argon or Nitrogen.[4][5] After use, the container should be backfilled with an inert gas before resealing.[5]

  • Moisture: PEG linkers, especially those with moisture-sensitive functional groups like NHS esters, must be kept in dry conditions.[5] Storing containers with an external desiccant is recommended.[5]

  • Light: Light-sensitive derivatives, including PEG-Maleimide, PEG-Thiol, and PEG-Acrylates, must be stored in the dark to prevent degradation and loss of activity.[5]

  • Handling: Before opening, the container should be allowed to warm slowly to room temperature to prevent moisture condensation on the cold reagent.[5][6] It is advisable to repackage sensitive PEG products into smaller, single-use portions to minimize environmental exposure.[4][5]

Best Practices for PEG Linker Solutions:

  • Solvents: For moisture-sensitive reagents like NHS esters, stock solutions must be prepared in anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[7][8] For other PEGs, they are readily soluble in water and many organic solvents, including dichloromethane (B109758) and chloroform.[7][8]

  • Storage: Stock solutions of PEG reagents that are not sensitive to oxygen or moisture can be stored at -20°C or lower.[8] Avoid repeated freeze-thaw cycles.[8] Solutions of sensitive linkers, like NHS esters, should be used immediately after preparation.[9]

Standard Workflow for Handling PEG Linkers

The following workflow outlines the standard procedure for receiving, storing, and preparing a PEG linker for an experiment.

G cluster_storage Initial Receipt & Storage cluster_prep Experimental Preparation cluster_post Post-Use Receive Receive Linker Inspect Inspect Packaging Receive->Inspect Store Store at ≤ -15°C (Inert Gas, Dark, Desiccated) Inspect->Store Equilibrate Equilibrate to Room Temp Before Opening Store->Equilibrate Weigh Weigh Required Amount (Quickly, in Dry Environment) Equilibrate->Weigh Dissolve Dissolve in Appropriate (Anhydrous if needed) Solvent Weigh->Dissolve Use Use Immediately Dissolve->Use Backfill Backfill Container with Inert Gas Use->Backfill Reseal Reseal Tightly Backfill->Reseal Return Return to Long-Term Storage Reseal->Return

Caption: Standard workflow for handling PEGylated linkers.[4]

Stability of Common PEG Linker Functional Groups

The stability of a PEG linker is largely dictated by its terminal functional groups. The core polyethylene glycol chain itself is generally stable, though it can be susceptible to oxidative degradation over time, especially at elevated temperatures or in the presence of oxygen.[10][11]

Data on Storage and Stability

The tables below summarize the recommended storage conditions and stability considerations for various classes of PEG linkers.

Table 1: Recommended Storage Conditions for Solid PEG Linkers

Linker Functional Group Recommended Temperature Atmosphere Light Exposure Moisture Conditions Key Stability Concern(s)
Amine-Reactive (e.g., NHS Ester) ≤ -15°C[4][5] Inert Gas (Argon or Nitrogen)[4][5] Store in Dark[5] Dry/Desiccated[5] Highly sensitive to moisture, leading to hydrolysis.[5][12]
Thiol-Reactive (e.g., Maleimide) ≤ -15°C[5] Inert Gas[5] Must be Protected from Light[5] Dry/Desiccated[5] Susceptible to hydrolysis at pH > 7.5.[9] Thioether bond can be reversible.[13][14]
Thiol ≤ -15°C[5] Inert Gas[4][5] Must be Protected from Light[5] Dry Prone to oxidation, forming disulfide bonds.[4]
Aldehyde ≤ -15°C[5] Inert Gas[4] Store in Dark Dry Can undergo oxidation to carboxylic acid.[4]
Amine -20°C[6] Inert Gas[6] Protected from Light[6] Dry Generally stable, but hygroscopic.[6]

| Alkyne / Azide | ≤ -15°C | Inert Gas | Store in Dark | Dry | Generally stable under recommended storage conditions. |

Table 2: Stability of PEG Linker Bonds in Solution

Linkage Type Cleavage Mechanism Stability Profile Key Considerations
NHS Ester Hydrolysis Highly pH-dependent. Half-life is 4-5 hours at pH 7.0 (0°C), but drops to 10 minutes at pH 8.6 (4°C).[15] Hydrolysis competes with the desired amine reaction, reducing conjugation efficiency.[12][15] Avoid amine-containing buffers like Tris.[12]
Maleimide-Thiol (Thioether) Retro-Michael Reaction, Hydrolysis The resulting thiosuccinimide linkage is susceptible to a reversible retro-Michael reaction, especially in the presence of other thiols.[13][14] The succinimide (B58015) ring can also hydrolyze, which forms a more stable, ring-opened product.[13][14] The maleimide (B117702) group itself is unstable at pH > 7.5.[9] The stability of the conjugate can be low in plasma.[16]
Hydrazone / Acetal pH-sensitive Hydrolysis Designed to be stable at physiological pH (~7.4) but cleave rapidly in acidic environments (pH < 6.0), such as in endosomes or lysosomes.[10][17] The rate of cleavage is tunable based on the specific chemical structure of the linker.[18]
Ester Hydrolysis Susceptible to both acid- and base-catalyzed hydrolysis.[10] Base-catalyzed hydrolysis is generally faster.[10] Often used in intentionally cleavable linkers.[10] More labile than amide bonds.[1]
Amide Hydrolysis Significantly more stable to hydrolysis across a wide pH range compared to ester bonds.[10] Generally considered a non-cleavable linkage, providing high stability.[10]

| Disulfide | Reduction | Stable in the extracellular space but are cleaved in the reducing intracellular environment due to high glutathione (B108866) concentrations.[19] | A common redox-sensitive cleavable linkage.[19] |

Degradation Pathways and Troubleshooting

Understanding the potential degradation pathways is crucial for troubleshooting experiments and ensuring the integrity of PEGylated conjugates.

Key Degradation Pathways

Caption: Common degradation pathways for PEG linkers and their conjugates.

Troubleshooting Common Stability Issues

When experiments yield unexpected results, such as low conjugation efficiency or premature payload release, the stability of the PEG linker should be investigated.

Caption: Troubleshooting decision tree for common PEG linker stability issues.[12]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of PEG linkers and their conjugates, several key experiments can be performed.

Protocol 1: Hydrolytic Degradation Assessment

This protocol measures the linker's susceptibility to cleavage by water at different pH values.[19]

Objective: To measure the rate of linker hydrolysis under controlled pH and temperature. Materials:

  • Test conjugate (e.g., PEG-payload)

  • Buffers of varying pH (e.g., pH 5.0, pH 7.4, pH 9.0)[19]

  • 37°C incubator[19]

  • High-Performance Liquid Chromatography (HPLC) system[19]

  • Mass Spectrometer (MS)[19]

Methodology:

  • Sample Preparation: Dissolve the test conjugate in the different pH buffers to a known concentration.[19]

  • Incubation: Incubate all samples at 37°C.[19]

  • Time Points: At specified time intervals (e.g., 0, 1, 6, 24, 48 hours), collect an aliquot from each solution.

  • Quenching: Immediately stop the reaction, for example, by flash freezing or adding a quenching agent.[19]

  • Analysis: Analyze the samples using reverse-phase HPLC to separate the intact conjugate from its degradation products.[19]

  • Quantification: Quantify the peak areas corresponding to the intact conjugate and degradation products.

  • Confirmation: Confirm the identity of the peaks using Mass Spectrometry.[19]

  • Calculation: Plot the percentage of intact conjugate remaining over time for each pH condition to determine the rate of hydrolysis and the linker's half-life.

Protocol 2: In Vitro Plasma Stability Assay

This protocol determines the stability of a conjugate in plasma, which mimics its behavior in circulation.[17][19]

Objective: To quantify the amount of intact conjugate remaining over time in plasma. Materials:

  • Test conjugate

  • Human or other species-specific plasma[17]

  • 37°C incubator[19]

  • Analytical instrumentation (e.g., LC-MS or ELISA)[17]

Methodology:

  • Incubation: Incubate the test conjugate in plasma at a defined concentration at 37°C.[17][19]

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).[19]

  • Sample Processing: Process the plasma samples to precipitate proteins and extract the conjugate and its metabolites/degradation products.

  • Analysis (LC-MS Method):

    • Analyze the extracted samples using LC-MS to separate and quantify the intact conjugate and any released payload.

    • Generate a standard curve to determine the concentration in each sample.

  • Analysis (ELISA Method):

    • Coat an ELISA plate with a capture antibody specific to the protein/biomolecule portion of the conjugate.

    • Add the plasma aliquots to the wells.

    • Use a labeled detection antibody that recognizes the payload or a part of the linker.[19]

    • The signal generated is proportional to the amount of intact conjugate.

  • Calculation: Plot the percentage of intact conjugate remaining versus time to determine its plasma half-life.[19]

Experimental Workflow for Stability Assessment

G cluster_setup Assay Setup cluster_sampling Sampling cluster_analysis Analysis cluster_results Data Interpretation A Prepare Test Conjugate Stock Solution C Incubate at 37°C A->C B Prepare Incubation Media (e.g., pH Buffers, Plasma) B->C D Collect Aliquots at Various Time Points C->D E Quench Reaction (e.g., Freeze, Add Agent) D->E F Process Samples (e.g., Protein Precipitation) E->F G Analyze by HPLC / LC-MS F->G H Quantify Intact Conjugate & Degradation Products G->H I Plot % Intact Conjugate vs. Time H->I J Calculate Half-Life (t½) and Degradation Rate I->J

Caption: General experimental workflow for assessing PEG linker stability.[19]

References

The Crucial Core: An In-depth Technical Guide to PROTAC Linkers and Their Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The fundamental mechanism of action involves the PROTAC molecule acting as a bridge to bring the POI into close proximity with the recruited E3 ligase.[1] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3] A key advantage of this technology is that the PROTAC molecule is not consumed in the reaction and can catalytically induce the degradation of multiple POI molecules.[1]

While the choice of ligands determines the specificity for the POI and the E3 ligase, the linker is far from a passive spacer. It is a critical and multifaceted component that significantly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[4] The "linkerology" of a PROTAC—its composition, length, flexibility, and attachment points—plays a pivotal role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[4]

This technical guide provides an in-depth exploration of the core components of PROTAC linkers, their impact on degradation activity, detailed experimental protocols for their evaluation, and visualization of relevant biological pathways.

Core Components and Classification of PROTAC Linkers

The linker is a dynamic component that dictates the spatial arrangement of the POI and E3 ligase, thereby influencing the efficiency of ubiquitination.[4] PROTAC linkers can be broadly classified based on their flexibility and chemical composition.

Flexible Linkers

Flexible linkers are the most commonly employed type in the initial stages of PROTAC development due to their synthetic accessibility and ability to allow for a wider range of conformations for the ternary complex.[2][4]

  • Alkyl Chains: Simple hydrocarbon chains are a frequent starting point for linker design, offering significant conformational flexibility.[2][4] They are chemically stable and relatively easy to synthesize. However, their hydrophobic nature can sometimes lead to poor aqueous solubility.[2]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are composed of repeating ethylene (B1197577) glycol units and are widely used to improve the solubility and cell permeability of PROTACs.[2][4] The polarity of the ethylene glycol units can also facilitate hydrogen bonding.[4]

Rigid Linkers

Rigid linkers are designed to constrain the conformational flexibility of the PROTAC, which can pre-organize the molecule into a bioactive conformation favorable for ternary complex formation.[2][4] This can lead to improved potency and selectivity.[4]

  • Cyclic Structures: The incorporation of saturated rings like piperazine (B1678402) and piperidine (B6355638) can introduce conformational constraints.[2]

  • Aromatic Systems: Phenyl rings and other aromatic systems provide planarity and rigidity to the linker.[4]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often introduced via "click chemistry," offer a degree of conformational restriction.[2][4]

"Smart" or Functional Linkers

Recent innovations in linker technology have led to the development of "smart" linkers that provide an additional layer of control over PROTAC activity.[4]

  • Photoswitchable Linkers: These linkers, often containing moieties like azobenzene, can change their conformation in response to specific wavelengths of light, allowing for spatiotemporal control of PROTAC activity.[4]

  • Photocleavable Linkers: These linkers can be cleaved by light, providing a mechanism for activating the PROTAC at a desired time and location.[4]

  • Self-Immolative Linkers: These are designed to be cleaved by a specific intracellular trigger, leading to the release of the active PROTAC molecule.[4]

Data Presentation: Quantitative Impact of Linker Properties

The systematic optimization of linker length and composition is a critical step in the development of a potent PROTAC. The following tables summarize quantitative data from various studies, illustrating the impact of these linker properties on degradation efficiency, typically measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
ERα Degrader 1 9>10,000<20MCF7[5]
ERα Degrader 2 121,000 - 10,000~50MCF7[5]
ERα Degrader 3 16100 - 1,000>80MCF7[5]
ERα Degrader 4 19>10,000<30MCF7[5]
ERα Degrader 5 21>10,000<20MCF7[5]

Table 2: Effect of Linker Length on Androgen Receptor (AR) Degradation by ARD-69

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
ARD-69 Rigidified alkyne-piperidine0.86>95LNCaP[6][7]
ARD-69 Rigidified alkyne-piperidine0.76>95VCaP[6][7]
ARD-69 Rigidified alkyne-piperidine10.4>9522Rv1[6][7]

Table 3: Effect of Linker Length on TBK1 Degradation

PROTAC CompoundLinker Length (atoms)Linker TypeDC50 (nM)Dmax (%)Reference
TBK1 Degrader 1 < 12Alkyl/EtherNo degradation observed-[8]
TBK1 Degrader 2 12Alkyl/Ether< 1000~90[8]
TBK1 Degrader 3 21Alkyl/Ether396[8]
TBK1 Degrader 4 29Alkyl/Ether29276[8]

Table 4: Effect of Linker Composition on VHL PROTAC Cell Permeability

PROTAC CompoundLinker CompositionCell Permeability (in cellulo/in vitro ratio)Reference
ERK5 Degrader 1 Flexible AliphaticLow[9]
ERK5 Degrader 2 Flexible PEGHigh[9]
ERK5 Degrader 3 Rigid AmideMedium-High[9]
ERK5 Degrader 4 RigidMedium-Low[9]
ERK5 Degrader 7 Flexible with Tertiary AmineMedium-High[9]
ERK5 Degrader 8 Rigid with PiperidineMedium-High[9]

Mandatory Visualization

The following diagrams illustrate key signaling pathways targeted by PROTACs and a general experimental workflow for PROTAC development.

PROTAC_Mechanism cluster_cell Cell POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3_Ligase Ub Transfer ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi Experimental_Workflow cluster_biochem Biochemical Characterization cluster_cell Cellular Evaluation start PROTAC Design & Synthesis biochemical_assays Biochemical Assays start->biochemical_assays cell_based_assays Cell-Based Assays biochemical_assays->cell_based_assays binding_assay Binding Assays (e.g., SPR, ITC) biochemical_assays->binding_assay ternary_complex_assay Ternary Complex Formation (e.g., TR-FRET) biochemical_assays->ternary_complex_assay in_vitro_ubiquitination In Vitro Ubiquitination Assay biochemical_assays->in_vitro_ubiquitination in_vivo_studies In Vivo Studies cell_based_assays->in_vivo_studies western_blot Western Blot (DC50 & Dmax) cell_based_assays->western_blot cell_viability Cell Viability Assays (e.g., MTT, CTG) cell_based_assays->cell_viability on_target_engagement On-Target Engagement (e.g., CETSA) cell_based_assays->on_target_engagement off_target_analysis Off-Target Analysis (e.g., Proteomics) cell_based_assays->off_target_analysis AR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus androgen Androgen (e.g., Testosterone, DHT) AR_inactive Androgen Receptor (AR) (inactive, complexed with HSPs) androgen->AR_inactive Binding AR_active Active AR Dimer AR_inactive->AR_active Dimerization & Conformational Change PROTAC AR-PROTAC AR_inactive->PROTAC Binding ARE Androgen Response Element (ARE) AR_active->ARE Nuclear Translocation E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruitment AR_degradation AR Degradation E3_Ligase->AR_degradation Ubiquitination & Proteasomal Degradation cell_proliferation Cell Proliferation & Survival AR_degradation->cell_proliferation Inhibition gene_transcription Gene Transcription ARE->gene_transcription gene_transcription->cell_proliferation ER_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus estrogen Estrogen ER_inactive Estrogen Receptor (ER) (inactive) estrogen->ER_inactive Binding ER_active Active ER Dimer ER_inactive->ER_active Dimerization PROTAC ER-PROTAC ER_inactive->PROTAC Binding ERE Estrogen Response Element (ERE) ER_active->ERE Nuclear Translocation E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruitment ER_degradation ER Degradation E3_Ligase->ER_degradation Ubiquitination & Proteasomal Degradation cell_growth Cell Growth & Proliferation ER_degradation->cell_growth Inhibition gene_transcription Gene Transcription ERE->gene_transcription gene_transcription->cell_growth BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Binding Lyn Lyn BCR->Lyn Activation Syk Syk Lyn->Syk Phosphorylation BTK BTK Syk->BTK Activation PI3K PI3K Syk->PI3K PLCg2 PLCγ2 BTK->PLCg2 PROTAC BTK-PROTAC BTK->PROTAC Binding Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream PI3K->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruitment BTK_Degradation BTK Degradation E3_Ligase->BTK_Degradation Ubiquitination & Proteasomal Degradation BTK_Degradation->Proliferation Inhibition

References

An In-depth Technical Guide to the Synthesis of Azido-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathways for Azido-Polyethylene Glycol (Azido-PEG) linkers, invaluable tools in bioconjugation, drug delivery, and proteomics. The azide (B81097) functionality allows for highly specific and efficient "click chemistry" reactions, enabling the precise attachment of PEG spacers to biomolecules and nanoparticles.[1][2] This document details common synthetic routes, provides in-depth experimental protocols, and presents quantitative data to aid in the selection and implementation of the most suitable synthesis strategy.

Core Synthesis Pathways

The most prevalent and well-established method for synthesizing Azido-PEG linkers commences with commercially available hydroxyl-terminated PEG (HO-PEG). This approach typically involves a two-step process:

  • Activation of the Terminal Hydroxyl Group: The hydroxyl group is converted into a good leaving group, most commonly a mesylate (-OMs) or tosylate (-OTs).[3][4] This is achieved by reacting the PEG alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), respectively, in the presence of a base like triethylamine (B128534) (Et3N) or pyridine (B92270) to neutralize the acidic byproduct.[5][6] Mesylates are generally more reactive but less stable than tosylates.[7]

  • Nucleophilic Substitution with Azide: The activated PEG intermediate is then reacted with an azide salt, typically sodium azide (NaN3), in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol.[5][8] The azide ion displaces the mesylate or tosylate group via an SN2 reaction to yield the final Azido-PEG product.[3]

An alternative, though less common, pathway involves the direct azidation of halogenated PEG derivatives.[9][10] This method is particularly useful when starting from commercially available halo-PEGs.

These fundamental pathways can be adapted to synthesize a variety of Azido-PEG linkers, including:

  • Monofunctional Azido-PEGs: Starting from methoxy-PEG-OH (mPEG-OH), this process yields a PEG linker with an azide at one terminus and an inert methoxy (B1213986) group at the other.[3]

  • Homobifunctional Diazido-PEGs: Starting from a PEG diol (HO-PEG-OH), both hydroxyl groups are converted to azides, resulting in a linker with azide functionalities at both ends.[5]

  • Heterobifunctional Azido-PEGs: These linkers possess an azide at one end and a different reactive group (e.g., amine, carboxylic acid, NHS ester) at the other.[11][12] Their synthesis requires orthogonal protection strategies to selectively modify each terminus. For instance, starting with an α-allyl-ω-hydroxyl PEG allows for the conversion of the hydroxyl end to an azide, followed by chemical modification of the allyl group to introduce an amine or carboxyl functionality.[11][12]

Quantitative Data Summary

The following tables summarize typical quantitative data for the key steps in Azido-PEG synthesis, compiled from various sources. Yields and purity are dependent on factors such as PEG molecular weight, reaction scale, and purification methods.

Table 1: Mesylation/Tosylation of Hydroxyl-PEG

Starting MaterialActivating ReagentBaseSolventReaction Time (h)Yield (%)Reference
mPEG350-OHMesyl Chloride (MsCl)Triethylamine (Et3N)Dichloromethane (B109758) (CH2Cl2)1299[5]
HO-PEG-OHp-Toluenesulfonyl Chloride (TsCl)PyridineDichloromethane (CH2Cl2)18>95[6]
mPEG-OH (750 Da)p-Toluenesulfonyl Chloride (TsCl)Sodium Hydroxide (NaOH)Solvent-free (Ball mill)--[4]
α-azide-ω-hydroxyl PEGp-Toluenesulfonyl Chloride (TsCl)Triethylamine (NEt3)Dichloromethane (DCM)Overnight-[13]

Table 2: Azidation of Activated PEG

Starting MaterialAzide SourceSolventReaction Time (h)Temperature (°C)Yield (%)Reference
mPEG350-OMsSodium Azide (NaN3)Ethanol12Reflux97[5]
Mesylate-terminated polyglycolSodium Azide (NaN3)Dimethylformamide (DMF)166577-98[8]
Monotosyl PEGSodium Azide (NaN3)--->95[13]
α-Azide-ω-tosyl PEGThioacetic acid / Potassium carbonateDimethylformamide (DMF)OvernightRoom Temperature-[13]

Experimental Protocols

Protocol 1: Synthesis of α-methoxy-ω-azido PEG (mPEG-N3)

This protocol describes a representative two-step synthesis of a monofunctional Azido-PEG starting from mPEG-OH.

Step 1: Mesylation of mPEG-OH [3][5]

  • Drying: Dry the starting mPEG-OH (e.g., 1 equivalent) azeotropically with toluene (B28343) under reduced pressure to eliminate residual water.

  • Dissolution: Dissolve the dried mPEG-OH in anhydrous dichloromethane (CH2Cl2) in an oven-dried flask under an inert atmosphere (e.g., argon).

  • Cooling: Cool the solution to -10°C using an ice-salt bath.

  • Base Addition: Add triethylamine (Et3N) (e.g., 1.3 equivalents) to the reaction mixture.

  • Mesylation: Add methanesulfonyl chloride (MsCl) (e.g., 2.1 equivalents for monofunctional, 4 equivalents for bifunctional) dropwise to the cooled solution.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Dilute the reaction mixture with water and extract with CH2Cl2. Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to obtain the mPEG-OMs product.

Step 2: Azidation of mPEG-OMs [3][5]

  • Dissolution: Dissolve the mPEG-OMs intermediate (1 equivalent) in ethanol.

  • Azide Addition: Add sodium azide (NaN3) (e.g., 1.5 equivalents) to the solution.

  • Reaction: Reflux the mixture for 12 hours.

  • Work-up: Cool the reaction mixture to room temperature and concentrate using a rotary evaporator. Dissolve the residue in CH2Cl2 and wash the organic solution with water. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the final mPEG-N3 product.

Protocol 2: Synthesis of Heterobifunctional Azido-PEG-Amine

This protocol outlines a strategy for creating a heterobifunctional linker.

  • Starting Material: Begin with an α-azide-ω-hydroxyl PEG. This can be synthesized from a symmetrical PEG diol via a monotosylation followed by azidation, with subsequent purification.[13]

  • Reduction of Azide to Amine: To a solution of α-azide-ω-hydroxyl PEG in methanol, add triphenylphosphine (B44618) (PPh3).[13] Reflux the reaction mixture overnight under an argon atmosphere. After cooling and solvent removal, the α-amine-ω-hydroxyl PEG can be precipitated and collected.[13]

Mandatory Visualizations

Synthesis Pathway Diagrams

Synthesis_Pathway_Monofunctional_Azido_PEG Start mPEG-OH Intermediate mPEG-OMs Start->Intermediate MsCl, Et3N CH2Cl2 Product mPEG-N3 Intermediate->Product NaN3 Ethanol, Reflux

Caption: Synthesis of monofunctional Azido-PEG.

Synthesis_Pathway_Homobifunctional_Azido_PEG Start HO-PEG-OH Intermediate MsO-PEG-OMs Start->Intermediate MsCl, Et3N CH2Cl2 Product N3-PEG-N3 Intermediate->Product NaN3 Ethanol, Reflux Synthesis_Pathway_Heterobifunctional_Azido_PEG_Amine Start N3-PEG-OH Product H2N-PEG-OH Start->Product PPh3 Methanol, Reflux

References

An In-depth Technical Guide to Commercial Azido-PEG4-4-nitrophenyl Carbonate: Purity and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and formulation of commercial Azido-PEG4-4-nitrophenyl carbonate, a heterobifunctional linker critical in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines typical quality control parameters, analytical methodologies, and formulation considerations for this reagent.

Chemical Identity and Specifications

This compound is a versatile chemical tool featuring a terminal azide (B81097) group for "click" chemistry and a 4-nitrophenyl carbonate group for reaction with primary amines.

PropertySpecification
Chemical Name This compound
Molecular Formula C₁₅H₂₀N₄O₈
Molecular Weight 384.35 g/mol
CAS Number 1422540-98-4
Appearance White to off-white solid or oil
Typical Purity (by HPLC/NMR) ≥95%

Purity and Impurity Profile

Commercial this compound is typically supplied with a purity of 95% or greater, as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the potential impurities is crucial for troubleshooting conjugation reactions and ensuring reproducibility.

Table of Potential Impurities:

ImpurityOriginPotential Impact
Azido-PEG4-alcohol Unreacted starting material from the synthesis process.Will not react with amines, leading to an overestimation of the amount of active linker.
4-Nitrophenyl chloroformate Unreacted starting material from the synthesis process.Highly reactive and can lead to non-specific labeling of biomolecules.
Bis(4-nitrophenyl) carbonate A potential byproduct of the synthesis.Can crosslink amines on the target molecule.
4-Nitrophenol (B140041) Hydrolysis product of the 4-nitrophenyl carbonate group.[1]Can indicate product degradation and may interfere with downstream applications.
PEG Homologues (e.g., PEG3, PEG5) Arises from the polydispersity of the starting PEG raw material.Can lead to a heterogeneous mixture of final conjugates with varying linker lengths.
Water Can hydrolyze the 4-nitrophenyl carbonate group, leading to the formation of 4-nitrophenol.[1]Reduces the reactivity of the linker over time.

Formulation and Stability

This compound is most commonly supplied as a solid. For use, it is typically dissolved in a dry, aprotic organic solvent.

Table of Formulation and Stability Data:

ParameterRecommendation
Storage Store at -20°C in a desiccated environment to minimize degradation.
Solubility Readily soluble in Dimethyl Sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), and Dichloromethane (DCM).
Stability The 4-nitrophenyl carbonate group is susceptible to hydrolysis, particularly in the presence of moisture and at basic pH.[1] Stock solutions in organic solvents should be prepared fresh and used promptly.

Experimental Protocols

The following are representative protocols for the quality control and application of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method can be used to assess the purity of the compound and to monitor the progress of conjugation reactions.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes

  • Flow Rate: 1 mL/min

  • Detection: UV at 254 nm and 320 nm (to detect 4-nitrophenol)

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the chemical structure of the linker. The spectrum should be consistent with the expected chemical shifts and integrations for the protons in the molecule.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • Expected Resonances: Signals corresponding to the aromatic protons of the 4-nitrophenyl group, the methylene (B1212753) protons of the PEG chain, and the protons adjacent to the azide group.

General Protocol for Protein Conjugation

This protocol describes a general method for labeling a protein with this compound.

  • Protein Preparation: Prepare a solution of the protein (1-10 mg/mL) in a suitable buffer at pH 7.5-8.5. The buffer should not contain primary amines (e.g., Tris).

  • Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction: Add a 10- to 50-fold molar excess of the linker solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle stirring.

  • Purification: Remove the excess, unreacted linker and the 4-nitrophenol byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

Synthesis and Degradation Pathway

The following diagram illustrates a typical synthetic route for this compound and its primary degradation pathway.

cluster_synthesis Synthesis cluster_degradation Hydrolysis Azido-PEG4-alcohol Azido-PEG4-alcohol Azido-PEG4-4-nitrophenyl_carbonate Azido-PEG4-4-nitrophenyl_carbonate Azido-PEG4-alcohol->Azido-PEG4-4-nitrophenyl_carbonate Pyridine 4-Nitrophenyl_chloroformate 4-Nitrophenyl_chloroformate 4-Nitrophenyl_chloroformate->Azido-PEG4-4-nitrophenyl_carbonate 4-Nitrophenol 4-Nitrophenol Azido-PEG4-4-nitrophenyl_carbonate->4-Nitrophenol Base Azido-PEG4-carbonate Azido-PEG4-carbonate Azido-PEG4-4-nitrophenyl_carbonate->Azido-PEG4-carbonate H2O H2O H2O->4-Nitrophenol H2O->Azido-PEG4-carbonate

Caption: Synthesis and hydrolysis of this compound.

Quality Control Workflow

This diagram outlines a standard workflow for the quality control of incoming commercial this compound.

Receive_Compound Receive Compound Visual_Inspection Visual Inspection (Color, Form) Receive_Compound->Visual_Inspection Purity_Analysis Purity Analysis (HPLC) Visual_Inspection->Purity_Analysis Structure_Verification Structure Verification (NMR) Purity_Analysis->Structure_Verification Release_for_Use Release for Use Structure_Verification->Release_for_Use Pass Quarantine Quarantine/ Reject Structure_Verification->Quarantine Fail

References

Methodological & Application

Application Notes and Protocols for Labeling Lysine Residues with Azido-PEG4-4-nitrophenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins is a fundamental tool in proteomics, drug discovery, and diagnostics. The introduction of bioorthogonal chemical handles, such as the azide (B81097) group, onto proteins allows for their specific subsequent functionalization through click chemistry. Azido-PEG4-4-nitrophenyl carbonate is a heterobifunctional linker designed for this purpose. It features a 4-nitrophenyl carbonate group that reacts with primary amines, predominantly the ε-amino group of lysine (B10760008) residues and the N-terminus of a protein, to form a stable carbamate (B1207046) linkage. The molecule also contains an azide group, which serves as a versatile handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces the steric hindrance of the linker.[3]

This two-step labeling strategy enables the precise attachment of a wide array of molecules, such as fluorophores, biotin, or therapeutic agents, to a protein of interest.[4] This methodology is invaluable for applications including protein tracking, visualization, and the construction of antibody-drug conjugates (ADCs).[4][5]

Chemical Principle

The protein labeling process using this compound involves two primary stages:

  • Amine-Reactive Labeling: The 4-nitrophenyl carbonate moiety of the reagent reacts with nucleophilic primary amine groups on the protein surface.[3] This reaction is pH-dependent, with optimal labeling typically occurring at a slightly alkaline pH (7.5-8.5) to ensure the deprotonation of the amine groups.[3] The reaction results in the formation of a stable carbamate (urethane) linkage, covalently attaching the Azido-PEG4 linker to the protein and releasing 4-nitrophenol (B140041) as a byproduct.[3] The release of the chromogenic 4-nitrophenol can be monitored spectrophotometrically at approximately 400 nm to track the reaction's progress.[6][7]

  • Bioorthogonal "Click" Chemistry: The introduced azide group on the protein can be specifically and efficiently modified through a subsequent click chemistry reaction. The most common method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the covalent attachment of any alkyne-containing molecule of interest.[3] This reaction is highly efficient and forms a stable triazole linkage.[8]

Quantitative Data Summary

The efficiency of the labeling process is influenced by several factors, including the protein's surface accessibility of reactive residues, pH, and reagent concentrations. The following table summarizes typical reaction conditions for labeling primary amines on proteins with nitrophenyl carbonates and subsequent click chemistry reactions.

ParameterAmine-Reactive LabelingCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Protein Concentration 1-10 mg/mL1-10 µM
Reagent Molar Excess 10-50 fold (over protein)10-100 fold (alkyne probe over protein)
Reaction Buffer Bicarbonate buffer (0.1 M) or Phosphate buffer (e.g., PBS)PBS (pH 7.4)
Optimal pH 7.5 - 8.5~7.4
Temperature 4°C - Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours1 hour
Catalyst N/ACopper(I) (e.g., from CuSO₄ and a reducing agent like sodium ascorbate)
Ligand (optional) N/ATBTA or THPTA to stabilize Cu(I)

Experimental Protocols

Part 1: Labeling of Lysine Residues with this compound

This protocol provides a general procedure for the azide labeling of a protein. Optimization may be required for different proteins.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing primary amines, such as Tris.

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or centrifugal ultrafiltration unit (with appropriate MWCO) for purification.[9]

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.

  • Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3 using the Reaction Buffer.

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically for each protein.[10]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[6]

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column or by using a spin filtration unit. Elute/collect the azide-labeled protein in a buffer suitable for the subsequent click chemistry reaction (e.g., 1x PBS, pH 7.4).[4]

  • Characterization (Optional but Recommended): Determine the degree of labeling (DOL), which is the average number of azide groups per protein molecule, by mass spectrometry.[5][8]

  • Storage: Store the azide-labeled protein under conditions optimal for the unlabeled protein, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[5]

Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an alkyne-containing molecule to the azide-labeled protein.

Materials:

  • Azide-labeled protein (from Part 1) in 1x PBS, pH 7.4

  • Alkyne-containing molecule of interest (e.g., alkyne-fluorophore, alkyne-biotin)

  • Copper(II) Sulfate (CuSO₄) stock solution (50 mM in water)

  • Sodium Ascorbate (B8700270) stock solution (500 mM in water, prepare fresh)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (5 mM in DMSO/water)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-containing molecule. A 10- to 100-fold molar excess of the alkyne probe over the protein is recommended.[8]

  • Catalyst Preparation (prepare immediately before use): In a separate tube, premix the CuSO₄ and THPTA/TBTA stock solutions. A 1:5 to 1:10 ratio of CuSO₄ to ligand is recommended to stabilize the Cu(I) ion.[4]

  • Click Reaction:

    • Add the premixed CuSO₄/ligand solution to the protein/alkyne mixture. The final concentration of CuSO₄ should be in the range of 0.1 - 1 mM.[4]

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light if using a fluorescent alkyne probe.[8]

  • Purification: Remove the excess reagents, catalyst, and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).[8] The labeled protein is now ready for downstream applications.

Visualizations

G cluster_0 Part 1: Azide Labeling cluster_1 Part 2: CuAAC Click Reaction A Protein of Interest (in amine-free buffer) B Add this compound (10-50x molar excess) A->B C Incubate (pH 8.3, RT, 1-4h) B->C D Quench Reaction (Tris buffer) C->D E Purification (Desalting Column/Ultrafiltration) D->E F Azide-Labeled Protein E->F G Azide-Labeled Protein H Add Alkyne Probe (10-100x molar excess) G->H I Add Cu(I) Catalyst (CuSO4/Ascorbate/Ligand) H->I J Incubate (RT, 1h) I->J K Purification (Desalting/Dialysis) J->K L Final Labeled Protein Conjugate K->L

References

Application Notes and Protocols for Antibody Conjugation with Azido-PEG4-4-nitrophenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the conjugation of Azido-PEG4-4-nitrophenyl carbonate to antibodies. This procedure is a critical step in the development of advanced biotherapeutics, such as antibody-drug conjugates (ADCs), and for various bioanalytical and diagnostic applications. The introduction of an azide (B81097) group onto the antibody via a polyethylene (B3416737) glycol (PEG) spacer allows for subsequent, highly specific "click chemistry" reactions.

Introduction

This compound is a heterobifunctional linker that facilitates the covalent attachment of a PEGylated azide moiety to primary amines on an antibody. The 4-nitrophenyl carbonate group reacts with primary amines, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminus of the antibody, to form stable carbamate (B1207046) linkages. The terminal azide group serves as a bioorthogonal handle for subsequent conjugation to molecules containing a strained alkyne (e.g., DBCO, BCN) through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or to terminal alkynes via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3]

The PEG4 spacer enhances the solubility and reduces the potential immunogenicity of the resulting conjugate.[4][5] This methodology is instrumental in the precise construction of ADCs, allowing for the attachment of potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[2][4][5]

Experimental Protocols

This section details the step-by-step procedures for preparing the antibody, performing the conjugation reaction, and purifying the resulting azide-modified antibody.

Materials and Reagents
  • Antibody of interest (in an amine-free buffer)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[6][7]

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-8.5.[6] Phosphate-buffered saline (PBS) at pH 7.2-8.0 can also be used.[8] Avoid buffers containing primary amines like Tris or glycine.[8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[6][9]

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25), dialysis cassettes (10K MWCO), or Protein A/G affinity chromatography.[][11]

Antibody Preparation (Pre-Conjugation Purification)

It is crucial to remove any substances from the antibody solution that could interfere with the conjugation reaction. Stabilizers like bovine serum albumin (BSA) or buffers containing primary amines (e.g., Tris, glycine) or sodium azide must be removed.[9][12]

Protocol:

  • If necessary, exchange the antibody buffer to the Reaction Buffer using a desalting column or dialysis.

  • Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.[6][7] A typical concentration is 1-2 mg/mL.[]

  • Determine the precise antibody concentration using a spectrophotometer at 280 nm (A280).[9]

Conjugation of this compound to the Antibody

This protocol describes the reaction of the 4-nitrophenyl carbonate group with the primary amines on the antibody.

Protocol:

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-50 mM).[6] The reagent is moisture-sensitive, so it should be equilibrated to room temperature before opening.[8]

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the antibody solution. A common starting point is a 5-20 fold molar excess of the reagent over the antibody.[6][8] The optimal ratio should be determined empirically.

    • Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume.[7][8]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.[6] Alternatively, incubate on ice for two hours or at room temperature for 30-60 minutes.[8]

  • Monitoring the Reaction (Optional): The reaction releases p-nitrophenol, which has a characteristic absorbance at approximately 400 nm. The progress of the reaction can be monitored spectrophotometrically.[6]

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted this compound.[6][7] Incubate for 30 minutes at room temperature.[7]

Purification of the Azide-Modified Antibody

Purification is essential to remove excess, unreacted linker and byproducts.

Protocol:

  • Purify the azide-modified antibody using one of the following methods:

    • Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the desired storage buffer (e.g., PBS).[9][] This method is efficient for removing small molecules.

    • Dialysis: Dialyze the reaction mixture against the desired storage buffer using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10K MWCO).[]

    • Affinity Chromatography: Protein A or Protein G agarose (B213101) can be used to purify the antibody conjugate.[][12]

  • After purification, determine the concentration of the azide-modified antibody.

  • Store the purified antibody under conditions optimal for the unmodified antibody.[8]

Characterization of the Azide-Modified Antibody

After purification, it is important to characterize the conjugate to determine the degree of labeling and assess its purity and integrity.

  • Degree of Labeling (DOL): The number of azide groups per antibody can be determined using mass spectrometry.[5]

  • Purity and Aggregation: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) can be used to assess the purity and aggregation of the conjugated antibody.[2][13]

  • Stability: The thermal stability of the modified antibody can be compared to the unmodified antibody using techniques like nano-differential scanning fluorimetry (nanoDSF) to measure the melting temperature (TM).[13][14]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the conjugation protocol.

Table 1: Recommended Reaction Conditions for Antibody Conjugation

ParameterRecommended RangeNotes
Antibody Concentration1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of Reagent5 - 50 foldThe optimal ratio depends on the antibody and desired DOL.
Reaction Buffer pH7.2 - 8.5Slightly alkaline pH increases the reactivity of primary amines.
Reaction Temperature4°C to 25°CRoom temperature is faster; 4°C may be better for sensitive antibodies.
Reaction Time30 min - 4 hours (RT) or overnight (4°C)Can be optimized by monitoring the reaction.
Quenching Reagent50 - 100 mM Tris or GlycineQuenches unreacted 4-nitrophenyl carbonate groups.

Table 2: Typical Degree of Labeling

Molar Excess of LinkerTypical Degree of Labeling (DOL)Reference
20-fold4-6 azides per antibody[8]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for antibody conjugation and a potential downstream application in a signaling pathway context.

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization Ab Antibody Solution Purify_Ab Purify Antibody (Remove Amines/BSA) Ab->Purify_Ab Ab_Ready Purified Antibody (1-10 mg/mL in Reaction Buffer) Purify_Ab->Ab_Ready React Conjugation Reaction (pH 8.0-8.5, RT, 1-4h) Ab_Ready->React Linker Azido-PEG4-4-nitrophenyl carbonate Stock (in DMSO/DMF) Linker->React Quench Quench Reaction (Tris/Glycine) React->Quench Purify_Conj Purify Conjugate (SEC or Dialysis) Quench->Purify_Conj Azide_Ab Azide-Modified Antibody Purify_Conj->Azide_Ab Characterize Characterize (DOL, Purity, Stability) Azide_Ab->Characterize

Caption: Experimental workflow for the conjugation of this compound to an antibody.

signaling_pathway_application cluster_adc Antibody-Drug Conjugate Action ADC Azide-Modified Antibody-Drug Conjugate (ADC) Receptor Target Cell Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis

Caption: Simplified signaling pathway of an antibody-drug conjugate (ADC) leading to apoptosis.

References

Step-by-Step Guide for Using Azido-PEG4-4-nitrophenyl carbonate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] The linker is a critical component, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[2][3]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility, improve pharmacokinetic profiles, and provide synthetic flexibility for optimizing linker length.[3][4][5] Azido-PEG4-4-nitrophenyl carbonate is a versatile PEG-based PROTAC linker that offers two distinct reactive handles for a modular and efficient synthesis approach. It contains an azide (B81097) group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry," and a 4-nitrophenyl carbonate group for facile reaction with primary or secondary amines to form a stable carbamate (B1207046) linkage.[6]

This guide provides a detailed, step-by-step protocol for the rational design, synthesis, and evaluation of a PROTAC featuring the this compound linker.

Signaling Pathway of PROTAC Action

The mechanism of action of a PROTAC involves the recruitment of the cellular protein degradation machinery to a specific target protein.[2] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[7] This catalytic process allows for the degradation of target proteins at sub-stoichiometric concentrations.[8]

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (Azido-PEG4 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound is a modular process. It typically involves the sequential coupling of the POI ligand and the E3 ligase ligand to the bifunctional linker. The following protocols outline two common strategies.

Protocol 1: Synthesis via Carbamate Linkage followed by Click Chemistry

This protocol describes the reaction of an amine-functionalized ligand (either the POI or E3 ligase ligand) with the 4-nitrophenyl carbonate group, followed by a CuAAC reaction with an alkyne-functionalized counterpart.

Step 1: Synthesis of the Azide-PEG4-Ligand Intermediate

  • Materials:

    • Amine-functionalized ligand (E3 ligase or POI ligand) (1.0 eq)

    • This compound (1.1 - 1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

    • Nitrogen or Argon atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Under an inert atmosphere, dissolve the amine-functionalized ligand in anhydrous DMF or DCM.

    • Add DIPEA or TEA to the solution and stir for 5-10 minutes at room temperature.

    • In a separate vial, dissolve this compound in a minimal amount of anhydrous DMF or DCM.

    • Add the this compound solution dropwise to the ligand solution.

    • Stir the reaction mixture at room temperature for 4-24 hours.

    • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel or preparative High-Performance Liquid Chromatography (HPLC) to obtain the azide-functionalized PEG-ligand intermediate.

Step 2: Final PROTAC Synthesis via CuAAC (Click Chemistry)

  • Materials:

    • Azide-PEG4-Ligand Intermediate (from Step 1) (1.0 eq)

    • Alkyne-functionalized counterpart ligand (POI or E3 ligase ligand) (1.0 - 1.2 eq)

    • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 - 0.2 eq)

    • Sodium ascorbate (B8700270) (0.2 - 0.4 eq)

    • Solvent system (e.g., t-BuOH/H₂O, DMF, or DMSO)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • Dissolve the Azide-PEG4-Ligand Intermediate and the alkyne-functionalized ligand in the chosen solvent system.

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

    • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

    • Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC molecule by preparative HPLC.

Experimental_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Start Materials: - Amine-Ligand - Azido-PEG4-NPC - Alkyne-Ligand Step1 Step 1: Carbamate Formation (Amine-Ligand + Azido-PEG4-NPC) Start->Step1 Intermediate Azide-PEG4-Ligand Intermediate Step1->Intermediate Purification1 Purification (Chromatography/HPLC) Intermediate->Purification1 Step2 Step 2: Click Chemistry (CuAAC) (Intermediate + Alkyne-Ligand) Purification1->Step2 Crude_PROTAC Crude PROTAC Step2->Crude_PROTAC Purification2 Final Purification (Preparative HPLC) Crude_PROTAC->Purification2 Final_PROTAC Pure PROTAC Purification2->Final_PROTAC

Caption: Experimental workflow for PROTAC synthesis.

Protocol 2: Western Blotting for Protein Degradation

This protocol outlines the steps to measure the degradation of a target protein in cells treated with the synthesized PROTAC.[7][9]

  • Materials:

    • Cultured cells expressing the target protein

    • Synthesized PROTAC and inactive control

    • Cell culture plates (e.g., 6-well plates)

    • Vehicle control (e.g., DMSO)

    • Ice-cold phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer apparatus and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).[9]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[7]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[7]

    • SDS-PAGE and Transfer: Normalize protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.[7]

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate with the primary antibody for the target protein overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and evaluation of PROTACs using the described methodologies.

Table 1: Synthesis and Purity of a Representative PROTAC

StepProductStarting Material (eq)Reagent (eq)Yield (%)Purity (LC-MS)
1Azide-PEG4-E3 LigandAmine-E3 Ligand (1.0)Azido-PEG4-NPC (1.1)75-85>95%
2Final PROTACAzide-PEG4-E3 Ligand (1.0)Alkyne-POI Ligand (1.2)50-70>98%

Table 2: Biological Evaluation of a Representative PROTAC

Target ProteinCell LinePROTAC ConcentrationDegradation (%)DC₅₀ (nM)Dₘₐₓ (%)
BRD4HeLa100 nM851590
BRD4THP-1100 nM92895
Androgen ReceptorLNCaP100 nM782585

DC₅₀: Concentration for 50% degradation; Dₘₐₓ: Maximum degradation.

Conclusion

This compound is a highly valuable and versatile heterobifunctional linker for researchers in chemistry, biology, and medicine. Its well-defined structure, combining the specificity of click chemistry with the efficiency of amine-reactive conjugation, provides a robust platform for the synthesis of complex PROTACs. The inclusion of a PEG spacer enhances the desirable properties of the final products, addressing common challenges such as poor solubility and providing the necessary flexibility for optimal ternary complex formation. The modular nature of this linker facilitates the rapid generation of PROTAC libraries, accelerating the identification of potent and selective protein degraders for therapeutic applications.

References

Revolutionizing Bioconjugation: A Detailed Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for bioconjugation.[1][2] This powerful reaction forms a stable triazole linkage between an azide (B81097) and a terminal alkyne, enabling the precise attachment of molecules like polyethylene (B3416737) glycol (PEG) to proteins.[1][3] PEGylation, the process of covalently attaching PEG chains to a protein, is a widely used strategy in drug development to enhance the therapeutic properties of proteins, such as improved solubility, stability, and bioavailability, as well as reduced immunogenicity.[1] This document provides a detailed protocol for the CuAAC-mediated PEGylation of proteins, including reaction optimization, purification, and characterization, to guide researchers in this critical bioconjugation technique.

Core Principles of CuAAC for Protein PEGylation

The CuAAC reaction's success in bioconjugation stems from its high selectivity and biocompatibility. The azide and alkyne functional groups are largely absent in biological systems, ensuring that the reaction proceeds with minimal side reactions.[4][5] The reaction is typically catalyzed by copper(I), which can be generated in situ from copper(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270).[6] To enhance reaction efficiency and protect the protein from potential copper-mediated damage, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is often included.[4][7]

Experimental Data Summary

The efficiency of the CuAAC reaction for protein PEGylation can be influenced by several factors, including the choice of reagents, their concentrations, and the reaction conditions. The following table summarizes quantitative data from various studies to provide a comparative overview.

ParameterProteinPEG DerivativeMolar Ratio (PEG:Protein)Copper Source / LigandReducing AgentReaction TimeYield / ConversionReference
Yield Interferon β-1b (IFNb)Propargyl-activated PEGs (10-40 kDa)2:1CuSO₄ / TBTADTTNot specifiedHigh conversion[7]
Yield mPEG-alkyne4-azidomethyl-7-methoxycoumarin1:1Not specifiedNot specified24 h82.32%[8]
Yield mPEG-alkyne4-azidomethyl-7-methoxycoumarin1:1Not specifiedNot specified48 h87.14%[8]
Conjugation Efficiency Azide/Alkyne-modified peptidesAlkyne/Azide-modified peptidesNot specifiedCopper wireNone5 h100%[3]
Conjugation Efficiency Azide/Alkyne-modified peptidesAlkyne/Azide-modified peptidesNot specifiedCuSO₄Sodium AscorbateNot specified>95%[3]

Detailed Experimental Protocol

This protocol provides a general framework for the CuAAC-mediated PEGylation of a protein containing either an azide or an alkyne functionality. The protein should be purified and buffer-exchanged into a suitable reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0) that is free of chelating agents like EDTA. Amine-based buffers like Tris should be avoided as they can chelate the copper catalyst.[9]

Materials and Reagents:
  • Azide- or Alkyne-modified Protein

  • Alkyne- or Azide-functionalized PEG

  • Copper(II) Sulfate (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Reducing Agent (e.g., Sodium Ascorbate or Dithiothreitol (DTT))[7]

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Solvent for PEG and ligand (e.g., DMSO or water)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))[10][11]

Stock Solution Preparation:
  • Protein Solution: Prepare the azide- or alkyne-modified protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • PEG Solution: Prepare a stock solution of the alkyne- or azide-PEG in the reaction buffer or an appropriate solvent like DMSO. The concentration will depend on the desired molar excess.

  • Copper(II) Sulfate Solution: Prepare a 20 mM stock solution of CuSO₄ in deionized water.

  • Ligand Solution: Prepare a 50 mM stock solution of the chosen ligand (e.g., THPTA) in deionized water or DMSO.

  • Reducing Agent Solution: Freshly prepare a 1 M stock solution of sodium ascorbate in deionized water immediately before use.[1][12]

Reaction Procedure:
  • In a suitable reaction vessel, add the protein solution.

  • Add the PEG solution to the protein solution. A molar excess of 1.1 to 1.5 equivalents of PEG is a good starting point.[1]

  • Prepare a premix of the copper catalyst by combining the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is commonly used.[6]

  • Add the copper/ligand premix to the protein-PEG mixture to a final copper concentration of 50-250 µM.[1]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-20 mM.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours.[1] The reaction can be performed on a rotator or shaker.

  • The reaction progress can be monitored using techniques like SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein, or by LC-MS.

Purification of the PEGylated Protein:
  • Once the reaction is complete, the PEGylated protein needs to be purified from excess reagents and unreacted protein.

  • Size Exclusion Chromatography (SEC): This is an effective method to separate the higher molecular weight PEGylated protein from the unreacted protein and smaller reagents.[13]

  • Ion Exchange Chromatography (IEX): This technique can be used to separate proteins based on their charge, which may be altered upon PEGylation.[11][13]

  • Dialysis or Ultrafiltration: These methods can be used to remove small molecule reagents.[13]

Characterization:

The purified PEGylated protein should be characterized to confirm successful conjugation and assess its properties.

  • SDS-PAGE: To visualize the increase in molecular weight.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the PEGylated protein.

  • HPLC/UPLC: To assess purity.

  • Activity Assays: To determine if the biological activity of the protein is retained after PEGylation.

Visualizations

Experimental Workflow

CuAAC_Protein_PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein Azide/Alkyne Protein Mix Combine Protein, PEG, & Buffer Protein->Mix PEG Alkyne/Azide PEG PEG->Mix Reagents Prepare Catalyst & Reagent Stocks (CuSO4, Ligand, Ascorbate) Add_Catalyst Add Cu(I)/Ligand Premix Reagents->Add_Catalyst Mix->Add_Catalyst 1 Add_Ascorbate Add Sodium Ascorbate Add_Catalyst->Add_Ascorbate 2 Incubate Incubate at RT (1-4 hours) Add_Ascorbate->Incubate 3 Purification Purification (SEC, IEX) Incubate->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization Final_Product Pure PEGylated Protein Characterization->Final_Product

Caption: Workflow for CuAAC-mediated protein PEGylation.

Chemical Reaction Mechanism

CuAAC_Mechanism Protein_Alkyne Protein-R1-C≡CH Triazole_Product Protein-R1-[Triazole]-R2-PEG Protein_Alkyne->Triazole_Product PEG_Azide PEG-R2-N3 PEG_Azide->Triazole_Product Catalyst [Cu(I)] Catalyst->Triazole_Product Catalyzes Cycloaddition Reducing_Agent Sodium Ascorbate Reducing_Agent->Catalyst Reduces Cu_II [Cu(II)] Cu_II->Reducing_Agent

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO Modified Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful and versatile bioorthogonal "click chemistry" reaction that has become an indispensable tool in chemical biology, drug development, and bioimaging.[1] This reaction enables the efficient and specific covalent ligation of molecules in complex biological environments.[2] SPAAC involves a reaction between a strained cyclooctyne, such as Dibenzocyclooctyne (DBCO), and an azide-functionalized molecule to form a stable triazole linkage.[1][3]

The primary driving force for this reaction is the high ring strain of the DBCO molecule, which significantly lowers the activation energy of the [3+2] cycloaddition with an azide (B81097).[1][4] A major advantage of SPAAC is that it proceeds efficiently without the need for a cytotoxic copper(I) catalyst, making it ideal for applications in living systems.[1][5] DBCO reagents are characterized by their high reactivity and stability, allowing for rapid and specific conjugation to azide-containing biomolecules under mild, physiological conditions.[1][6]

Core Advantages of SPAAC with DBCO:

  • Biocompatibility: The absence of a copper catalyst makes it non-toxic and suitable for in vivo studies.[1][6]

  • High Specificity and Bioorthogonality: DBCO and azide groups are chemically inert to most functional groups found in biological systems, ensuring they react selectively with each other with minimal off-target labeling.[2][4]

  • Rapid Kinetics: The reaction proceeds quickly under mild physiological conditions, even at low concentrations.[2][4]

  • High Efficiency: SPAAC reactions with DBCO typically result in high yields of the desired conjugate.[6][7]

  • Stability: The DBCO and azide functional groups, as well as the resulting triazole linkage, are highly stable.[2][7]

  • Traceability: The DBCO group has a characteristic UV absorbance around 309-310 nm, which allows for monitoring the progress of the reaction.[6][7]

Applications in Research and Drug Development:

The unique features of SPAAC with DBCO have led to its widespread use in various applications, including:

  • Antibody-Drug Conjugate (ADC) Development: Precisely attaching therapeutic payloads to antibodies.[1][8]

  • Live Cell Imaging: Labeling and tracking of biomolecules in their native environment.[1]

  • Cell Surface Labeling: Probing and visualizing cell surface glycans and proteins.[1]

  • Radiopharmaceutical Development: Construction of targeted imaging and therapeutic agents.[1]

  • Peptide Macrocyclization: Enhancing peptide stability and bioactivity.[9]

  • Macromolecule Derivatization: Modifying proteins, nucleic acids, and nanoparticles to enhance their properties or confer new functions.[5]

Quantitative Data for SPAAC Reactions with DBCO

The efficiency of SPAAC reactions can be influenced by several factors. The following tables summarize key quantitative data to aid in the optimization of conjugation reactions.

Table 1: Comparison of Second-Order Rate Constants for Common Cyclooctynes

This table compares the reactivity of DBCO with other commonly used cyclooctynes against a standard benzyl (B1604629) azide reactant. DBCO derivatives consistently show high reaction rates, making them ideal for applications requiring rapid kinetics.[4]

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
DBCOBenzyl Azide~0.6 - 1.0
DIBOBenzyl Azide~0.3 - 0.7
BCNBenzyl Azide~0.06 - 0.1
OCTBenzyl Azide~0.0024
Note: Rates can vary based on the specific derivatives, solvent, and temperature used.[4]

Table 2: Typical Reaction Parameters for SPAAC with DBCO

This table provides a general guide for optimizing reaction conditions.

ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1 (or inverted)The more abundant or less critical component should be in excess. For antibody-small molecule conjugations, a 1.5 to 4-fold molar excess of the azide molecule is a good starting point.[1][2]
Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. Reactions can be performed overnight at 4°C.[1][2]
Reaction Time 2 to 48 hoursTypically 4-12 hours at room temperature. Longer incubation times can improve yield, especially at lower temperatures or concentrations.[1][2]
pH 7.0 - 8.5While SPAAC can proceed over a wide pH range, a slightly basic pH of 8.0-8.5 is often optimal for the initial labeling of proteins with NHS esters, with the subsequent SPAAC reaction proceeding well at neutral pH.[1]
Solvent Aqueous buffers (PBS, HEPES, MES, Borate)Organic co-solvents like DMSO or DMF can be used at <20% to dissolve hydrophobic reagents, but high concentrations can denature proteins.[2][3]

Experimental Protocols

Protocol 1: General Labeling of an Antibody with a DBCO-NHS Ester

This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-10 mg/mL.[1][2]

  • DBCO-NHS ester.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching solution (e.g., 1 M Tris-HCl or 100 mM Glycine, pH 8.0).[1]

  • Desalting column or other purification system (e.g., spin column, dialysis cassette).

Procedure:

  • Prepare the Antibody Solution: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.

  • Prepare the DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.[4]

  • Reaction Incubation: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[7] The final DMSO concentration should be kept below 20%.[6] Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[2]

  • Quench the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature to quench any unreacted DBCO-NHS ester.[7][9]

  • Purify the DBCO-labeled Antibody: Remove excess, unreacted DBCO reagent using a desalting column, spin column, or dialysis.

Protocol 2: SPAAC Reaction Between a DBCO-labeled Antibody and an Azide-functionalized Molecule

This protocol outlines the conjugation of the purified DBCO-activated antibody with an azide-containing molecule.

Materials:

  • Purified DBCO-labeled antibody.

  • Azide-functionalized molecule (e.g., fluorescent dye, oligonucleotide, small molecule drug).

  • Reaction buffer (e.g., PBS, HEPES, pH 7.4).

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the purified DBCO-labeled antibody with the azide-modified molecule. A molar excess of 1.5 to 4-fold of the azide-molecule to the DBCO-protein is a common starting point to drive the reaction to completion.[2][4]

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[2] For some applications, the incubation time can be extended up to 48 hours.[2] The reaction progress can be monitored by observing the decrease in DBCO absorbance at ~309 nm.[6]

  • Purification of the Conjugate: Purify the final conjugate from unreacted starting materials using an appropriate method such as HPLC (e.g., size-exclusion, ion-exchange, or reverse-phase) or dialysis, depending on the properties of the conjugate.[2]

  • Characterization: Validate the final conjugate using methods such as SDS-PAGE, which should show a higher molecular weight band for the conjugate compared to the unlabeled antibody, and mass spectrometry to confirm the identity and purity.[6][9]

Visualizations

SPAAC_Mechanism cluster_product Product DBCO DBCO (Strained Alkyne) Transition_State [3+2] Cycloaddition (Spontaneous) DBCO->Transition_State + Azide Azide-Modified Molecule (R-N3) Azide->Transition_State Triazole Stable Triazole Linkage Transition_State->Triazole Driven by Ring Strain

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4]

Experimental_Workflow start Start: Azide-containing Biomolecule & DBCO-reagent dissolve Dissolve Biomolecule and DBCO-reagent in appropriate buffers start->dissolve mix Mix Biomolecule and DBCO-reagent solutions dissolve->mix incubate Incubate reaction mixture (e.g., 4-12h at RT or overnight at 4°C) mix->incubate purify Purify the DBCO-labeled biomolecule (e.g., HPLC, Desalting Column) incubate->purify characterize Characterize the final product (e.g., LC-MS, SDS-PAGE) purify->characterize end_node End: Purified DBCO-labeled Biomolecule characterize->end_node

Caption: A typical experimental workflow for labeling a biomolecule via SPAAC.[9]

Factors_Influencing_SPAAC Factors Influencing SPAAC Reaction Rate SPAAC_Rate SPAAC Reaction Rate Cyclooctyne_Structure Cyclooctyne Structure (e.g., DBCO > BCN) SPAAC_Rate->Cyclooctyne_Structure Azide_Structure Azide Structure (Aliphatic > Aromatic) SPAAC_Rate->Azide_Structure Temperature Temperature SPAAC_Rate->Temperature pH pH SPAAC_Rate->pH Buffer_System Buffer System (e.g., HEPES > PBS) SPAAC_Rate->Buffer_System Steric_Hindrance Steric Hindrance SPAAC_Rate->Steric_Hindrance

Caption: Key factors influencing the rate of SPAAC reactions.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles using Azido-PEG4 Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostic probes, and novel biomaterials. The use of a heterobifunctional Azido-PEG4 linker provides a versatile and robust method for introducing a reactive azide (B81097) group onto the nanoparticle surface. The polyethylene (B3416737) glycol (PEG) spacer enhances biocompatibility, improves colloidal stability by reducing non-specific protein adsorption, and increases circulation time in vivo.[1][2][3] The terminal azide group serves as a handle for the covalent attachment of a wide range of molecules, such as targeting ligands, therapeutic agents, or imaging probes, via highly efficient and specific "click chemistry" reactions.[1][2][]

This document provides detailed protocols for the surface functionalization of nanoparticles with an Azido-PEG4 linker, subsequent bioconjugation using click chemistry, and methods for characterizing the modified nanoparticles.

Key Applications

  • Targeted Drug Delivery: Conjugation of targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface for specific delivery to diseased cells or tissues.[3][]

  • Bioimaging: Attachment of fluorescent dyes or contrast agents for in vitro and in vivo imaging applications.[1]

  • "Stealth" Nanoparticles: The PEG linker helps nanoparticles evade the immune system, leading to longer circulation times.[1][5]

  • Bioconjugation: Covalent linking of various biomolecules, including proteins, peptides, and nucleic acids, to the nanoparticle surface.[3][][6]

Data Presentation: Expected Physicochemical Changes

Successful functionalization of nanoparticles with an Azido-PEG4 linker and subsequent conjugation of a biomolecule will result in measurable changes in their physicochemical properties. The following table summarizes typical data obtained from common characterization techniques. Note: This data is illustrative and will vary depending on the specific nanoparticle system, linker density, and conjugated molecule.[2]

Stage of FunctionalizationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Surface Azide Density (groups/nm²)
Unmodified Nanoparticles 100 ± 50.15+25 ± 2N/A
Azido-PEG4 Functionalized NPs 120 ± 70.18+10 ± 30.5 - 2.0
Ligand-Conjugated NPs 125 ± 80.20+8 ± 3N/A

Experimental Protocols

Protocol 1: Surface Functionalization of Amine-Modified Nanoparticles with Azido-PEG4-NHS Ester

This protocol describes the covalent attachment of an Azido-PEG4 linker to nanoparticles that have primary amine groups on their surface. This is a common strategy for nanoparticles that have been pre-functionalized with aminosilanes or coated with polymers like polyethyleneimine (PEI).[7][8]

Materials:

  • Amine-functionalized nanoparticles (e.g., silica (B1680970), iron oxide, polymeric nanoparticles)

  • Azido-PEG4-NHS ester

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Centrifugal filter units or size-exclusion chromatography (SEC) system for purification

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Sonicate the suspension briefly to ensure a homogenous dispersion.

  • Azido-PEG4-NHS Ester Solution Preparation:

    • Immediately before use, dissolve the Azido-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. Note: NHS esters are moisture-sensitive.

  • Conjugation Reaction:

    • Add the Azido-PEG4-NHS ester solution to the nanoparticle suspension. The molar ratio of linker to available amine groups should be optimized, but a starting point of a 10 to 50-fold molar excess of the linker is recommended.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or shaking.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the Azido-PEG4 functionalized nanoparticles from excess linker and byproducts using either centrifugal filtration or SEC.

    • For centrifugal filtration: Wash the nanoparticles three times with the Reaction Buffer.

    • For SEC: Elute the nanoparticles using the Reaction Buffer.

    • Resuspend the purified nanoparticles in the desired buffer for storage or downstream applications.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol outlines the "click" reaction to conjugate an alkyne-containing biomolecule to the azide-functionalized nanoparticles.[9]

Materials:

  • Azido-PEG4 functionalized nanoparticles

  • Alkyne-containing biomolecule (e.g., peptide, protein, small molecule)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer: 1X PBS, pH 7.4

  • Washing Buffer: 1X PBS with 1 mM EDTA, pH 7.4

  • Centrifugal filter units

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne-containing biomolecule in an appropriate solvent (e.g., water or DMSO).

    • Prepare fresh stock solutions of CuSO₄ (100 mM in water), sodium ascorbate (1 M in water), and THPTA (100 mM in water).

  • Click Reaction:

    • In a microcentrifuge tube, combine the Azido-PEG4 functionalized nanoparticles (e.g., 1 mg) and the alkyne-containing biomolecule at a desired molar ratio (e.g., 1:10 nanoparticle:biomolecule).

    • Add THPTA to the reaction mixture to a final concentration of 5 mM.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 10 mM.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the conjugated nanoparticles by washing three times with the Washing Buffer using centrifugal filter units to remove the copper catalyst, excess biomolecule, and other reagents.

    • Resuspend the final ligand-conjugated nanoparticles in the desired buffer.

Recommended Characterization Techniques

Thorough characterization is essential to confirm successful functionalization and to understand the impact on the physicochemical properties of the nanoparticles.[2]

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution. An increase in size is expected after each functionalization step.[2]

  • Zeta Potential Measurement: To assess the surface charge. A change in zeta potential indicates successful surface modification.[2]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the azide group (characteristic peak around 2100 cm⁻¹) on the functionalized nanoparticles.[2][10] The disappearance of this peak after the click reaction indicates successful conjugation.

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic material (PEG linker and conjugated molecule) on the nanoparticle surface by measuring weight loss as a function of temperature.[11][12]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the nanoparticle surface and confirm the presence of nitrogen from the azide and triazole groups.[11][13]

  • Quantitative Nuclear Magnetic Resonance (qNMR): After dissolving the nanoparticle core (if applicable), qNMR can be used to quantify the number of ligands per nanoparticle.[11][12]

  • Colorimetric Assays: For nanoparticles with a high density of functional groups, colorimetric assays can be used to estimate the number of accessible groups. For example, a reaction with a fluorogenic alkyne can be used to quantify surface azides.[14][15]

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Functionalization cluster_step2 Step 2: Bioconjugation NP Amine-Functionalized Nanoparticle Azide_NP Azido-PEG4 Functionalized Nanoparticle NP->Azide_NP NHS Ester Reaction Linker Azido-PEG4-NHS Ester Linker->Azide_NP Conjugated_NP Ligand-Conjugated Nanoparticle Azide_NP->Conjugated_NP CuAAC Click Chemistry Characterization Characterization (DLS, Zeta, FTIR, etc.) Azide_NP->Characterization Biomolecule Alkyne-Biomolecule Biomolecule->Conjugated_NP Conjugated_NP->Characterization

Caption: Workflow for nanoparticle functionalization and bioconjugation.

Principle of Azide-PEG4 Linker Functionalization and Click Chemistry

reaction_pathway NP_Amine Nanoparticle -NH₂ NP_Azide Azido-Functionalized NP -NH-CO-PEG₄-N₃ NP_Amine:f0->NP_Azide:f0 + NHS Ester Reaction Azido_PEG_NHS Azido-PEG4-NHS Ester N₃-PEG₄-O-NHS Azido_PEG_NHS->NP_Azide:f0 NP_Conjugate Ligand-Conjugated NP -NH-CO-PEG₄-Triazole-R NP_Azide:f0->NP_Conjugate:f0 + CuAAC 'Click' Reaction (Cu⁺, Ascorbate) Alkyne_Ligand Alkyne-Ligand R-C≡CH Alkyne_Ligand->NP_Conjugate:f0

Caption: Chemical pathway for surface functionalization and conjugation.

References

Application of Azido-PEG4-4-nitrophenyl carbonate in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-4-nitrophenyl carbonate is a heterobifunctional linker molecule that has emerged as a valuable tool in cancer research, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This linker possesses two key reactive groups: an azide (B81097) (N₃) group and a 4-nitrophenyl carbonate ester. The azide group facilitates covalent ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[1] The 4-nitrophenyl carbonate group provides a reactive site for conjugation to primary or secondary amines, such as those found on the surface of proteins or small molecule drugs, forming a stable carbamate (B1207046) linkage.

The tetraethylene glycol (PEG4) spacer enhances the aqueous solubility and provides flexibility to the resulting conjugate, which can be crucial for optimizing the biological activity of complex molecules like ADCs and PROTACs. This document provides detailed application notes and protocols for the use of this compound in cancer research, with a focus on its application in modifying small molecule inhibitors for targeted delivery.

Key Applications in Cancer Research

The primary application of this compound in oncology research is to serve as a versatile linker for the construction of complex bioconjugates. Its bifunctional nature allows for a modular approach to synthesizing targeted therapies.

  • Synthesis of PROTACs: This linker can be used to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, forming a PROTAC that induces the degradation of cancer-promoting proteins.[1][2][4]

  • Development of Antibody-Drug Conjugates (ADCs): this compound can be used to attach a cytotoxic payload to a monoclonal antibody that targets a tumor-specific antigen, enabling targeted drug delivery to cancer cells.

  • Modification of Small Molecule Inhibitors: As detailed in the protocols below, this linker can be used to introduce a "handle" onto a small molecule inhibitor. This handle can then be used for subsequent conjugation to a delivery vehicle, such as a nanoparticle or dendrimer, to improve its therapeutic index.

Experimental Protocols

The following protocols are based on methodologies described in peer-reviewed research for the modification of a small molecule inhibitor for targeted cancer therapy.

Protocol 1: Functionalization of a Small Molecule Inhibitor with this compound

This protocol describes the reaction of this compound with an amine-containing small molecule to introduce an azide-PEG4 linker. The example provided is based on the modification of the STAT3 inhibitor, LLL12, for the development of pH-responsive dendrimer-drug conjugates for intracellular delivery.[5]

Materials:

  • Amine-containing small molecule inhibitor (e.g., LLL12)

  • This compound

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., dichloromethane (B109758) and methanol)

Procedure:

  • In a clean, dry reaction vessel, dissolve the amine-containing small molecule inhibitor (1.1 equivalents) and this compound (1.0 equivalent) in anhydrous DMF.[5]

  • Add DMAP (2.0 equivalents) to the solution at room temperature.[5]

  • Stir the reaction mixture at room temperature for 40 hours.[5]

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.[5]

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.[5]

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the purified azido-functionalized small molecule.[5]

Workflow for Small Molecule Functionalization

G cluster_reactants Reactants cluster_workup Workup & Purification Amine_Inhibitor Amine-Containing Small Molecule Inhibitor Reaction Reaction in Anhydrous DMF Room Temperature, 40h Amine_Inhibitor->Reaction Azido_Linker Azido-PEG4-4-nitrophenyl carbonate Azido_Linker->Reaction DMAP DMAP (catalyst) DMAP->Reaction Dilution Dilute with Ethyl Acetate Reaction->Dilution Wash Wash with Brine Dilution->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purification Silica Gel Column Chromatography Concentrate->Purification Final_Product Azido-Functionalized Small Molecule Inhibitor Purification->Final_Product

Caption: Workflow for the functionalization of an amine-containing small molecule with this compound.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using the Azido-Functionalized Inhibitor

This protocol outlines the subsequent "click chemistry" reaction to conjugate the azido-functionalized small molecule to an alkyne-containing entity, such as a targeting moiety or a drug delivery vehicle.

Materials:

  • Azido-functionalized small molecule inhibitor (from Protocol 1)

  • Alkyne-containing molecule (e.g., alkyne-modified dendrimer)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Solvent system (e.g., a mixture of water, THF, and DMF)[5]

Procedure:

  • In a reaction vessel, dissolve the alkyne-containing molecule in the chosen solvent system.[5]

  • Add an aqueous solution of CuSO₄ to the mixture.[5]

  • Add a freshly prepared aqueous solution of sodium ascorbate to initiate the reaction.[5]

  • Add a solution of the azido-functionalized small molecule inhibitor in a suitable solvent (e.g., THF/DMF) to the reaction mixture.[5]

  • Stir the reaction at room temperature or with gentle heating (e.g., microwave irradiation at 45°C for 8.5 hours, as described in the source literature) until completion.[5]

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, purify the final conjugate using a suitable method, such as dialysis, size exclusion chromatography, or preparative HPLC, to remove the copper catalyst and unreacted starting materials.[5]

Click Chemistry Conjugation Workflow

G cluster_reactants Reactants cluster_catalyst Catalyst System Azido_Inhibitor Azido-Functionalized Small Molecule Inhibitor Reaction Click Reaction (CuAAC) Azido_Inhibitor->Reaction Alkyne_Molecule Alkyne-Containing Molecule Alkyne_Molecule->Reaction CuSO4 Copper(II) Sulfate CuSO4->Reaction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Reaction Purification Purification (e.g., Dialysis, HPLC) Reaction->Purification Final_Conjugate Final Bioconjugate Purification->Final_Conjugate

Caption: General workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Quantitative Data

Signaling Pathway Visualization

The following diagram illustrates the general mechanism of action for a PROTAC, a key application area for this compound. The linker, which can be synthesized using this molecule, plays a crucial role in bringing the target protein and the E3 ligase into proximity.

PROTAC Mechanism of Action

G PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., Oncogenic Protein) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of Target Protein Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of Target Protein Proteasome->Degradation

Caption: Simplified signaling pathway for PROTAC-mediated protein degradation.

Conclusion

This compound is a highly useful and versatile heterobifunctional linker for the synthesis of complex bioconjugates in cancer research. Its well-defined structure, combining the specificity of click chemistry with the efficiency of amine-reactive conjugation, provides a robust platform for the development of targeted therapies. The inclusion of a PEG spacer enhances the desirable physicochemical properties of the final products. The provided protocols offer a foundation for researchers to incorporate this valuable tool into their drug discovery and development workflows.

References

Bioconjugation techniques for attaching PEG moieties to peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Peptide PEGylation

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a peptide, is a premier bioconjugation technique for enhancing the therapeutic properties of peptide-based drugs. This modification increases the hydrodynamic size of the peptide, leading to a multitude of benefits including improved solubility, extended circulatory half-life, reduced renal clearance, and decreased immunogenicity.[1][2] The selection of a PEGylation strategy is critical and depends on the peptide's amino acid sequence, the desired level of modification, and the functional groups available for conjugation. The most common approaches target primary amines at the N-terminus and on lysine (B10760008) side chains, or the thiol group of cysteine residues.[2]

This document provides detailed application notes, experimental protocols, and quantitative data for the most prevalent PEGylation techniques, empowering researchers to select and implement the optimal strategy for their specific peptide therapeutic.

Key Bioconjugation Techniques for Peptide PEGylation

The choice of PEGylation chemistry is paramount for achieving a homogenous and active product. The primary strategies include N-terminal selective PEGylation, lysine- and C-terminal- specific PEGylation, and cysteine-specific PEGylation.

N-Terminal Selective PEGylation via Reductive Amination

This technique offers high selectivity for the α-amino group at the N-terminus of a peptide, especially under controlled pH conditions.[3][4] The lower pKa of the N-terminal α-amine compared to the ε-amine of lysine side chains allows for a targeted reaction.[4] Reductive amination using a PEG-aldehyde reagent proceeds in two steps: the formation of a Schiff base between the peptide's N-terminal amine and the PEG-aldehyde, followed by reduction to a stable secondary amine linkage.[3][5]

Experimental Protocol: N-Terminal PEGylation with PEG-Aldehyde

Objective: To selectively conjugate a PEG-aldehyde moiety to the N-terminus of a peptide.

Materials:

  • Peptide with a free N-terminus

  • Methoxy PEG aldehyde (mPEG-ALD)[6]

  • Sodium cyanoborohydride (NaCNBH₃)

  • Reaction Buffer: 0.1 M Phosphate Buffer, pH 5.0-6.0[6]

  • Quenching Solution: 1 M Tris-HCl, pH 7.4[6]

  • Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Analytical Instruments: Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.[6]

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-ALD in the Reaction Buffer to a concentration that will provide the desired molar excess (typically 5- to 20-fold) over the peptide.[6]

  • Reaction Initiation: Add the dissolved mPEG-ALD solution to the peptide solution.

  • Reductive Amination: Add sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20 mM.[6]

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours. Monitor the reaction progress by RP-HPLC.[6]

  • Quenching: Stop the reaction by adding the Quenching Solution.[6]

  • Purification: Purify the PEGylated peptide from the reaction mixture using RP-HPLC.

  • Characterization: Confirm the identity and purity of the PEGylated peptide by mass spectrometry.

Workflow for N-Terminal Selective PEGylation

N_Terminal_PEGylation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Peptide_Prep Dissolve Peptide in Reaction Buffer (pH 5.0-6.0) Mix Mix Peptide and mPEG-Aldehyde Peptide_Prep->Mix PEG_Prep Dissolve mPEG-Aldehyde in Reaction Buffer PEG_Prep->Mix Add_Reducer Add NaCNBH3 Mix->Add_Reducer Incubate Incubate 2-4h at Room Temp. Add_Reducer->Incubate Quench Quench Reaction with Tris Buffer Incubate->Quench Purify Purify by RP-HPLC Quench->Purify Characterize Characterize by Mass Spectrometry Purify->Characterize

N-Terminal PEGylation Workflow
Lysine-Specific PEGylation using NHS Esters

PEGylation targeting lysine residues is a common strategy due to the frequent presence of lysines on the peptide surface.[7] N-hydroxysuccinimide (NHS) esters of PEG are highly reactive towards the primary amine groups of lysine side chains at neutral to slightly alkaline pH, forming stable amide bonds.[7][8] This method can result in a heterogeneous mixture if multiple lysine residues are present.[2]

Experimental Protocol: Lysine PEGylation with PEG-NHS Ester

Objective: To conjugate a PEG-NHS ester to lysine residues on a peptide.

Materials:

  • Peptide containing one or more lysine residues

  • Methoxy PEG NHS ester (mPEG-NHS)[6]

  • Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.0-8.0 (must be free of primary amines like Tris)[6]

  • Quenching Solution: 1 M Tris-HCl, pH 7.4 or 1 M Glycine[6]

  • Dry, water-miscible organic solvent (e.g., DMSO or DMF)

  • Purification System: Size-Exclusion Chromatography (SEC) or RP-HPLC

  • Analytical Instruments: SDS-PAGE, Mass Spectrometry

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.[6]

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to create a stock solution.[6]

  • Reaction Initiation: Add the mPEG-NHS ester stock solution to the peptide solution to achieve a 5- to 20-fold molar excess. The final concentration of the organic solvent should not exceed 10%.[6][7]

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes or on ice for 2 hours.[6][8]

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM to react with any excess PEG-NHS ester.[7]

  • Purification: Remove unreacted PEG and purify the PEGylated peptide using SEC or RP-HPLC.[6]

  • Characterization: Analyze the reaction products by SDS-PAGE to visualize the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.[6]

Workflow for Lysine-Specific PEGylation

Lysine_PEGylation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Peptide_Prep Dissolve Peptide in Reaction Buffer (pH 7.0-8.0) Mix Mix Peptide and mPEG-NHS Peptide_Prep->Mix PEG_Prep Dissolve mPEG-NHS in DMSO/DMF PEG_Prep->Mix Incubate Incubate 30-60 min at Room Temp. Mix->Incubate Quench Quench Reaction with Tris/Glycine Incubate->Quench Purify Purify by SEC or RP-HPLC Quench->Purify Characterize Characterize by SDS-PAGE & MS Purify->Characterize

Lysine PEGylation Workflow
Cysteine-Specific PEGylation using Maleimide Chemistry

For highly site-specific PEGylation, cysteine residues are an excellent target due to the unique reactivity of their thiol groups.[1] PEG-maleimide reagents react specifically with the free sulfhydryl group of a cysteine residue at a pH range of 6.5-7.5 to form a stable thioether bond.[1][9] This method is ideal for peptides with a single, accessible cysteine residue.

Experimental Protocol: Cysteine PEGylation with PEG-Maleimide

Objective: To site-specifically conjugate a PEG-maleimide to a cysteine residue on a peptide.

Materials:

  • Peptide containing a free cysteine residue

  • PEG-Maleimide

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed[9][10]

  • Tris(2-carboxyethyl)phosphine (TCEP) (if reduction is needed)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification System: Size-Exclusion Chromatography (SEC)

  • Analytical Instruments: SDS-PAGE, Mass Spectrometry

Procedure:

  • Peptide Preparation: Dissolve the peptide in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.[9]

  • Reduction of Disulfide Bonds (if necessary): If the target cysteine is in a disulfide bond, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove TCEP using a desalting column.[9]

  • PEG Reagent Preparation: Immediately before use, prepare a stock solution of PEG-Maleimide in a suitable solvent (e.g., conjugation buffer, DMSO, or DMF).[10]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the PEG-Maleimide solution to the peptide solution with gentle mixing.[9]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[9]

  • Quenching: Add an excess of a small molecule thiol like L-cysteine to quench any unreacted PEG-maleimide.[9]

  • Purification: Purify the PEGylated peptide from unreacted reagents using SEC.[9]

  • Characterization: Analyze the purified conjugate by SDS-PAGE to observe the molecular weight shift and by mass spectrometry to confirm successful conjugation.[9]

Cysteine_PEGylation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Peptide_Prep Dissolve Peptide in Conjugation Buffer (pH 6.5-7.5) Reduce Reduce Disulfide Bonds with TCEP (optional) Peptide_Prep->Reduce Mix Mix Peptide and PEG-Maleimide Reduce->Mix PEG_Prep Dissolve PEG-Maleimide PEG_Prep->Mix Incubate Incubate 1-4h at Room Temp. Mix->Incubate Quench Quench Reaction with L-cysteine Incubate->Quench Purify Purify by SEC Quench->Purify Characterize Characterize by SDS-PAGE & MS Purify->Characterize

References

Application Notes and Protocols for Amine Modification on Protein Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical modification of proteins is a cornerstone of modern biotechnology, enabling the development of sophisticated diagnostics, targeted therapeutics, and powerful research tools. Among the various functional groups available for modification, the primary amines on the surface of proteins, predominantly the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, are the most common targets due to their accessibility and nucleophilicity.[][2] This document provides detailed application notes and protocols for two of the most widely used methods for amine modification: N-Hydroxysuccinimide (NHS) ester chemistry and reductive amination.

These protocols are designed to guide researchers, scientists, and drug development professionals through the process of covalently attaching molecules such as fluorescent dyes, biotin, polyethylene (B3416737) glycol (PEG), or drug payloads to proteins. By carefully controlling the reaction conditions, it is possible to achieve a desired degree of labeling while maintaining the protein's structure and function.

Methods for Amine Modification

This document details two primary methods for the amine modification of proteins:

  • NHS Ester Acylation: This method utilizes N-hydroxysuccinimide esters, which are highly reactive towards primary amines, forming stable amide bonds.[][3] It is a versatile and widely adopted technique for protein labeling.

  • Reductive Amination: This approach involves the formation of a Schiff base between an aldehyde or ketone and a primary amine on the protein, which is then reduced to a stable secondary amine.[4][5] This method is particularly useful for conjugating molecules containing a carbonyl group.

The choice of method depends on the specific application, the nature of the molecule to be conjugated, and the desired properties of the final protein conjugate.

Quantitative Data Summary

The efficiency of amine modification is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following tables summarize key quantitative data for NHS ester chemistry and reductive amination to aid in experimental design and optimization.

Table 1: Quantitative Comparison of Amine Modification Chemistries

ParameterNHS Ester AcylationReductive AminationKey Considerations
Reaction pH 7.2 - 8.5 (Optimal: 8.3-8.5)[3][6]6.0 - 9.0[4][7]NHS ester hydrolysis increases significantly at pH > 8.5, reducing efficiency.[8]
Reaction Time 30 minutes - 4 hours at room temperature[9][10]2 - 24 hours[5][11]Longer reaction times for reductive amination may be required for inefficient reactions.[4]
Typical Molar Excess of Reagent 5- to 20-fold[8]10- to 300-fold excess of the carbonyl compound[4]Should be optimized for each specific protein and desired degree of labeling.
Degree of Labeling (DOL) Typically 1-10 labels per protein[9]Variable, can achieve high levels of modification.Can be controlled by adjusting the molar ratio of the labeling reagent.
Bond Stability Stable amide bond[]Stable secondary amine bond[]Both methods result in stable covalent linkages.

Table 2: Influence of pH on NHS Ester Reaction Efficiency

pHNHS Ester Half-life (at 0°C)Relative Aminolysis RateRemarks
7.04-5 hours[8]ModerateSlower reaction rate, but may be suitable for pH-sensitive proteins.
8.0~1 hour[8]HighGood balance between amine reactivity and NHS ester stability.
8.5~30 minutesOptimalGenerally recommended for efficient labeling.[6]
9.0<10 minutes[13]Very HighIncreased risk of NHS ester hydrolysis, potentially lowering yield.

Experimental Protocols

Protocol 1: Protein Labeling using NHS Esters

This protocol describes a general procedure for labeling a protein with an NHS ester-functionalized molecule (e.g., a fluorescent dye or biotin).

Materials:

  • Protein of interest

  • NHS ester labeling reagent (e.g., Biotin-NHS, Fluorescein-NHS)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5.[6] Note: Avoid buffers containing primary amines, such as Tris or glycine.[14]

  • Solvent for NHS ester: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[9]

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification column (e.g., size-exclusion chromatography/desalting column).[10]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[8]

    • If the protein is in an incompatible buffer, perform a buffer exchange into the reaction buffer using a desalting column or dialysis.

  • NHS Ester Solution Preparation:

    • Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMF or DMSO to create a 10 mg/mL or 10 mM stock solution.[15]

    • Vortex briefly to ensure the reagent is fully dissolved.

  • Calculation of Reagent Amount:

    • Calculate the required amount of NHS ester to achieve the desired molar excess (e.g., 10-fold molar excess).[15]

    • Formula:mg of NHS ester = (molar excess of NHS ester) x (mg of protein / MW of protein in Da) x (MW of NHS ester in Da)

  • Labeling Reaction:

    • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[9]

  • Quenching the Reaction (Optional):

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography or desalting column.[15]

    • Collect the fractions containing the labeled protein.

  • Characterization of the Conjugate:

    • Determine the protein concentration and the degree of labeling (DOL) using spectrophotometry or mass spectrometry.[3]

Protocol 2: Protein Modification via Reductive Amination

This protocol outlines the conjugation of a molecule containing an aldehyde or ketone group to a protein through reductive amination.

Materials:

  • Protein of interest

  • Aldehyde- or ketone-functionalized molecule

  • Reaction Buffer: 0.1 M sodium phosphate buffer or borate (B1201080) buffer, pH 7.0-9.0.[4]

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane.[4][11]

  • Purification column (e.g., size-exclusion chromatography/desalting column).

Procedure:

  • Protein and Ligand Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the aldehyde- or ketone-functionalized molecule in a compatible solvent.

  • Reaction Setup:

    • Combine the protein solution and the carbonyl-containing molecule in the reaction buffer. A molar excess of the carbonyl compound is typically used.[4]

    • Add the reducing agent to the reaction mixture. A typical final concentration for sodium cyanoborohydride is 20-50 mM.[13]

  • Incubation:

    • Incubate the reaction mixture for 2-24 hours at room temperature or 37°C.[5] The optimal time and temperature should be determined empirically.

  • Purification of the Conjugate:

    • Remove unreacted reagents and byproducts by size-exclusion chromatography or dialysis.

  • Characterization of the Conjugate:

    • Analyze the purified conjugate to confirm the modification and determine the extent of labeling using techniques such as SDS-PAGE, mass spectrometry, or functional assays.

Visualizations

Experimental Workflow for NHS Ester Protein Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (1-10 mg/mL in Reaction Buffer pH 8.3-8.5) calculate Calculate NHS Ester Amount (e.g., 10-fold molar excess) protein_prep->calculate nhs_prep Prepare NHS Ester Stock (10 mg/mL in DMSO/DMF) nhs_prep->calculate mix Mix Protein and NHS Ester calculate->mix incubate Incubate (1-4h at RT or overnight at 4°C) mix->incubate quench Quench Reaction (Optional) (Tris or Glycine) incubate->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze Analyze Conjugate (DOL, Functionality) purify->analyze

Caption: General workflow for protein labeling using NHS ester chemistry.

Application: Antibody-Drug Conjugate (ADC) Targeting a Cancer Cell

G cluster_adc Antibody-Drug Conjugate (ADC) cluster_cell Cancer Cell antibody Antibody linker Linker antibody->linker Amine Modification receptor Tumor Antigen (Receptor) antibody->receptor 1. Binding drug Drug Payload linker->drug nucleus Nucleus drug->nucleus 5. Cell Death endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking lysosome->drug 4. Drug Release

Caption: Signaling pathway of an ADC utilizing amine modification for drug conjugation.

References

Application Notes and Protocols for Azido-PEG4-4-nitrophenyl Carbonate Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Calculating Molar Excess of Azido-PEG4-4-nitrophenyl Carbonate for Labeling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heterobifunctional linker that enables the covalent attachment of a PEGylated azide (B81097) moiety to biomolecules. This reagent is particularly useful in bioconjugation and drug development for introducing an azide group, which can then be used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The 4-nitrophenyl carbonate group reacts with primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, to form a stable carbamate (B1207046) linkage.[2][3]

The efficiency of this labeling reaction is critically dependent on the molar ratio of the linker to the biomolecule. An insufficient molar excess can lead to low labeling efficiency, while an excessive amount may result in unwanted modifications, protein precipitation, or loss of biological activity.[4][5] Therefore, empirical determination of the optimal molar excess is crucial for achieving the desired degree of labeling (DOL) and ensuring the quality and consistency of the resulting bioconjugate.[5][6]

These application notes provide a comprehensive guide to calculating the molar excess of this compound and detailed protocols for labeling reactions and the subsequent determination of the degree of labeling.

Principles of Amine-Reactive Labeling

The reaction of this compound with primary amines is a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the carbonate and displacing the 4-nitrophenolate (B89219) leaving group to form a stable carbamate bond.[3] A competing reaction is the hydrolysis of the 4-nitrophenyl carbonate in aqueous solution, which inactivates the reagent.[] The rates of both the aminolysis and hydrolysis reactions are pH-dependent, with the optimal pH for labeling typically falling in the range of 7.2 to 8.5.[5][8][9]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight 384.34 g/mol [10]
Molecular Formula C15H20N4O8[11]
CAS Number 1422540-98-4[11][12]
Storage Store at -20°C, protected from light and moisture.[13]
Table 2: Recommended Starting Molar Excess for Labeling Reactions
Biomolecule TypeRecommended Starting Molar Excess (Linker:Biomolecule)Notes
Antibodies 10:1 to 20:1A 20-fold molar excess typically results in 4-6 linkers per antibody.[14] Optimization is crucial to avoid affecting antigen binding.
Other Proteins 5:1 to 50:1The optimal ratio is highly dependent on the number and accessibility of lysine residues.[4][5]
Peptides 2:1 to 10:1Depends on the number of primary amines (N-terminus and lysine residues).
Amino-modified Oligonucleotides 5:1 to 20:1Ensure complete removal of excess linker to prevent interference with downstream applications.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

Materials:

  • Protein to be labeled

  • This compound

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or 0.1 M phosphate (B84403) buffer, pH 7.2-8.0)[8][15]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[4]

  • Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassette)[4]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.[8][15]

    • Ensure the protein solution is free of any amine-containing stabilizers like Tris, glycine, or BSA.[16] If necessary, perform a buffer exchange using dialysis or a desalting column.[16]

  • Calculate the Required Amount of this compound:

    • Use the following formula to calculate the mass of the linker required for a desired molar excess: Mass of Linker (mg) = (Molar Excess) x (Mass of Protein (mg) / MW of Protein (Da)) x MW of Linker (Da)[4]

    • Example Calculation: For labeling 5 mg of a 150 kDa antibody with a 20-fold molar excess of this compound (MW = 384.34 Da): Mass of Linker (mg) = 20 x (5 mg / 150,000 Da) x 384.34 Da = 0.256 mg

  • Prepare the Linker Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8]

    • Immediately before use, dissolve the calculated mass of the linker in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[8][17]

  • Perform the Labeling Reaction:

    • Add the calculated volume of the linker stock solution to the protein solution while gently vortexing.[8] It is recommended to add the linker solution dropwise to the protein solution.[16]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[8]

  • Quench the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted linker.[2]

    • Incubate for 30 minutes at room temperature.[2]

  • Purify the Conjugate:

    • Remove excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[2][18]

  • Store the Labeled Protein:

    • Store the purified labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[8][19]

Protocol 2: Optimization of Molar Excess

To determine the optimal molar excess for a specific biomolecule and application, it is recommended to perform a series of parallel reactions with varying molar ratios.[4]

  • Set up a series of labeling reactions as described in Protocol 1, using different molar excesses of this compound (e.g., 5:1, 10:1, 20:1, 50:1).[5]

  • Keep all other reaction parameters (protein concentration, buffer, pH, temperature, and reaction time) constant.[4]

  • After the reaction and purification, analyze the resulting conjugates to determine the degree of labeling (DOL) for each molar ratio (see Protocol 3).

  • If applicable, perform a functional assay to assess the impact of labeling on the biomolecule's activity.[5]

  • Select the molar excess that provides the desired DOL while maintaining biological function.[4]

Protocol 3: Determination of the Degree of Labeling (DOL)

The degree of labeling (DOL) is the average number of linker molecules conjugated to a single biomolecule.[20][21] For non-fluorescent linkers, the DOL can be estimated using techniques like mass spectrometry or HPLC.[22] If the azide group is subsequently conjugated to a fluorescent dye, the DOL can be determined spectrophotometrically.[20][21]

Procedure using a fluorescent reporter:

  • After labeling with this compound and purification, perform a click chemistry reaction with an alkyne-containing fluorescent dye.

  • Purify the fluorescently labeled conjugate to remove all unbound dye.[6][23]

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).[21][23]

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein[23]

    • Where:

      • CF is the correction factor for the dye's absorbance at 280 nm (A280 of the dye / Amax of the dye).[23]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL: DOL = Amax / (ε_dye × Protein Concentration (M))[23]

    • Where:

      • ε_dye is the molar extinction coefficient of the dye at its Amax.

Mandatory Visualizations

G cluster_prep Preparation cluster_react Reaction cluster_post Post-Reaction p_sol Prepare Protein Solution (1-10 mg/mL in amine-free buffer) mix Add Linker to Protein Solution p_sol->mix calc Calculate Mass of This compound l_sol Prepare Linker Stock Solution (e.g., 10 mM in DMSO/DMF) calc->l_sol l_sol->mix incubate Incubate (1-4h at RT or overnight at 4°C) mix->incubate quench Quench Reaction (e.g., Tris or Glycine) incubate->quench purify Purify Conjugate (SEC or Dialysis) quench->purify analyze Analyze Conjugate (e.g., DOL determination) purify->analyze reaction cluster_reactants Reactants cluster_products Products linker This compound conjugate Protein-NH-CO-O-PEG4-Azide (Carbamate Linkage) linker->conjugate pH 7.2-8.5 leaving_group 4-Nitrophenol linker->leaving_group protein Protein-NH2 (Primary Amine) protein->conjugate

References

Application Notes: Optimizing Buffer Conditions for the Reaction of 4-Nitrophenyl Carbonates with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Nitrophenyl carbonates (NPCs) are versatile reagents widely employed in bioconjugation, drug delivery, and synthetic chemistry for the modification of primary and secondary amines. The reaction results in the formation of a stable carbamate (B1207046) (urethane) linkage, releasing 4-nitrophenol (B140041) as a chromogenic byproduct. The efficiency and specificity of this reaction are critically dependent on the reaction conditions, particularly the choice of buffer and pH. These notes provide a comprehensive guide for researchers to select optimal conditions for their specific application.

The Critical Role of pH

The reaction between an NPC ester and a primary amine is a nucleophilic acyl substitution. The pH of the reaction medium governs two competing factors:

  • Amine Nucleophilicity: A primary amine must be in its unprotonated, nucleophilic state to attack the carbonyl carbon of the carbonate. At pH values below the pKa of the amine (~8.0-10.5 for lysine (B10760008) side chains, ~7.0-8.0 for N-termini), the amine is protonated (-NH3+), rendering it non-nucleophilic and significantly slowing or preventing the reaction.

  • Hydrolysis of the NPC Ester: The NPC ester is susceptible to hydrolysis, particularly at elevated pH.[1] Hydrolysis competes with the desired amination reaction, consuming the reagent and reducing conjugation efficiency. While the rate of hydrolysis is slow in acidic or neutral conditions, it increases significantly in basic environments (pH > 9.0).[1][2]

Therefore, selecting the optimal pH is a crucial balancing act: it must be high enough to ensure a sufficient concentration of the deprotonated amine but not so high as to cause rapid hydrolysis of the 4-nitrophenyl carbonate.[3]

Buffer Selection: Avoiding Competing Reactions

A common pitfall is the use of buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffer components will compete with the target molecule for reaction with the NPC reagent, leading to significantly lower yields.[4]

Recommended Buffers:

  • Phosphate-buffered saline (PBS)

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • Borate buffers

  • Sodium Bicarbonate / Carbonate buffers[4]

These buffers are free of nucleophilic amines and are effective in the optimal pH ranges for the reaction.

Quantitative Reaction Parameters

The following table summarizes key quantitative data and recommended starting conditions for the reaction. These should be considered as starting points and may require further optimization for specific molecules and applications.

ParameterRecommended Condition/ValueTarget AmineNotes & References
Optimal pH Range 7.0 - 7.5Protein N-terminusBalances N-terminal amine deprotonation with reagent stability.[4]
8.0 - 9.0Lysine ε-amino groupA higher pH is needed to deprotonate the lysine side chain.[4]
6.5 - 9.5General Primary AminesA broad, generally effective range for various amine-containing molecules.[3]
Recommended Buffers PBS, HEPES, Borate, BicarbonateAllThese buffers are non-nucleophilic and will not compete in the reaction.[4]
Buffers to Avoid Tris, Glycine, Ammonium SaltsAllContain primary amines that will consume the NPC reagent.[4]
Reaction Monitoring Spectrophotometry at ~400-415 nmAllMonitors the release of the 4-nitrophenolate (B89219) byproduct in real-time.[2][3][4]
Solvents (Organic) Dichloromethane (DCM), DMF, AcetoneSmall MoleculesAnhydrous conditions are required. Used with a non-nucleophilic base.[5]
Base (Organic) Triethylamine (B128534) (Et3N), PyridineSmall MoleculesActs as a proton scavenger to drive the reaction forward.[5][6]
Quenching Reagents Glycine, Tris, Lysine, HydroxylamineAllAdded in molar excess to consume any remaining active NPC reagent.[4]

Experimental Protocols

Protocol 1: Aqueous Conjugation to a Protein

This protocol provides a general method for conjugating an NPC-activated molecule (e.g., mPEG-NPC) to a protein in an aqueous buffer.

Materials:

  • Protein of interest

  • NPC-activated molecule

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0 (or other appropriate non-amine buffer)

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Glycine, pH 8.0

Procedure:

  • Protein Preparation: Prepare a solution of the protein in the chosen reaction buffer at a known concentration (e.g., 1-10 mg/mL).[3]

  • NPC Reagent Preparation: Immediately before use, prepare a concentrated stock solution of the NPC-activated molecule in anhydrous DMSO or DMF. The reagent is moisture-sensitive, and stock solutions should not be stored.[4]

  • Reaction Initiation: Add the NPC reagent stock solution to the protein solution while gently stirring. The molar ratio of the NPC reagent to the protein will depend on the desired degree of labeling and should be optimized empirically (common starting ratios are 5:1, 10:1, or 20:1).[3]

  • Incubation: Incubate the reaction mixture at room temperature or 4°C. Reaction times typically range from 1 to 4 hours.[3]

  • Monitoring (Optional): The reaction progress can be monitored by measuring the absorbance of the solution at ~400 nm, which corresponds to the release of 4-nitrophenol.[3]

  • Quenching: To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Allow the quenching reaction to proceed for 30-60 minutes.[4]

  • Purification: Remove the excess reagent, quenched reagent, and 4-nitrophenol from the conjugated protein using size exclusion chromatography, dialysis, or tangential flow filtration.

Protocol 2: Reaction in an Organic Solvent

This protocol is suitable for the reaction of a primary amine with an NPC reagent (such as bis(4-nitrophenyl)carbonate) in a non-aqueous environment.

Materials:

  • Primary amine-containing substrate

  • Bis(4-nitrophenyl)carbonate or other NPC reagent

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (Et3N) or Pyridine

  • Standard glassware for organic synthesis under an inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Setup: Ensure all glassware is thoroughly dried.

  • Dissolution: Dissolve the primary amine substrate in anhydrous DCM under an inert atmosphere.

  • Base Addition: Add a slight molar excess (e.g., 1.1-1.5 equivalents) of triethylamine to the solution. If the substrate is an amine salt (e.g., hydrochloride), increase to 2.2-2.5 equivalents.

  • NPC Reagent Addition: Dissolve the NPC reagent (1.0-1.2 equivalents) in anhydrous DCM and add it dropwise to the stirred amine solution. The reaction can be performed at room temperature, but cooling in an ice bath (0-5°C) may be necessary for highly reactive amines to control the reaction rate.[5]

  • Reaction: Allow the reaction to stir at room temperature for 1-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) or HPLC.

  • Workup:

    • Wash the reaction mixture with water or a mild aqueous acid (e.g., 1 M HCl) to remove the triethylamine salt.[5]

    • Wash with saturated sodium bicarbonate solution to remove unreacted 4-nitrophenol.

    • Wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4).

  • Purification: Filter the drying agent and concentrate the solution in vacuo. Purify the resulting crude product by flash column chromatography.

Visualizations

G prep_protein Prepare Protein in Non-Amine Buffer (e.g., PBS, HEPES) react Combine Reagents & Incubate (1-4h, RT or 4°C) prep_protein->react prep_npc Prepare Fresh NPC-Reagent Stock (Anhydrous DMSO/DMF) prep_npc->react monitor Monitor Reaction (Absorbance @ ~400 nm) react->monitor Optional Real-time Analysis quench Quench Reaction (Add excess Glycine/Tris) react->quench monitor->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify

Caption: Workflow for aqueous conjugation of primary amines using NPC reagents.

G start Start: Select Buffer Conditions amine_type What is the target amine? start->amine_type n_term Use pH 7.0 - 7.5 amine_type->n_term N-Terminus lysine Use pH 8.0 - 9.0 amine_type->lysine Lysine Side Chain buffer_rec Final Check: Use non-amine buffer (PBS, HEPES, Borate) AVOID Tris, Glycine n_term->buffer_rec check_hydrolysis Is reagent hydrolysis a major concern? lysine->check_hydrolysis lower_ph Use lower end of pH range (e.g., pH 8.0) check_hydrolysis->lower_ph Yes ok_ph Proceed with optimal pH check_hydrolysis->ok_ph No lower_ph->buffer_rec ok_ph->buffer_rec

Caption: Decision tree for selecting optimal pH and buffer type.

References

Applications of PEG-Based Linkers in Developing Antibody-Drug Conjugates (ADCs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The linker, which connects the monoclonal antibody to the payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Polyethylene glycol (PEG)-based linkers have emerged as a versatile and highly effective tool in ADC development. Their inherent hydrophilicity, biocompatibility, and tunable nature address many of the challenges associated with conjugating hydrophobic payloads to antibodies.[1][2]

This document provides detailed application notes on the use of PEG-based linkers in ADCs, summarizing key quantitative data and offering comprehensive protocols for the synthesis, conjugation, and characterization of these complex biotherapeutics.

Key Advantages of PEG-Based Linkers in ADCs

The incorporation of PEG chains into ADC linkers offers several distinct advantages:

  • Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic drugs are hydrophobic. Conjugating them to an antibody, especially at high drug-to-antibody ratios (DARs), can lead to aggregation, which compromises the stability and efficacy of the ADC.[3][4] PEG linkers, being highly hydrophilic, create a hydration shell around the payload, improving the overall solubility of the ADC and preventing aggregation.[4][5]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs its circulation half-life.[6][7] This extended exposure can lead to greater accumulation in tumor tissues and enhanced anti-tumor efficacy.[6][8]

  • Increased Drug Loading (Higher DAR): By mitigating the solubility and aggregation issues associated with hydrophobic payloads, PEG linkers enable the development of ADCs with higher DARs (e.g., 8 or more).[5][9] This allows for the delivery of a greater concentration of the cytotoxic agent to the target cancer cells.

  • Reduced Immunogenicity: The flexible PEG chain can shield the payload and parts of the linker from the immune system, potentially reducing the risk of an immune response against the ADC.[6]

  • Versatile Chemistry: PEG linkers can be synthesized as heterobifunctional molecules, possessing different reactive groups at each end. This allows for specific and controlled conjugation to both the antibody and the drug payload.[10]

Impact of PEG Linker Properties on ADC Performance

The properties of the PEG linker, such as its length and architecture (linear vs. branched), can be modulated to fine-tune the performance of the ADC.

Linker Length

The length of the PEG chain is a critical parameter that influences the trade-off between pharmacokinetic benefits and in vitro potency.

  • Shorter PEG Chains (e.g., PEG4, PEG8): Generally provide a good balance of improved hydrophilicity and potent cytotoxicity. A PEG8 chain has been identified in some studies as a minimum length to achieve a significant reduction in plasma clearance.[6][11]

  • Longer PEG Chains (e.g., PEG12, PEG24): Tend to offer superior pharmacokinetic profiles with longer half-lives.[6][12] However, very long chains may sometimes lead to a decrease in in vitro cytotoxicity, possibly due to steric hindrance.[12][13]

Linker Architecture: Linear vs. Branched

The architecture of the PEG linker also plays a crucial role in ADC performance.

  • Linear PEG Linkers: Consist of a single, straight chain of ethylene (B1197577) glycol units.[5]

  • Branched (Pendant) PEG Linkers: Feature multiple PEG arms extending from a central core.[3][14] This three-dimensional structure provides a more effective hydrophilic shield around the payload, which can be particularly advantageous for ADCs with high DARs.[3] Studies have shown that branched PEG linkers can lead to lower clearance rates and longer plasma half-lives compared to linear PEGs of similar molecular weight.[3][8]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies, highlighting the impact of PEG linker length and architecture on key ADC parameters.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and In Vitro Cytotoxicity

PEG Linker LengthPlasma Clearance (mL/day/kg)Plasma Half-life (t½, hours)In Vitro Cytotoxicity (IC50, nM)Reference(s)
No PEGHighShortPotent[6]
PEG4ModerateIncreasedPotent[12]
PEG8LowSignificantly IncreasedPotent[6][11]
PEG12LowSignificantly IncreasedSlightly Reduced Potency[12][15]
PEG24Very LowMaximizedReduced Potency[12][13]

Table 2: Comparison of Linear vs. Branched PEG Linkers on ADC Pharmacokinetics (High DAR ADC)

Linker ArchitectureClearance (mL/day/kg)Half-life (t½, hours)Area Under the Curve (AUC, µg*h/mL)Reference(s)
Linear PEG24HigherShorterLower[3][8]
Branched (Pendant) 2 x PEG12LowerLongerHigher[3][8]

Experimental Protocols

This section provides detailed step-by-step methodologies for the synthesis, conjugation, and characterization of ADCs with PEG-based linkers.

Protocol 1: Synthesis of a Heterobifunctional Maleimide-PEG-NHS Ester Linker

This protocol outlines the synthesis of a common linker used for conjugating a drug to an antibody via thiol and amine chemistry, respectively.

Materials:

  • Amine-PEG-Carboxylic Acid

  • Maleic anhydride (B1165640)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Acetic Anhydride (Ac₂O)

  • Sodium Acetate (NaOAc)

  • Diethyl ether

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Maleimide (B117702) Formation: a. Dissolve Amine-PEG-COOH (1 equivalent) in a suitable solvent like DCM. b. Add maleic anhydride (1.2 equivalents) and stir at room temperature for 2-4 hours to form the maleamic acid intermediate.[10] c. Add acetic anhydride and a catalytic amount of sodium acetate, and heat the mixture to 50-60°C for 2-4 hours to facilitate cyclization to the maleimide ring.[10] d. After cooling, purify the Maleimide-PEG-COOH intermediate by silica gel chromatography.

  • NHS Ester Activation: a. Dissolve the purified Maleimide-PEG-COOH (1 equivalent) in anhydrous DMF or DCM. b. Add N-Hydroxysuccinimide (1.2 equivalents) and a coupling agent like DCC or EDCI (1.2 equivalents).[10] c. Stir the reaction at room temperature overnight. d. If DCC is used, filter off the dicyclohexylurea byproduct. e. Precipitate the final Maleimide-PEG-NHS ester product in cold diethyl ether and dry under vacuum.

Protocol 2: Preparation of a Cysteine-Linked ADC using a Maleimide-PEG Linker

This protocol describes the conjugation of a maleimide-functionalized drug-linker to cysteine residues on an antibody, which are made available by the reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-PEG-Payload construct

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

  • Degassed conjugation buffer (e.g., PBS with EDTA, pH 7.0-7.5)

Procedure:

  • Antibody Preparation: a. Prepare the antibody solution at a concentration of 5-10 mg/mL in the degassed conjugation buffer.[16] b. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer using dialysis or a desalting column.

  • Antibody Reduction: a. Add a calculated molar excess of a reducing agent like TCEP or DTT to the antibody solution.[17][] The amount of reducing agent will determine the number of disulfide bonds reduced and thus the final DAR. For example, to achieve a DAR of 4, approximately 4.2 equivalents of the reducing agent can be used.[17] b. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[16] c. Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction: a. Immediately add the Maleimide-PEG-Payload solution (typically a 5-10 fold molar excess over the available thiol groups) to the reduced antibody solution.[1][16] b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.[1][19] Protect from light if the payload is light-sensitive.

  • Quenching the Reaction: a. Add a quenching reagent like N-acetylcysteine (typically a 20-fold excess over the maleimide compound) to cap any unreacted maleimide groups.[17] b. Incubate for an additional 15-30 minutes.

  • Purification of the ADC: a. Purify the ADC using Size Exclusion Chromatography (SEC) to remove unconjugated drug-linker, quenching reagent, and any aggregates.[16]

Protocol 3: Characterization of the ADC

1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of different drug-loaded species.

Methodology:

  • System: HPLC system with a UV detector.

  • Column: A HIC column (e.g., TSKgel Butyl-NPR).[20]

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).[4][20]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with a small percentage of organic solvent like isopropanol).[4]

  • Gradient: A decreasing salt gradient from 100% Mobile Phase A to 100% Mobile Phase B.[21]

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.[20]

  • Data Analysis: The different DAR species (DAR0, DAR2, DAR4, etc.) will elute at different retention times due to their varying hydrophobicity. The average DAR can be calculated from the peak areas of the different species.

2. Analysis of Aggregates by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in the ADC preparation.

Methodology:

  • System: HPLC or UHPLC system with a UV detector.[22][23]

  • Column: An SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC).[24]

  • Mobile Phase: An aqueous buffer, such as phosphate-buffered saline.[22]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.[12]

  • Data Analysis: Integrate the peak areas for the monomer and any earlier eluting high molecular weight species (aggregates). The percentage of aggregate is calculated as: (% Aggregate = (Aggregate Peak Area / Total Peak Area) x 100).[20]

3. In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50 value) of the ADC against a target cancer cell line.

Methodology:

  • Cell Seeding: Seed the target cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[2][25]

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the cells.[2]

  • Incubation: Incubate the cells with the ADC for a defined period (typically 72-120 hours).[2]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[26][27]

  • Solubilization: Add a solubilizing agent (e.g., SDS-HCl solution) to dissolve the formazan crystals.[25]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[25]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[27][28]

Visualizations

ADC_Structure_with_PEG_Linker cluster_Antibody Monoclonal Antibody cluster_Linker PEG-Based Linker cluster_Payload Cytotoxic Payload Antibody Heavy Chain Light Chain Linker Reactive Group for Ab PEG Spacer Cleavable/Non-cleavable Unit Reactive Group for Drug Antibody:heavy->Linker Payload Drug Linker->Payload

Caption: General structure of an ADC with a PEG-based linker.

ADC_Preparation_Workflow cluster_Preparation ADC Synthesis cluster_Characterization ADC Characterization mAb 1. Antibody Preparation Reduction 2. Antibody Reduction mAb->Reduction Conjugation 3. Conjugation Reaction (mAb-SH + Maleimide-PEG-Drug) Reduction->Conjugation Purification 4. Purification (e.g., SEC) Conjugation->Purification DAR 5a. DAR Determination (HIC) Purification->DAR Aggregation 5b. Aggregation Analysis (SEC) Purification->Aggregation Potency 5c. In Vitro Potency (Cytotoxicity Assay) Purification->Potency

Caption: Experimental workflow for ADC preparation and characterization.

Cleavable_vs_NonCleavable_Linkers cluster_Cleavable Cleavable Linker Pathway cluster_NonCleavable Non-Cleavable Linker Pathway ADC ADC Internalization into Target Cell Cleavage Linker Cleavage (e.g., by lysosomal enzymes) ADC->Cleavage Degradation Antibody Degradation in Lysosome ADC->Degradation Release Payload Release within the cell Cleavage->Release Bystander Potential Bystander Effect Release->Bystander Release_Complex Release of Payload-Linker- Amino Acid Complex Degradation->Release_Complex No_Bystander No Bystander Effect Release_Complex->No_Bystander

Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.

Conclusion

PEG-based linkers are a powerful and versatile tool in the design and development of next-generation antibody-drug conjugates. By imparting hydrophilicity, they effectively address the challenges associated with hydrophobic payloads, enabling the creation of more stable, soluble, and effective ADCs, often with higher drug-to-antibody ratios. The ability to tune the length and architecture of the PEG linker allows for the fine-tuning of the ADC's pharmacokinetic properties to optimize its therapeutic window. The detailed protocols and comparative data provided in this document serve as a valuable resource for researchers and scientists working to advance the field of targeted cancer therapy.

References

Troubleshooting & Optimization

Low labeling efficiency with Azido-PEG4-4-nitrophenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low labeling efficiency with Azido-PEG4-4-nitrophenyl carbonate.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound?

This compound is a heterobifunctional linker used in bioconjugation. It possesses two key functional groups:

  • An azide group which is used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

  • A 4-nitrophenyl carbonate group that reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form a stable carbamate (B1207046) (urethane) linkage.[2]

The tetraethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance.[2]

Q2: What is the primary cause of low labeling efficiency?

Low labeling efficiency is most commonly attributed to suboptimal reaction conditions. Key factors include incorrect buffer pH and composition, degradation of the this compound reagent due to hydrolysis, insufficient molar excess of the labeling reagent, and low concentration of the target protein.

Q3: What is the optimal pH for the labeling reaction?

The optimal pH range for the reaction of 4-nitrophenyl carbonates with primary amines is typically between 7.5 and 9.0. A pH of 8.0-8.5 is often a good starting point. At a lower pH, the amine groups are protonated and less reactive. At a higher pH, the rate of hydrolysis of the 4-nitrophenyl carbonate group increases significantly, which consumes the reagent and reduces labeling efficiency.[3]

Q4: Which buffers should I avoid?

Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with your target molecule for reaction with the this compound, leading to significantly lower labeling efficiency.[4]

Q5: How should I store and handle this compound?

This compound is sensitive to moisture and should be stored at -20°C in a desiccated environment.[3][5] To prevent condensation, allow the vial to equilibrate to room temperature before opening. It is highly recommended to prepare solutions of the reagent in an anhydrous solvent like DMSO or DMF immediately before use and to avoid preparing stock solutions for long-term storage.[3][6]

Troubleshooting Guide

Problem: Low or No Labeling Efficiency

This guide will help you troubleshoot common causes of low or non-existent labeling with this compound.

Diagram: Troubleshooting Workflow

troubleshooting_workflow Troubleshooting Low Labeling Efficiency start Low Labeling Efficiency check_reagent Check Reagent Integrity start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok check_buffer Verify Buffer Conditions buffer_ok Buffer OK? check_buffer->buffer_ok check_protein Assess Target Protein protein_ok Protein OK? check_protein->protein_ok check_reaction Optimize Reaction Parameters reaction_ok Parameters Optimized? check_reaction->reaction_ok reagent_ok->check_buffer Yes fail Consult Technical Support reagent_ok->fail No, use fresh reagent buffer_ok->check_protein Yes buffer_ok->fail No, correct buffer protein_ok->check_reaction Yes protein_ok->fail No, address protein issues success Successful Labeling reaction_ok->success Yes reaction_ok->fail No, further optimization needed

Caption: A logical workflow for troubleshooting low labeling efficiency.

Reagent Integrity
Possible Cause Recommended Solution
Hydrolyzed Reagent: this compound is moisture-sensitive and can hydrolyze if not stored or handled properly.[4]Use a fresh vial of the reagent. Always allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare the reagent solution in anhydrous DMSO or DMF immediately before use.[3][6]
Buffer Conditions
Possible Cause Recommended Solution
Incorrect pH: The reaction pH is outside the optimal range of 7.5-9.0.[3]Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to 8.0-8.5 for a good starting point.
Competing Amines in Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.[4]Perform a buffer exchange into a non-amine-containing buffer such as phosphate-buffered saline (PBS) or bicarbonate buffer before the labeling reaction.
Target Protein
Possible Cause Recommended Solution
Low Protein Concentration: The labeling reaction is less efficient at low protein concentrations.If possible, increase the concentration of your protein. A concentration of 1-10 mg/mL is generally recommended.[3]
Inaccessible Primary Amines: The primary amines on your protein may be sterically hindered or buried within the protein's structure.[4]If structural information is available, assess the accessibility of lysine residues. Consider using a different labeling chemistry that targets other functional groups if primary amines are not available.
Reaction Parameters
Possible Cause Recommended Solution
Insufficient Molar Excess: The molar ratio of this compound to the protein is too low.Increase the molar excess of the labeling reagent. A 5 to 50-fold molar excess is a common range to test.[3]
Suboptimal Reaction Time and Temperature: The reaction may be too slow at low temperatures, or hydrolysis may dominate at higher temperatures.A typical starting point is to incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[3] These parameters may need to be optimized for your specific protein.

Experimental Protocols

General Protocol for Protein Labeling

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.

    • Adjust the protein concentration to 1-10 mg/mL.[3]

  • Prepare the Labeling Reagent:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.[7]

  • Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A 20-fold molar excess is a common starting point.[6][7] The final concentration of the organic solvent should be kept below 10%.[6]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.[3]

  • Quench the Reaction (Optional):

    • Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted reagent.

    • Incubate for 30 minutes at room temperature.[7]

  • Purification:

    • Remove excess reagent and byproducts using a desalting column or dialysis.[6]

Diagram: Experimental Workflow

experimental_workflow Protein Labeling Workflow prep_protein 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer) prep_reagent 2. Prepare Labeling Reagent (Freshly dissolved in anhydrous DMSO/DMF) prep_protein->prep_reagent reaction 3. Labeling Reaction (Add reagent to protein, incubate) prep_reagent->reaction quench 4. Quench Reaction (Optional, add Tris buffer) reaction->quench purify 5. Purify Labeled Protein (Desalting column or dialysis) quench->purify analysis 6. Analysis (e.g., Mass Spectrometry) purify->analysis

Caption: A standard experimental workflow for protein labeling.

Quantitative Data Summary

The following table summarizes recommended starting parameters for your labeling reaction. These may require optimization for your specific protein and desired degree of labeling.

ParameterRecommended RangeNotes
pH 7.5 - 9.0pH 8.0-8.5 is a good starting point. Higher pH increases amine reactivity but also the rate of reagent hydrolysis.[3]
Molar Excess of Reagent 5 - 50 foldThe optimal ratio depends on the number of available amines on the protein and the desired degree of labeling. Start with a 20-fold excess and optimize.[3][6]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations generally lead to more efficient labeling.[3]
Reaction Time 1 - 4 hours at RT, or overnight at 4°CLonger reaction times may be required for less reactive amines.[3]
Temperature 4°C to 25°C (Room Temperature)Room temperature reactions are faster, but 4°C may be preferable for sensitive proteins.[3]
Organic Solvent < 10% of total volumeTo avoid protein denaturation.[6]

References

Technical Support Center: Hydrolysis of 4-Nitrophenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the hydrolysis of 4-nitrophenyl carbonate groups in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 4-nitrophenyl carbonate in aqueous solutions?

A1: 4-Nitrophenyl carbonate and its derivatives are frequently used as reagents in bioconjugation and as base-labile protecting groups in organic synthesis.[1][2][3] A primary application is PEGylation, where a methoxypoly(ethylene glycol)-nitrophenyl carbonate (mPEG-NPC) reagent is used to attach PEG chains to primary or secondary amine groups on molecules like proteins.[4][5] The 4-nitrophenyl group acts as a good leaving group, facilitating the reaction.[1]

Q2: How can I monitor the progress of the hydrolysis reaction?

A2: The hydrolysis of a 4-nitrophenyl carbonate releases 4-nitrophenol (B140041).[1][2] Under neutral to basic conditions, 4-nitrophenol deprotonates to form the 4-nitrophenolate (B89219) ion, which is a bright yellow chromophore.[1][4] The progress of the reaction can be monitored in real-time by measuring the increase in absorbance of this yellow-colored ion spectrophotometrically, typically around 400-413 nm.[1][2][4]

Q3: What is the optimal pH range for reacting a 4-nitrophenyl carbonate with an amine?

A3: The optimal pH for reacting a 4-nitrophenyl carbonate with a primary amine is typically in the slightly alkaline range of 7.5 to 8.5.[6] In this range, a significant portion of the primary amines are deprotonated and nucleophilic, which is necessary for the reaction to proceed efficiently.[6]

Q4: What happens to the stability of the 4-nitrophenyl carbonate group at different pH values?

A4: The 4-nitrophenyl carbonate group is relatively stable in acidic and neutral aqueous solutions.[1][2] However, it is highly susceptible to hydrolysis under basic conditions (pH > 7.5).[4][6] This hydrolysis is a competing reaction that can reduce the efficiency of conjugation with a target molecule.[4][6] The rate of hydrolysis increases significantly at higher pH values (pH 9 and above).[1][2][6]

Troubleshooting Guide

Issue 1: My reaction solution turns yellow, but subsequent analysis shows low or no conjugation to my target molecule.

  • Potential Cause: This is a classic sign that the 4-nitrophenyl carbonate reagent has hydrolyzed. The yellow color indicates the release of 4-nitrophenol, which occurs during both the desired reaction with your target amine and the competing hydrolysis reaction with water.[4] If conjugation is low, it is highly likely that hydrolysis was the dominant reaction pathway.[4]

  • Recommended Solutions:

    • Verify pH: Ensure your reaction buffer is within the optimal 7.5-8.5 range.[6] An excessively high pH will accelerate hydrolysis.[6]

    • Fresh Reagent Preparation: Prepare the stock solution of your 4-nitrophenyl carbonate reagent in a dry, water-miscible organic solvent (like DMSO or acetonitrile) immediately before adding it to the aqueous reaction buffer.[4][6] Avoid storing the reagent in aqueous solutions.[6]

    • Reaction Kinetics: If the amine on your target molecule is sterically hindered or has low reactivity, the slower desired reaction gives more time for hydrolysis to occur.[4] Consider increasing the concentration of your target molecule to favor the bimolecular reaction over hydrolysis.[4]

Issue 2: The reaction yield is consistently low.

  • Potential Cause 1: Reagent Degradation. The 4-nitrophenyl carbonate reagent may have degraded due to improper storage, particularly exposure to moisture.[4]

    • Solution: Store the solid reagent desiccated at -20°C or below.[4] Always allow the vial to warm to room temperature before opening to prevent moisture from condensing on the cold solid.[4]

  • Potential Cause 2: Presence of Moisture. Using non-anhydrous solvents for stock solutions or buffers prepared with low-purity water can introduce moisture, leading to premature hydrolysis.[4]

    • Solution: Use anhydrous-grade solvents for stock solutions.[4] Prepare aqueous buffers fresh using high-purity water.[4]

  • Potential Cause 3: Inactive Amine Groups. The target amine groups on your molecule may be protonated (at low pH), sterically inaccessible, or otherwise unreactive.[6]

    • Solution: Confirm the pKa of the target amine and adjust the reaction pH accordingly, keeping in mind the balance with the rate of hydrolysis.[6] Ensure your protein or molecule is correctly folded and the target amines are accessible.

Issue 3: The hydrolysis or reaction is too fast to measure accurately.

  • Potential Cause: The reaction conditions, particularly high pH, are causing extremely rapid hydrolysis. The hydrolysis of some activated carbonates, like 4-nitrophenyl chloroformate, can have a half-life of less than 10 seconds at neutral pH.[7]

  • Recommended Solutions:

    • Lower Temperature: Perform the reaction at a lower controlled temperature (e.g., 4°C) to slow down the kinetics of both hydrolysis and the desired reaction.[4]

    • Lower pH: Reduce the pH of the reaction buffer towards the lower end of the optimal range (e.g., pH 7.5) to decrease the rate of base-catalyzed hydrolysis.

    • Modify Reagent: If possible, use a carbonate derivative with a less electron-withdrawing group to decrease the electrophilicity of the carbonyl carbon and slow the reaction rate.[7]

Quantitative Data

Table 1: Effect of pH on the Hydrolysis of 4-Nitrophenyl Carbonate

pH RangeStability & Reactivity
Acidic (< 7)Relatively stable; amines are protonated and non-nucleophilic, leading to very slow or no reaction.[1][2][6]
Neutral (~7)Moderate stability; hydrolysis begins to occur.
Optimal (7.5 - 8.5)Optimal for reaction with amines; a balance between amine nucleophilicity and the rate of competing hydrolysis.[6]
Basic (> 9.0)Hydrolysis is significantly accelerated; reagent stability is low, which can lead to reduced conjugation efficiency.[1][2][6]

Table 2: Recommended Storage Conditions for 4-Nitrophenyl Carbonate Reagents

FormTemperatureDurationNotes
Solid-20°C or belowLong-termMust be stored under desiccated conditions to prevent degradation.[4]
In Anhydrous Solvent-80°CUp to 6 monthsUse anhydrous-grade solvent; aliquot to avoid multiple freeze-thaws.[4]
In Anhydrous Solvent-20°CUp to 1 monthFor short-term storage only.[4]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Hydrolysis Rate

This protocol is designed to measure the rate of spontaneous hydrolysis of a 4-nitrophenyl carbonate derivative at a specific pH.

  • Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) of the 4-nitrophenyl carbonate compound in a dry, water-miscible organic solvent such as DMSO or acetonitrile.[4][6]

  • Prepare Buffer: Prepare an aqueous buffer at the desired pH (e.g., 100 mM sodium phosphate, pH 8.0).

  • Spectrophotometer Setup: Set a UV-Vis spectrophotometer to measure absorbance at the λmax of 4-nitrophenolate (typically 400-413 nm) at a controlled temperature.[1][4]

  • Initiate Reaction: Add a small volume of the aqueous buffer (e.g., 1800 µL) to a cuvette.[1] Initiate the hydrolysis by adding a small volume of the concentrated stock solution (e.g., 200 µL) and mix quickly by inverting the cuvette.[1] The final concentration of the organic solvent should be kept low.

  • Data Collection: Immediately begin recording the absorbance at regular time intervals (e.g., every minute) for a set duration (e.g., 10-30 minutes).[1]

  • Data Analysis: Plot absorbance versus time. The initial rate of hydrolysis can be determined from the initial slope of this curve, using the Beer-Lambert law and the molar extinction coefficient of 4-nitrophenolate under the specific buffer conditions.[6]

Protocol 2: General Procedure for Protein PEGylation

This protocol provides a general guideline for conjugating a protein with an mPEG-nitrophenyl carbonate (mPEG-NPC) reagent.

  • Protein Preparation: Dissolve the protein to be modified in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0) to a final concentration of 1-10 mg/mL.[4]

  • mPEG-NPC Preparation: Allow the vial of solid mPEG-NPC to equilibrate to room temperature before opening. Prepare a stock solution in a dry, water-miscible organic solvent (e.g., DMSO) immediately before use.[4]

  • Conjugation Reaction: Add the mPEG-NPC stock solution to the protein solution to achieve a desired molar excess of the PEG reagent over the protein (e.g., 10:1 or 20:1). The optimal ratio must be determined empirically.[5]

  • Incubation: Gently mix the reaction and incubate at a controlled temperature (e.g., room temperature or 4°C) for 1-4 hours.[4][5] Protect from light if any components are light-sensitive.[4]

  • Monitoring (Optional): The release of 4-nitrophenol can be monitored by measuring the absorbance at ~405 nm to track the reaction's progress.[4]

  • Quenching: Stop the reaction by adding a quenching reagent, such as a small molecule with a primary amine (e.g., Tris or glycine), to a final concentration of 20-50 mM. This will react with and consume any remaining unreacted mPEG-NPC.[4]

  • Purification: Remove the excess PEG reagent and byproducts from the PEGylated protein using appropriate purification methods, such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Visualizations

Hydrolysis_Reaction NPC 4-Nitrophenyl Carbonate PNP 4-Nitrophenol NPC->PNP Hydrolysis CarbonicAcid Carbonic Acid (unstable) NPC->CarbonicAcid Hydrolysis H2O Water (H₂O) CO2 Carbon Dioxide (CO₂) CarbonicAcid->CO2 H2O2 Water (H₂O) CarbonicAcid->H2O2

Caption: Base-catalyzed hydrolysis of 4-nitrophenyl carbonate.

Experimental_Workflow A Prepare Reagent Stock (Anhydrous Solvent) C Initiate Reaction (Mix Stock & Buffer in Cuvette) A->C B Prepare Aqueous Buffer (Desired pH) B->C D Monitor Absorbance (400-413 nm over time) C->D E Analyze Data (Plot Abs vs. Time, Calculate Rate) D->E

Caption: Workflow for monitoring hydrolysis kinetics.

Troubleshooting_Yield Start Low Conjugation Yield Q1 Is the solution turning yellow? Start->Q1 A1_Yes Hydrolysis is occurring. Check pH, reagent freshness, and reaction kinetics. Q1->A1_Yes Yes A1_No Check for reagent degradation (improper storage) or inactive target amines. Q1->A1_No No

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Azido-PEG4-4-nitrophenyl carbonate Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Azido-PEG4-4-nitrophenyl carbonate for protein conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a protein?

The optimal pH for the reaction is between 7.5 and 8.5.[1] Within this slightly alkaline range, the primary amine groups (ε-amino groups of lysine (B10760008) residues and the N-terminus) on the protein are sufficiently deprotonated to be effective nucleophiles for reacting with the 4-nitrophenyl carbonate.[1] While the broader range for this type of reaction is pH 7.0-9.0, aiming for pH 7.5-8.5 provides a good balance between amine reactivity and reagent stability.[1][2]

Q2: What happens if the reaction pH is too low or too high?

  • Low pH (<7.0): At acidic pH, primary amines on the protein become protonated (R-NH3+). This sequesters the lone pair of electrons, making the amine non-nucleophilic and significantly reducing the rate and efficiency of the conjugation reaction.[1]

  • High pH (>9.0): At highly alkaline pH, the rate of hydrolysis of the 4-nitrophenyl carbonate group increases dramatically.[1] This competing reaction consumes the reagent before it can conjugate to the protein, leading to lower overall efficiency.[1]

Q3: Which buffers should I use for the conjugation reaction?

It is critical to use a buffer that does not contain primary amines, as these will compete with the protein's amines for reaction with the this compound.[3][4][5]

  • Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, borate, or HEPES buffers are suitable choices.[3]

  • Buffers to Avoid: Buffers containing Tris (e.g., TBS) or glycine (B1666218) must be avoided for the reaction step, as they will directly interfere and reduce conjugation efficiency.[3][4][5][6] If your protein is in one of these buffers, a buffer exchange step using dialysis or a desalting column is necessary before starting the conjugation.[4][5][6]

Q4: Does the azide (B81097) group on the PEG linker interfere with the reaction?

No, the azide group is stable under the conditions used for amine conjugation and will not interfere with the reaction between the 4-nitrophenyl carbonate and the protein's primary amines.[7] The azide is intended for a subsequent, orthogonal reaction, such as a "click chemistry" cycloaddition.[8][9]

Q5: How should I prepare and handle the this compound reagent?

This reagent is sensitive to moisture, which can cause hydrolysis of the active carbonate group.

  • Storage: Store the reagent at -20°C with a desiccant.[4][5]

  • Handling: Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.[4][5][10]

  • Solution Preparation: Prepare a stock solution in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[10][11] Do not prepare stock solutions in aqueous buffers for storage, as the reagent will hydrolyze.[4][5][7]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conjugation Efficiency Suboptimal pH: The reaction buffer pH is outside the optimal 7.5-8.5 range.[1]Verify the pH of your reaction buffer with a calibrated meter. Ensure the final pH of the mixture is within the optimal range.
Hydrolysis of Reagent: The this compound was exposed to moisture or stored improperly.Use a fresh vial of the reagent. Prepare the stock solution in anhydrous DMSO or DMF immediately before starting the reaction.[10][11]
Competing Amines in Buffer: The buffer (e.g., Tris, glycine) contains primary amines that compete with the protein.[3][6]Perform a buffer exchange into an amine-free buffer like PBS or sodium bicarbonate before adding the reagent.[6]
Insufficient Molar Excess: The ratio of the PEG reagent to the protein is too low, especially for dilute protein solutions.Increase the molar excess of the this compound. A 10- to 50-fold molar excess is a common starting point.[12] For dilute protein solutions (<5 mg/mL), a higher excess (20- to 50-fold) may be necessary.[10]
Protein Precipitates After Adding Reagent High Concentration of Organic Solvent: Adding a large volume of DMSO or DMF can denature and precipitate the protein.Prepare a more concentrated stock solution of the PEG reagent to minimize the volume of organic solvent added. The final solvent concentration should ideally not exceed 10% of the total reaction volume.[5][11]
Increased Hydrophobicity: The addition of the PEG linker may alter the protein's surface properties, leading to aggregation.While the PEG spacer is designed to be hydrophilic, over-labeling can sometimes cause issues. Try reducing the molar excess of the reagent to decrease the degree of labeling.[10]
High Background or Non-Specific Reactions Reaction pH is Too High: At pH values above 9.0, the 4-nitrophenyl carbonate can become more reactive towards other nucleophiles like tyrosine or serine hydroxyl groups.[2]Lower the reaction pH to the optimal range of 7.5-8.5 to favor reaction with primary amines.
Excessively Long Reaction Time: Prolonged incubation can increase the chance of minor side reactions.Optimize the reaction time. Most conjugations are complete within 1-4 hours at room temperature.[3][10]

Summary of Recommended Reaction Conditions

ParameterRecommended ConditionNotes
pH 7.5 - 8.5[1]Balances amine nucleophilicity and reagent stability.[1]
Buffer Amine-free (e.g., PBS, Borate, Bicarbonate)[3]Avoid Tris and glycine buffers during conjugation.[6]
Temperature Room Temperature (20-25°C) or 4°C[3]Reactions at 4°C are slower and may require overnight incubation but can minimize hydrolysis.[3][10]
Incubation Time 1-4 hours at Room Temperature; Overnight at 4°C[3][10]Optimal time may vary depending on the specific protein and should be determined empirically.
Molar Excess of Reagent 10- to 50-fold[12]Start with a 20-fold excess and optimize based on the desired degree of labeling.[5]

Detailed Experimental Protocol

This protocol provides a general guideline for conjugating this compound to a protein. Optimization may be required for specific applications.

1. Protein and Reagent Preparation

  • Protein Solution: Prepare the protein at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.5).[12] If necessary, perform buffer exchange via dialysis or a desalting column.

  • Reagent Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Dissolve the required amount in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[11]

2. Conjugation Reaction

  • Add the calculated amount of the this compound stock solution to the protein solution while gently stirring. A 10- to 20-fold molar excess is a common starting point.[11][13]

  • Ensure the final concentration of the organic solvent (DMSO/DMF) is below 10% to minimize the risk of protein denaturation.[11]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[11][13]

3. Quench the Reaction (Optional but Recommended)

  • To stop the reaction and consume any unreacted reagent, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.[3][13]

  • Incubate for 15-30 minutes at room temperature.[11]

4. Purify the Conjugate

  • Remove excess, unreacted this compound and quenching reagents using a desalting column, size-exclusion chromatography, or dialysis against a suitable storage buffer.[3][11][13] The purified azido-labeled protein is now ready for subsequent applications like click chemistry.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_cleanup 3. Cleanup prep_protein Prepare Protein in Amine-Free Buffer (pH 7.5-8.5) conjugate Add Reagent to Protein (10-50x Molar Excess) prep_protein->conjugate prep_reagent Prepare Fresh Reagent Stock in Anhydrous DMSO or DMF prep_reagent->conjugate incubate Incubate: 1-4h at RT or Overnight at 4°C conjugate->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify final_product Purified Azido-PEG-Protein purify->final_product

Caption: Experimental workflow for protein conjugation.

troubleshooting_workflow start Low Conjugation Efficiency q_buffer Is your buffer amine-free (e.g., PBS, HEPES)? start->q_buffer sol_buffer Action: Perform buffer exchange into an amine-free buffer. q_buffer->sol_buffer No q_ph Is the reaction pH between 7.5 and 8.5? q_buffer->q_ph Yes sol_buffer->q_ph sol_ph Action: Adjust pH of the reaction buffer using a calibrated meter. q_ph->sol_ph No q_reagent Was the reagent stock prepared fresh in anhydrous solvent? q_ph->q_reagent Yes sol_ph->q_reagent sol_reagent Action: Use a fresh vial of reagent and prepare the stock immediately before use. q_reagent->sol_reagent No q_molar Is the molar excess of the reagent sufficient (e.g., 20-50x)? q_reagent->q_molar Yes sol_reagent->q_molar sol_molar Action: Increase the molar excess of the PEG reagent. q_molar->sol_molar No end Problem Resolved q_molar->end Yes sol_molar->end

References

Technical Support Center: Preventing Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during the PEGylation process.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is protein aggregation during PEGylation?

Protein aggregation is a process where individual protein molecules associate, often non-specifically, to form larger, insoluble or soluble complexes. During PEGylation—the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein—this aggregation can be a significant side effect.[1] Aggregates can range from small, soluble oligomers to large, visible precipitates. This phenomenon can lead to a loss of biological activity, reduced product yield, and potential immunogenicity, making it a critical challenge to overcome in the development of therapeutic proteins.[1]

Q2: How can I detect and quantify protein aggregation?

Protein aggregation can be detected through both visual inspection and analytical techniques:

  • Visual Inspection: The most straightforward method is to look for signs of aggregation, such as cloudiness, turbidity, or the formation of visible precipitates in the reaction mixture.[1][2]

  • Size Exclusion Chromatography (SEC): This is a standard method for quantifying aggregates. SEC separates molecules based on their size, with larger aggregates eluting before the monomeric protein.[3] The appearance of high molecular weight (HMW) species that elute earlier than the desired monomeric PEGylated protein is indicative of aggregation.[1]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the average particle size and polydispersity index (PDI) as measured by DLS indicates the presence of aggregates.[1][4]

Q3: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation is a multifaceted issue that can stem from several factors related to the protein's intrinsic properties, the characteristics of the PEG reagent, and the reaction conditions.[1][5]

  • Intermolecular Cross-linking: The use of bifunctional PEG linkers, which possess reactive groups at both ends, can physically connect multiple protein molecules, directly leading to the formation of large, often insoluble aggregates.[1][6][7] Even monofunctional PEG reagents with bifunctional impurities (e.g., PEG diol) can cause unintended cross-linking.[2][6]

  • High Protein Concentration: Increased protein concentrations bring molecules into closer proximity, raising the probability of intermolecular interactions and subsequent aggregation.[1][5][6]

  • Suboptimal Reaction Conditions: Parameters such as pH, temperature, and buffer composition can significantly impact a protein's stability.[1][2][5] Deviations from the optimal range for a specific protein can lead to conformational changes and the exposure of hydrophobic regions, which promotes aggregation.[1][5]

  • Poor Protein Stability in the Reaction Buffer: The inherent stability of the protein in the chosen reaction buffer may be low, making it prone to aggregation upon modification.[6]

  • PEG-Protein Interactions: While PEG is generally considered a protein stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation.[1][2][5] The molecular weight of the PEG can also influence these interactions.[1][5]

  • Poor Starting Material Quality: If the initial protein solution contains pre-existing aggregates or impurities, these can act as nucleation sites, accelerating the aggregation process during PEGylation.[1]

Q4: How does the choice of PEGylation chemistry affect protein aggregation?

The site of PEG attachment on the protein can significantly influence its stability and propensity for aggregation.[8][9]

  • N-terminal vs. Lysine (B10760008) PEGylation: N-terminal PEGylation is often preferred for site-specificity, as there is typically only one α-amino group per polypeptide chain. This can be achieved by controlling the reaction pH. The pKa of the N-terminal α-amino group is generally lower (around 7.6-8.0) than that of the ε-amino group of lysine residues (around 10.0-10.2).[9] Performing the reaction at a lower pH (e.g., pH 7 or below) can favor selective PEGylation at the N-terminus, which can reduce product heterogeneity and potentially minimize aggregation.[9] Random PEGylation of multiple lysine residues may lead to a higher degree of surface modification, which can sometimes compromise conformational stability and induce aggregation.[2][9]

  • Thiol-Specific PEGylation: Targeting cysteine residues for PEGylation can offer high site-specificity, particularly if there is a single reactive cysteine on the protein surface.[9] However, it is crucial to avoid disrupting essential disulfide bonds, as this could lead to protein unfolding and aggregation.[9] The reaction conditions for thiol-specific PEGylation, typically at a neutral to slightly alkaline pH, can also favor disulfide-linked dimerization and aggregation.[2][9]

Q5: Does the molecular weight of PEG influence aggregation?

Yes, the molecular weight (MW) of the PEG can impact aggregation. Larger PEG molecules can offer a better protective hydrophilic shield and steric hindrance, which can prevent protein-protein interactions.[1][10] For example, a study on Granulocyte-Colony Stimulating Factor (G-CSF) showed that attaching a 20 kDa PEG to the N-terminus prevented protein precipitation by making the aggregates soluble and slowing the rate of aggregation compared to the unmodified protein.[11] Even a smaller 5 kDa PEG demonstrated a significant improvement in stability.[11] However, the optimal PEG size is protein-dependent, and different sizes may affect protein conformation and stability differently.[1][6]

Q6: Should I use a monofunctional or bifunctional PEG linker to avoid aggregation?

If you are experiencing aggregation due to cross-linking, it is highly recommended to use a monofunctional PEG reagent.[1] Homobifunctional PEG linkers have reactive groups at both ends and can physically link multiple protein molecules together, directly causing aggregation.[1][7] Switching to a high-quality, monofunctional PEG reagent is a critical troubleshooting step to prevent this.[1][2][6]

Section 2: Troubleshooting Guides

Issue 1: Visible precipitation or turbidity is observed immediately after adding the PEG reagent.

This indicates a rapid aggregation process, likely due to suboptimal reaction conditions or high protein concentration.

Troubleshooting Workflow for Immediate Aggregation

G A Immediate Aggregation Observed B Step 1: Lower Protein Concentration A->B C Step 2: Lower Reaction Temperature (e.g., 4°C) B->C If aggregation persists D Step 3: Optimize pH C->D If aggregation persists E Step 4: Control Reagent Addition (Stepwise or Gradual) D->E If aggregation persists F Aggregation Resolved E->F If successful G Aggregation Persists E->G If unsuccessful H Proceed to Advanced Troubleshooting G->H

Caption: A workflow for troubleshooting immediate protein aggregation.

Recommended Actions:

  • Reduce Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions.[5][6] Try reducing the protein concentration to a range of 0.5-5 mg/mL.[1]

  • Lower the Temperature: Perform the reaction at a lower temperature, such as 4°C, to slow down both the PEGylation reaction and aggregation kinetics.[6][7]

  • Optimize pH: The reaction pH can significantly affect protein stability. Ensure the pH is at least 1-1.5 units away from the protein's isoelectric point (pI) to maintain electrostatic repulsion.[1]

  • Control Reagent Addition: Instead of adding the PEG reagent all at once, try a stepwise or gradual addition over time. This maintains a lower instantaneous concentration of the reactive PEG, which can reduce the rate of aggregation.[6]

Issue 2: The PEGylated protein appears soluble, but SEC or DLS analysis reveals high molecular weight (HMW) species.

This suggests the formation of soluble aggregates, which can be caused by intermolecular cross-linking or suboptimal reaction conditions.

Troubleshooting Workflow for Soluble Aggregates

G A Soluble Aggregates Detected (SEC/DLS) B Step 1: Evaluate PEG Reagent A->B C Switch to Monofunctional PEG B->C If using bifunctional PEG D Step 2: Optimize PEG:Protein Molar Ratio B->D If already using monofunctional PEG C->D E Step 3: Add Stabilizing Excipients D->E If aggregation persists F Aggregation Minimized E->F If successful G Aggregation Persists E->G If unsuccessful H Consider Alternative PEGylation Chemistry G->H

Caption: A workflow for troubleshooting soluble protein aggregates.

Recommended Actions:

  • Evaluate the PEG Reagent: If you are using a bifunctional PEG linker, switch to a monofunctional reagent.[2] Also, ensure the quality of your monofunctional PEG is high, as impurities like PEG diol can lead to unintended cross-linking.[2][6]

  • Optimize PEG:Protein Molar Ratio: A high molar excess of the PEG reagent can increase the likelihood of multi-PEGylation, which can sometimes lead to aggregation.[2] Screen a range of PEG:protein molar ratios (e.g., 1:1, 5:1, 10:1, 20:1) to find the optimal balance between PEGylation efficiency and minimal aggregation.[1][2]

  • Incorporate Stabilizing Excipients: Add stabilizing agents to the reaction buffer to prevent aggregation.[6][7]

Section 3: Data Presentation

Table 1: Recommended Starting Ranges for Optimizing PEGylation Parameters
ParameterRecommended RangeRationale
Protein Concentration 0.5 - 5 mg/mLHigh concentrations increase the likelihood of intermolecular interactions and aggregation.[1][5]
PEG:Protein Molar Ratio 1:1 to 20:1A high molar excess of PEG can drive the reaction to completion but also increases the risk of multi-PEGylation and aggregation.[1]
pH 6.0 - 8.0The optimal pH depends on the pKa of the target reactive groups and the stability profile of the protein.[1]
Temperature 4°C to Room TemperatureLower temperatures can slow down the aggregation process.[1][6]
Table 2: Common Stabilizing Excipients for PEGylation Reactions
Excipient ClassExamplesTypical ConcentrationMechanism of Action
Sugars and Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v)Act as protein stabilizers through preferential exclusion, favoring a more compact protein conformation.[6][7][10]
Amino Acids Arginine, Glycine50-100 mMSuppress non-specific protein-protein interactions and reduce aggregation.[6][7][10]
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension.[6][7][10]

Section 4: Experimental Protocols

Protocol 1: General Protein PEGylation Reaction

This protocol provides a general method for protein PEGylation. It is crucial to optimize the conditions for each specific protein.

Materials:

  • Protein stock solution in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Activated PEG reagent (e.g., mPEG-NHS ester)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC or ion-exchange chromatography)

Procedure:

  • Prepare the Protein Solution: Dilute the protein stock to the desired concentration in the reaction buffer. Ensure the protein is monomeric by performing SEC analysis beforehand.[10]

  • Equilibrate Temperature: Bring the protein solution and the activated PEG reagent to the desired reaction temperature (e.g., 4°C or room temperature).[1]

  • Initiate the Reaction: Add the activated PEG reagent to the protein solution to achieve the desired PEG:protein molar ratio. Mix gently.[1]

  • Incubation: Incubate the reaction for a predetermined time (e.g., 2 hours to overnight) with gentle mixing.[7][12]

  • Quenching: Stop the reaction by adding the quenching solution to consume any unreacted PEG reagent.[1][12]

  • Purification: Purify the PEGylated protein from excess PEG and unreacted protein using a suitable chromatography method.[12]

  • Analysis: Analyze the purified product for the degree of PEGylation and the presence of aggregates using SEC and/or DLS.[12]

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Analysis

Materials:

  • SEC system with a suitable column for the size range of the protein and its aggregates

  • Mobile phase (e.g., phosphate-buffered saline)

  • PEGylated protein sample

  • Monomeric (non-PEGylated) protein control

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[10][12]

  • Sample Preparation: Filter the sample through a 0.22 µm filter to remove any large particulates.[13]

  • Injection: Inject a known concentration of the PEGylated protein sample onto the column.[12]

  • Elution and Detection: Monitor the elution profile using UV absorbance (e.g., at 280 nm).[12]

  • Data Analysis: Identify and integrate the peak areas corresponding to the monomeric PEGylated protein and any high molecular weight aggregates. Aggregates will elute before the monomer.[12] Calculate the percentage of monomer and aggregate.

  • Control Run: For comparison, run the non-PEGylated protein control under the same conditions.[12]

Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Detection

Materials:

  • DLS instrument

  • Low-volume cuvette

  • PEGylated protein sample

Procedure:

  • Sample Preparation: Filter the sample through a 0.22 µm filter directly into a clean, dust-free cuvette.[13]

  • Instrument Setup: Set the instrument parameters, including the temperature and the viscosity and refractive index of the buffer.[14]

  • Measurement: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.

  • Data Acquisition: Perform multiple measurements to ensure reproducibility.[13]

  • Data Analysis: Analyze the data to determine the size distribution, average hydrodynamic radius (Rh), and polydispersity index (PDI). An increase in Rh and PDI compared to the monomeric protein indicates aggregation.[14]

References

Removing unreacted Azido-PEG4-4-nitrophenyl carbonate after conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted Azido-PEG4-4-nitrophenyl carbonate following conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker molecule commonly used in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][] It contains two key functional groups: an azide (B81097) group, which can be used in "click chemistry" reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), and a 4-nitrophenyl carbonate group, which is reactive towards primary amines (like the side chain of lysine (B10760008) residues in proteins) to form a stable carbamate (B1207046) linkage.[1][3] The PEG4 spacer enhances solubility in aqueous media.[3]

Q2: Why is it crucial to remove unreacted this compound after my conjugation reaction?

It is critical to remove any unreacted PEG reagent to ensure the purity and proper characterization of your final conjugate.[4] Excess PEG can interfere with downstream applications and assays, and it complicates the accurate determination of the degree of PEGylation. Furthermore, a high molar excess of the PEG reagent, while potentially driving the reaction to completion, increases the difficulty of downstream purification.[5]

Q3: What are the primary methods for removing unreacted this compound?

The most common methods for removing unreacted PEG linkers are based on differences in size, charge, or hydrophobicity between the PEGylated conjugate and the small molecule PEG reagent.[6] Key techniques include:

  • Size Exclusion Chromatography (SEC): This is one of the most effective methods for separating the larger PEGylated product from the smaller, unreacted PEG reagent.[][8]

  • Dialysis and Diafiltration/Ultrafiltration: These membrane-based techniques are effective for separating molecules based on significant differences in molecular weight.[][8] They are particularly useful for removing small molecule impurities from larger PEGylated proteins.[8]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on differences in surface charge. Since PEGylation can shield the charges on a protein's surface, IEX can be used to separate the PEGylated product from the un-PEGylated protein and potentially the unreacted PEG reagent.[][9]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on hydrophobicity and is a high-resolution technique suitable for achieving high purity.[6]

Q4: How can I monitor the success of the conjugation reaction and the removal of unreacted PEG?

Several analytical techniques can be employed:

  • SDS-PAGE: A successful PEGylation will result in a noticeable increase in the molecular weight of the protein, which can be visualized as a band shift on an SDS-PAGE gel.[10]

  • HPLC: Analytical SEC or RP-HPLC can be used to resolve the PEGylated product from the unreacted protein and the unreacted PEG reagent.[9][11] Charged aerosol detection can be coupled with LC to quantify residual PEG reagents that lack a chromophore.[12]

  • Mass Spectrometry: This technique can confirm the identity of the PEGylated product and determine the degree of labeling.[13]

  • UV-Vis Spectroscopy: The reaction of 4-nitrophenyl carbonate with an amine releases 4-nitrophenol, which can be monitored spectrophotometrically to track the reaction's progress.[3][4]

Troubleshooting Guides

Problem 1: I still see a significant amount of unreacted this compound in my product after purification by Size Exclusion Chromatography (SEC).

Possible Cause Suggested Solution
Poor Resolution The column length or resin type may not be optimal for the separation.
Optimize SEC Conditions: Use a column with a smaller pore size or a longer column length to improve the separation between your conjugate and the unreacted PEG.[4] Ensure you are using a resin with an appropriate fractionation range for your molecules.
Sample Overload Injecting too much sample volume or too high a concentration can lead to peak broadening and poor separation.
Reduce Sample Load: Decrease the volume or concentration of the sample injected onto the column.
Incorrect Flow Rate An excessively high flow rate can reduce the interaction time with the resin, leading to decreased resolution.
Optimize Flow Rate: Reduce the flow rate to allow for better separation. Consult the column manufacturer's guidelines for the optimal flow rate.

Problem 2: My PEGylated product is co-eluting with the unreacted PEG reagent during Reversed-Phase HPLC (RP-HPLC).

Possible Cause Suggested Solution
Inadequate Gradient The elution gradient may not be shallow enough to resolve molecules with similar hydrophobicities.
Optimize Elution Gradient: Develop a shallower gradient of the organic mobile phase (e.g., acetonitrile) to increase the separation between your product and the unreacted PEG.[6]
Incorrect Column Chemistry The stationary phase (e.g., C18) may not be providing sufficient selectivity.
Try a Different Column: Test a column with a different stationary phase (e.g., C8, C4, or Phenyl) that may offer a different selectivity for your compounds.
Ion Pairing Issues The mobile phase additive (e.g., TFA) may not be optimal for the separation.
Change Mobile Phase Additive: Consider using a different ion-pairing agent, such as formic acid, which might alter the retention characteristics of your molecules.

Experimental Protocols

Protocol 1: Removal of Unreacted PEG by Size Exclusion Chromatography (SEC)

Objective: To separate the larger PEGylated conjugate from the smaller, unreacted this compound based on hydrodynamic radius.

Materials:

  • SEC column with an appropriate molecular weight fractionation range.

  • HPLC or chromatography system.

  • Isocratic mobile phase (e.g., Phosphate-Buffered Saline, PBS), filtered and degassed.

  • Crude reaction mixture.

  • 0.22 µm syringe filters.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the crude reaction mixture through a 0.22 µm filter to remove any particulates.[4]

  • Injection: Inject the filtered sample onto the column.[4]

  • Elution: Elute the sample with the isocratic mobile phase. The larger PEGylated conjugate will elute first, followed by the smaller unreacted protein (if any), and finally the small molecule unreacted PEG reagent.[4]

  • Fraction Collection: Collect fractions as the components elute from the column.

  • Analysis: Analyze the collected fractions using analytical HPLC or SDS-PAGE to identify the fractions containing the pure PEGylated product.

  • Pooling: Pool the pure fractions containing your desired product.

Protocol 2: Removal of Unreacted PEG by Dialysis

Objective: To remove the low molecular weight unreacted this compound from a high molecular weight PEGylated protein using a semi-permeable membrane.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO). The MWCO should be significantly larger than the unreacted PEG but smaller than the PEGylated protein.

  • Large volume of dialysis buffer (e.g., PBS).

  • Stir plate and stir bar.

  • Crude reaction mixture.

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or buffer).

  • Sample Loading: Load the crude reaction mixture into the dialysis tubing/cassette.

  • Dialysis: Place the sealed tubing/cassette in a large beaker containing the dialysis buffer at 4°C. The buffer volume should be at least 100 times the sample volume. Gently stir the buffer.

  • Buffer Changes: Allow dialysis to proceed for several hours (e.g., 4 hours to overnight). Change the dialysis buffer 2-3 times to ensure complete removal of the unreacted PEG.

  • Sample Recovery: Carefully remove the sample from the tubing/cassette. The sample will now be purified from the small molecule impurities.

  • Verification: Confirm the removal of the unreacted PEG by an appropriate analytical method like HPLC.

Visualizations

experimental_workflow cluster_conjugation Step 1: Conjugation Reaction cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis & Final Product Protein Protein/Molecule (with primary amines) Reaction Incubate in Amine-Free Buffer (e.g., PBS, pH 7.4-8.5) Protein->Reaction PEG_Reagent This compound PEG_Reagent->Reaction Crude_Mixture Crude Reaction Mixture (Conjugate, Unreacted PEG, Byproducts) Reaction->Crude_Mixture Reaction Complete Purification_Method Purification (SEC, Dialysis, or HPLC) Crude_Mixture->Purification_Method Pure_Product Pure PEGylated Conjugate Purification_Method->Pure_Product Separation Analysis Purity & Identity Check (HPLC, SDS-PAGE, MS) Pure_Product->Analysis

Caption: Workflow for PEGylation and subsequent purification.

troubleshooting_workflow start Initial Purification (e.g., SEC) Complete check_purity Analyze Purity by HPLC/SDS-PAGE start->check_purity is_pure Is Unreacted PEG Removed? check_purity->is_pure success Purification Successful is_pure->success Yes troubleshoot Troubleshoot Purification Method is_pure->troubleshoot No optimize_sec Optimize SEC: - Longer Column - Smaller Pore Size - Lower Flow Rate troubleshoot->optimize_sec try_alternative Try Alternative Method: - RP-HPLC - Ion Exchange troubleshoot->try_alternative

Caption: Decision tree for troubleshooting impure samples.

sec_principle cluster_column Size Exclusion Column p1 p2 p3 p4 p5 p6 p7 p8 large_elutes Large Molecules Elute First small_elutes Small Molecules Elute Later large_mol Large Molecule (PEG-Conjugate) large_mol->p1 Excluded from pores (shorter path) small_mol Small Molecule (Unreacted PEG) small_mol->p1 Enters pores (longer path) injection Sample Injection elution Elution Profile

Caption: Principle of Size Exclusion Chromatography (SEC).

References

Technical Support Center: Troubleshooting Poor Yield in PROTAC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene (B3416737) glycol (PEG) linkers, with a focus on resolving issues related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using PEG linkers in PROTAC design and how can they impact synthesis?

A1: PEG linkers are frequently incorporated into PROTAC design due to their favorable physicochemical properties. Their primary advantages include enhanced aqueous solubility and improved cell permeability of the final PROTAC molecule.[1][2][3][4][5] The inherent hydrophilicity of PEG linkers can significantly improve the solubility of often large and lipophilic PROTACs.[1][3][5][6][7][8] The flexibility of PEG chains is also crucial for optimizing the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2][6]

From a synthesis perspective, bifunctional PEG linkers facilitate a modular and efficient assembly of PROTACs.[1] However, the properties of PEG linkers can also introduce challenges, such as difficulties in purification due to high polarity, which can lead to product loss during aqueous workups and poor chromatographic separation.[2]

Q2: My overall PROTAC synthesis yield is very low. Where should I begin troubleshooting?

A2: A low overall yield in a multi-step PROTAC synthesis is a common problem and requires a systematic evaluation of the entire process.[9][10] Key areas to investigate include:

  • Integrity of Starting Materials: Confirm the purity and identity of your target protein ligand, E3 ligase ligand, and the PEG linker using techniques like NMR or LC-MS to ensure they have not degraded.[9]

  • Coupling Reaction Efficiency: The efficiency of the coupling reactions, typically amide bond formations or click chemistry, is a frequent point of failure.[1][9] A low conversion rate in any coupling step will significantly impact the overall yield.

  • Side Reactions: Be mindful of potential side reactions, especially if your ligands or linker contain reactive functional groups that are not protected.[2][9]

  • Purification Efficiency: Significant product loss can occur during purification. The polarity imparted by PEG linkers can make standard purification techniques like normal-phase silica (B1680970) gel chromatography challenging.[9][11]

Below is a logical workflow for troubleshooting low PROTAC synthesis yield.

G Troubleshooting Logic for Low PROTAC Synthesis Yield start Start: Low PROTAC Yield verify_materials 1. Verify Starting Material Quality (Ligands, Linker) start->verify_materials quality_ok Quality OK? verify_materials->quality_ok analyze_coupling1 2. Analyze First Coupling Reaction (e.g., Amide Bond Formation) conversion1_ok Conversion >80%? analyze_coupling1->conversion1_ok analyze_coupling2 3. Analyze Second Coupling Reaction (e.g., Click Chemistry) conversion2_ok Conversion >80%? analyze_coupling2->conversion2_ok review_purification 4. Review Purification Strategy isolated_yield_ok Isolated Yield >50%? review_purification->isolated_yield_ok end_optimized End: Yield Optimized quality_ok->analyze_coupling1 Yes source_new Source new materials or re-purify and re-characterize. quality_ok->source_new No conversion1_ok->analyze_coupling2 Yes optimize_coupling1 Optimize coupling reagents, base, and solvent. Neutralize amine salts. conversion1_ok->optimize_coupling1 No conversion2_ok->review_purification Yes optimize_coupling2 Protect reactive functional groups. Use inert atmosphere. conversion2_ok->optimize_coupling2 No isolated_yield_ok->end_optimized Yes switch_hplc Switch to Reverse-Phase HPLC. Optimize gradient and conditions. isolated_yield_ok->switch_hplc No source_new->verify_materials optimize_coupling1->analyze_coupling1 optimize_coupling2->analyze_coupling2 switch_hplc->review_purification

Caption: A logical workflow for troubleshooting low PROTAC synthesis yield.

Q3: I suspect an inefficient amide coupling reaction. What are the common causes and solutions?

A3: Inefficient amide bond formation is a primary reason for low PROTAC yield.[9] Several factors can contribute to this issue:

  • Inappropriate Coupling Reagents: The choice of coupling reagent and base is critical. Standard reagents may not always be effective.

  • Inhibition by TFA Salts: If your amine starting material is a trifluoroacetic acid (TFA) salt, the acidic counterion can neutralize the base, hindering the reaction.[9]

  • Poor Solubility of Reactants: The starting materials may not be fully soluble in the chosen reaction solvent.

  • Steric Hindrance: Bulky groups near the reactive centers of the ligands or linker can impede the reaction.

Table 1: Troubleshooting Inefficient Amide Coupling Reactions

Problem Potential Cause Recommended Solution Expected Outcome
Low ConversionIneffective coupling reagentsExperiment with different coupling reagents (e.g., HATU, HOBt/EDC, COMU) and bases (e.g., DIPEA, NMM).[9]Improved conversion to the desired amide product.
No ReactionAmine starting material is a TFA saltAdd an extra equivalent of a non-nucleophilic base (e.g., DIPEA) to neutralize the TFA salt before adding the coupling reagents.[9]Reaction proceeds as expected.
Reactants Not DissolvingPoor solubility in the chosen solventScreen alternative anhydrous solvents such as DMF, DMSO, or NMP.[2][9]Improved solubility and reaction kinetics.
Incomplete ReactionSteric hindranceConsider a longer PEG linker to increase the distance between bulky groups or explore alternative coupling strategies.[3]Increased reaction completion.

Q4: How does the length of the PEG linker affect PROTAC synthesis and efficacy?

A4: The length of the PEG linker is a critical parameter that influences both the synthesis and biological activity of a PROTAC.[1][2]

  • Synthesis: While synthetically accessible, very long PEG chains can sometimes complicate purification due to increased polarity and the potential for a broader peak elution in chromatography.[2][12]

  • Efficacy: The linker's length is crucial for the formation of a stable and productive ternary complex.[1][6][13][14][15] A linker that is too short may cause steric hindrance, preventing the target protein and E3 ligase from binding simultaneously.[1][6][15] Conversely, a linker that is too long might lead to an unstable or unproductive complex.[1][6][15] The optimal linker length is target-dependent and often needs to be determined empirically.[1][6][13][14]

Table 2: Illustrative Impact of PEG Linker Length on PROTAC Efficacy

Target Protein E3 Ligase PEG Linker Length DC50 (nM) Dmax (%)
Estrogen Receptor α (ERα)VHL2 PEG units>1000<20
Estrogen Receptor α (ERα)VHL3 PEG units~100~70
Estrogen Receptor α (ERα)VHL4 PEG units<100>80
Estrogen Receptor α (ERα)VHL5 PEG units~500~50
Bruton's Tyrosine Kinase (BTK)CRBN2 PEG units>5000Reduced Degradation
Bruton's Tyrosine Kinase (BTK)CRBN4-5 PEG units<500Potent Degradation

Note: Data is compiled for illustrative purposes from various sources to show general trends.[14]

Q5: I'm facing difficulties with the purification of my PEGylated PROTAC. What are the common challenges and solutions?

A5: Purification of PROTACs with PEG linkers is often challenging due to their high polarity and flexible nature.[2] Common issues include:

  • Product Loss During Aqueous Workup: The hydrophilicity of the PEG linker can lead to the loss of product in the aqueous phase during extractions.[2]

  • Poor Chromatographic Separation: The polarity of PEGylated PROTACs can cause streaking and poor separation on normal-phase silica gel.[11] Co-elution with impurities is also a common problem in reverse-phase HPLC.[3][16]

  • Product Adhesion to Labware: The "sticky" nature of some PEGylated compounds can lead to loss on surfaces of vials and pipette tips.[2]

Table 3: Troubleshooting Purification of PEGylated PROTACs

Problem Potential Cause Recommended Solution Expected Outcome
Low recovery after extractionProduct is soluble in the aqueous phaseMinimize aqueous washes or perform back-extraction of the aqueous layers with an appropriate organic solvent.[12]Increased recovery of the crude product.
Streaking on silica gel columnHigh polarity of the PROTACSwitch to reverse-phase flash chromatography or preparative HPLC.Improved separation and product purity.
Co-elution of impurities in RP-HPLCSuboptimal gradient or column chemistryOptimize the HPLC gradient (e.g., use a shallower gradient) or try a different stationary phase (e.g., C8 instead of C18).[3]Better resolution of the product from impurities.
Product loss on labwareAdhesion of the PROTAC to surfacesUse low-adhesion microcentrifuge tubes and pipette tips.[2]Minimized product loss during handling.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol outlines a standard procedure for the formation of an amide bond between a carboxylic acid-containing fragment and an amine-containing PEG linker.

  • Materials:

    • Carboxylic acid-containing component (1.0 eq)

    • Amine-functionalized PEG linker (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF or NMP

    • Argon or Nitrogen gas

  • Procedure:

    • Dissolve the carboxylic acid-containing component in anhydrous DMF or NMP under an Argon atmosphere.

    • Add the amine-functionalized PEG linker, followed by DIPEA.

    • Add HATU to the reaction mixture and stir at room temperature.

    • Monitor the reaction progress by LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by an appropriate chromatographic method (e.g., reverse-phase HPLC).

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol describes the evaluation of target protein degradation in cells treated with a PROTAC.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).

    • Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the extent of target protein degradation relative to the vehicle control.[1]

Visualizations

G PROTAC Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_characterization Characterization & Evaluation ligand_poi Ligand for Protein of Interest (POI) coupling1 First Coupling Reaction ligand_poi->coupling1 ligand_e3 Ligand for E3 Ligase coupling2 Second Coupling Reaction ligand_e3->coupling2 peg_linker Bifunctional PEG Linker peg_linker->coupling1 intermediate Intermediate coupling1->intermediate intermediate->coupling2 crude_protac Crude PROTAC coupling2->crude_protac purification Purification (RP-HPLC) crude_protac->purification pure_protac Pure PROTAC purification->pure_protac analytical_char Analytical Characterization (LC-MS, NMR) pure_protac->analytical_char cell_treatment Cell-Based Assay (Treatment with PROTAC) analytical_char->cell_treatment western_blot Western Blot Analysis cell_treatment->western_blot data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis

Caption: A typical workflow for the synthesis and evaluation of PROTACs.

References

Stability issues of Azido-PEG4-4-nitrophenyl carbonate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and use of Azido-PEG4-4-nitrophenyl carbonate in research and development applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound?

The primary stability concern for this compound is its susceptibility to hydrolysis. The 4-nitrophenyl carbonate group is an activated ester that can react with water. This reaction, which is significantly accelerated at neutral to basic pH, cleaves the carbonate, yielding an unreactive PEG-hydroxyl and releasing 4-nitrophenol.[1][2] In anhydrous organic solvents, the compound is significantly more stable.

Q2: Which organic solvents are recommended for dissolving and reacting this compound?

For dissolving and handling this compound, anhydrous polar aprotic solvents are recommended. The most common choices are:

It is crucial to use anhydrous-grade solvents to minimize hydrolysis of the 4-nitrophenyl carbonate group before it has a chance to react with your target molecule. While the PEG linker imparts some hydrophilicity, the overall solubility in protic solvents like ethanol (B145695) or methanol (B129727) can be limited, and these are generally less preferred.[4]

Q3: How should I store this compound?

To ensure maximum stability and shelf-life, this compound should be stored at -20°C in a tightly sealed container with a desiccant to protect it from moisture.[5] Under these conditions, the reagent is expected to be stable for at least six months.[5] It is advisable to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.[6]

Q4: Can I prepare a stock solution of this compound in an organic solvent for later use?

It is strongly recommended to prepare solutions of this compound immediately before use .[5][6] Even in anhydrous organic solvents, trace amounts of water can lead to gradual hydrolysis over time. Preparing fresh solutions for each experiment ensures the highest reactivity and reproducibility. Do not prepare stock solutions for long-term storage.[5][6]

Q5: How does the reactivity of 4-nitrophenyl carbonate compare to an NHS ester?

Generally, 4-nitrophenyl carbonate (NPC) esters are less reactive than N-hydroxysuccinimide (NHS) esters.[2] However, this reduced reactivity can be an advantage, as NPC esters often exhibit a longer half-life in aqueous solutions compared to their NHS counterparts, providing a wider time window for the reaction.[7] This can sometimes allow for greater selectivity in the modification of more accessible amine groups.[2]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Conjugate
Possible Cause Recommended Solution
Hydrolysis of the Reagent The 4-nitrophenyl carbonate group is sensitive to moisture. Ensure you are using anhydrous solvents and store the reagent properly at -20°C with a desiccant. Prepare the reagent solution immediately before starting the reaction.[2]
Suboptimal Reaction pH The reaction with primary amines is most efficient in the pH range of 7.2-8.5.[2][6] Below this range, the amine is protonated and less nucleophilic. Above this range, the rate of hydrolysis of the carbonate increases significantly.[1][8] Verify the pH of your reaction buffer.
Competing Nucleophiles in Buffer Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the 4-nitrophenyl carbonate.[5][6] Exchange your molecule into an amine-free buffer like phosphate-buffered saline (PBS) or HEPES before the reaction.
Insufficient Molar Excess of Reagent For reactions with proteins or other biomolecules, a molar excess of the this compound is typically required to drive the reaction to completion. A starting point is often a 5- to 20-fold molar excess over the amine.[2]
Steric Hindrance The target amine on your molecule may be sterically inaccessible. Longer reaction times or gentle heating (if your molecule is stable) may be necessary. However, be aware that prolonged reaction times also increase the risk of hydrolysis.
Problem 2: A Yellow Color Develops in the Reaction Mixture Immediately
Possible Cause Explanation & Solution
Rapid Hydrolysis of the Reagent The appearance of a yellow color is due to the release of the 4-nitrophenolate (B89219) ion, which absorbs light around 400-405 nm.[2][8] This indicates that the 4-nitrophenyl carbonate is being hydrolyzed. This is expected as the reaction proceeds, but if it appears immediately upon addition to a buffer, it suggests the buffer pH is too high (>>8.5) or the reagent has been pre-hydrolyzed due to improper storage or handling. Check the pH of your buffer and ensure you are using freshly prepared reagent.

Data Presentation

Table 1: Factors Influencing the Stability of this compound

Parameter Condition Effect on Stability Recommendation
Solvent Anhydrous Aprotic (DMF, DMSO)High Stability Recommended for dissolving the reagent and performing reactions.
Aqueous BufferLow Stability (prone to hydrolysis)Use immediately after adding to the buffer. Minimize reaction time.
pH (in aqueous buffer) pH < 7.0Moderate Stability Reaction with amines is very slow due to amine protonation.[8]
pH 7.2 - 8.5Limited Stability Optimal balance for reaction with amines versus hydrolysis.[2]
pH > 8.5Very Low Stability Rapid hydrolysis significantly reduces conjugation efficiency.[1][8]
Temperature -20°C (Solid, Dry)High Stability (months)Recommended long-term storage condition.[5]
Room TemperatureModerate to Low Stability Stability decreases with increasing temperature, especially in solution.
Presence of Nucleophiles Water, Hydroxide IonsLow Stability Leads to hydrolysis of the carbonate group.
Primary Amines (e.g., Tris)Reactive Competes with the target molecule for conjugation. Avoid in buffers.[6]

Experimental Protocols

Protocol 1: General Procedure for Conjugation to an Amine-Containing Molecule
  • Preparation of the Molecule: Ensure your target molecule is in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5.

  • Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening. Immediately before use, dissolve the required amount in a small volume of anhydrous DMSO or DMF.

  • Reaction Initiation: Add the desired molar excess (e.g., 10-fold) of the dissolved this compound solution to your target molecule solution while gently stirring. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid negative effects on protein structure, if applicable.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal time will depend on the reactivity of your specific molecule.

  • Monitoring (Optional): The progress of the reaction can be monitored by measuring the increase in absorbance at ~400 nm, which corresponds to the release of 4-nitrophenol.[8] The reaction is complete when the absorbance value plateaus.

  • Quenching (Optional): To stop the reaction, you can add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted reagent.

  • Purification: Remove the excess reagent and byproducts (e.g., 4-nitrophenol) from the conjugated product using an appropriate method such as size-exclusion chromatography (desalting column) or dialysis.

Protocol 2: Spectrophotometric Assay for Assessing Hydrolytic Stability

This protocol measures the rate of hydrolysis of this compound in a specific aqueous buffer.[1]

  • Prepare a Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in anhydrous acetonitrile (B52724) or DMSO.

  • Spectrophotometer Setup: Set a UV-Vis spectrophotometer to read absorbance at 405 nm. Equilibrate a cuvette containing the aqueous buffer of interest (e.g., PBS, pH 8.0) to the desired temperature (e.g., 25°C).

  • Initiate Hydrolysis: Add a small volume of the stock solution to the buffer in the cuvette to achieve the desired final concentration (e.g., 100 µM). Mix rapidly by pipetting.

  • Monitor Absorbance: Immediately begin recording the absorbance at 405 nm at regular intervals over time until the reading stabilizes.

  • Calculate Half-Life: The rate of increase in absorbance is proportional to the rate of hydrolysis. The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance data to a first-order exponential curve. The half-life (t½) of the reagent under these conditions can then be calculated using the equation: t½ = 0.693 / k_obs .[1]

Visualizations

G cluster_0 Reaction Pathways reagent Azido-PEG4-NPC (Active Reagent) product Desired Conjugate (Stable Urethane Linkage) reagent->product Aminolysis (Desired Reaction) byproduct Hydrolyzed PEG (Inactive) reagent->byproduct Hydrolysis (Side Reaction) amine Target Molecule (R-NH2) amine->product water Water / OH- water->byproduct pnp 4-Nitrophenol (Yellow Byproduct)

Caption: Competing reaction pathways for this compound.

G start Start prep_target Prepare Target Molecule in Amine-Free Buffer (pH 7.2-8.5) start->prep_target mix Add Reagent to Target Molecule prep_target->mix prep_reagent Dissolve Azido-PEG4-NPC in Anhydrous DMSO/DMF (Prepare Fresh) prep_reagent->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (e.g., Desalting Column) incubate->purify If not quenching quench->purify end End purify->end

Caption: General experimental workflow for bioconjugation.

G start Low or No Product Yield? q_buffer Is your buffer amine-free (e.g., no Tris/glycine)? start->q_buffer a_buffer_yes Change to PBS or HEPES buffer. q_buffer->a_buffer_yes No q_ph Is the pH between 7.2 and 8.5? q_buffer->q_ph Yes end_ok Problem likely solved. a_buffer_yes->end_ok a_ph_no Adjust buffer pH. q_ph->a_ph_no No q_reagent Was the reagent solution prepared fresh? q_ph->q_reagent Yes a_ph_no->end_ok a_reagent_no Use freshly dissolved reagent. Store solid properly. q_reagent->a_reagent_no No q_molar Is the molar excess of the reagent sufficient? q_reagent->q_molar Yes a_reagent_no->end_ok a_molar_no Increase molar excess (e.g., 5x to 20x). q_molar->a_molar_no No end_other Consider steric hindrance or other molecule-specific issues. q_molar->end_other Yes a_molar_no->end_ok

Caption: Troubleshooting decision tree for low product yield.

References

How to handle Azido-PEG4-4-nitrophenyl carbonate safely in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe and effective use of Azido-PEG4-4-nitrophenyl carbonate in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterobifunctional linker molecule. It contains two reactive groups: an azide (B81097) group and a 4-nitrophenyl carbonate group, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for a two-step bioconjugation process. The 4-nitrophenyl carbonate group reacts with primary amines (like those on proteins) to form a stable carbamate (B1207046) bond, while the azide group can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[1] It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2]

Q2: What are the main applications of this reagent?

The primary application of this compound is in bioconjugation and drug development. It is frequently used as a PEG-based linker in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins within cells.[1][2] The PEG spacer enhances the solubility and can reduce the immunogenicity of the resulting conjugate.[3]

Q3: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound in its pure form at -20°C for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years. If dissolved in a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

Q4: Is this compound classified as a hazardous substance?

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, as with any chemical reagent, it should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE).

Troubleshooting Guides

Issue 1: Low or no reaction with an amine-containing molecule.

  • Possible Cause: The amine on your molecule may be protonated and therefore not sufficiently nucleophilic. The reaction with 4-nitrophenyl carbonate is most efficient at a slightly basic pH.

  • Solution: Ensure your reaction buffer has a pH between 7.2 and 8.5.[5] Buffers that do not contain primary amines, such as phosphate (B84403) or carbonate buffers, are recommended.[6] If your amine is in the form of a salt, consider using a non-nucleophilic base to deprotonate it.[5]

  • Possible Cause: The this compound may have hydrolyzed due to exposure to moisture.

  • Solution: Store the reagent under desiccated conditions. When preparing solutions, use anhydrous solvents like DMF or DMSO.[4]

  • Possible Cause: The temperature of the reaction may be too low.

  • Solution: While the reaction can proceed at room temperature or 4°C, gentle warming to 30-40°C may improve the reaction rate. However, be cautious of potential side reactions at higher temperatures.[5]

Issue 2: Multiple products are observed, indicating a heterogeneous reaction.

  • Possible Cause: If you are reacting the linker with a protein, multiple amine groups (e.g., lysine (B10760008) residues and the N-terminus) can react, leading to a mixture of products with varying degrees of PEGylation.

  • Solution: To favor mono-PEGylation, you can try limiting the molar excess of the this compound reagent. Adjusting the pH to the lower end of the recommended range (around 7.2-7.5) can sometimes increase the selectivity for the N-terminal amine, which generally has a lower pKa than the ε-amino group of lysine.[7]

Issue 3: Difficulty in purifying the final product.

  • Possible Cause: The unreacted this compound and the 4-nitrophenol (B140041) byproduct can be challenging to separate from the desired product, especially if the product is a small molecule.

  • Solution: For protein conjugations, size-exclusion chromatography (e.g., a desalting column) or dialysis are effective methods for removing small molecule impurities.[3][8] For smaller bioconjugates, purification by HPLC may be necessary.

Issue 4: The subsequent "click chemistry" reaction is not working.

  • Possible Cause: If you are performing a copper-catalyzed reaction, the copper catalyst may be oxidized or inhibited.

  • Solution: Use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to ensure the copper is in the active Cu(I) state. The use of a copper-stabilizing ligand, like THPTA or TBTA, can also improve the efficiency and biocompatibility of the reaction.[4]

Quantitative Data Summary

PropertyValueReference
Molecular Weight 384.34 g/mol [4][6]
Molecular Formula C15H20N4O8[4][6]
Appearance Viscous Liquid[4]
Color Colorless to light yellow[4]
Purity >98%[4]
Storage (Pure Form) -20°C (3 years), 4°C (2 years)[4]
Storage (In Solvent) -80°C (6 months), -20°C (1 month)[4]

Experimental Protocols

Protocol 1: General Procedure for Conjugation to an Amine-Containing Protein

  • Protein Preparation: Dissolve the protein in a suitable reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5) to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris).

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-50 mM).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.[3]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Reaction Monitoring (Optional): The progress of the reaction can be monitored by measuring the absorbance of the released 4-nitrophenol at approximately 400 nm.[6]

  • Quenching: Stop the reaction by adding a quenching reagent, such as glycine (B1666218) or Tris, to a final concentration of 50-100 mM to consume any unreacted linker. Incubate for 30 minutes at room temperature.[4][9]

  • Purification: Remove the excess reagent and byproducts by size-exclusion chromatography (e.g., using a desalting column) or by dialysis against a suitable buffer.[3]

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reactant Preparation: Prepare solutions of the azide-functionalized molecule (from Protocol 1) and an alkyne-containing molecule in a degassed reaction buffer (e.g., PBS, pH 7.0-7.5).

  • Catalyst Preparation: Prepare fresh stock solutions of copper(II) sulfate (B86663) (CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-stabilizing ligand (e.g., THPTA) is also recommended.

  • Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.[4]

  • Reaction Initiation: Add the azide and alkyne molecules to the reaction buffer. Then, add the CuSO₄/THPTA premix to a final copper concentration of 50-250 µM. Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.[4]

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.

  • Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or HPLC, to remove the catalyst and excess reagents.[4][8]

Visualizations

experimental_workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Click Chemistry protein Amine-containing Molecule reaction1 Conjugation Reaction (pH 7.2-8.5) protein->reaction1 linker Azido-PEG4-4-nitrophenyl carbonate linker->reaction1 azido_product Azido-PEGylated Molecule reaction1->azido_product reaction2 CuAAC Reaction azido_product->reaction2 alkyne Alkyne-containing Molecule alkyne->reaction2 catalyst CuSO4 / Na-Ascorbate catalyst->reaction2 final_product Final Bioconjugate reaction2->final_product

Caption: A general experimental workflow for a two-step bioconjugation.

troubleshooting_logic start Low Reaction Yield? check_ph Is pH between 7.2-8.5? start->check_ph check_reagent Is reagent fresh and dry? check_ph->check_reagent Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No check_temp Is temperature optimal? check_reagent->check_temp Yes use_new_reagent Use fresh, anhydrous reagent check_reagent->use_new_reagent No adjust_temp Gently warm reaction check_temp->adjust_temp No success Reaction should proceed check_temp->success Yes adjust_ph->check_reagent use_new_reagent->check_temp adjust_temp->success

Caption: A troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Best Practices for Handling and Storing Hygroscopic PEG Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the proper handling and storage of hygroscopic polyethylene (B3416737) glycol (PEG) reagents. Adherence to these best practices is critical for ensuring reagent stability, experimental reproducibility, and the success of your PEGylation projects.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for PEG reagents?

A1: For optimal long-term stability, solid PEG reagents and their derivatives should be stored in a freezer at temperatures between -15°C and -40°C.[1][2] To prevent degradation from moisture and oxidation, it is crucial to store them in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[1][3] Placing a desiccant in the secondary storage container is also recommended to absorb any ambient moisture.[3]

Q2: My PEG reagent was shipped at room temperature. Is it still viable?

A2: Yes, for most PEG and PEG derivatives, shipping at room temperature is acceptable, provided they are properly packaged under an inert gas.[2] However, upon receipt, the reagents should be immediately transferred to the recommended long-term storage conditions (-15°C to -40°C).[2]

Q3: How do storage requirements differ for sensitive PEG derivatives like NHS esters and Maleimides?

A3: Certain PEG derivatives are more susceptible to degradation and require stricter storage conditions.

  • PEG-NHS Esters: These are highly sensitive to moisture and must be kept in dry conditions at low temperatures (≤ -15°C) to maintain their reactivity.[3]

  • PEG-Maleimides, PEG-Thiols, and PEG-Acrylates: These derivatives are very sensitive to light and should be stored in the dark at all times, in addition to being kept in dry, low-temperature conditions.[3]

Q4: I'm having trouble getting an accurate weight of my PEG reagent. The reading on the balance keeps increasing. What is happening?

A4: This is a direct result of the hygroscopic nature of the PEG reagent.[1] As the compound is exposed to the atmosphere on the balance pan, it rapidly absorbs moisture, causing the weight to continuously increase.[1] To obtain an accurate measurement, work quickly, use a draft shield on the analytical balance, and consider weighing the reagent in a tared, sealed container.[1] For highly moisture-sensitive applications, weighing should be performed in a controlled-humidity environment or a glove box.[1]

Q5: My low molecular weight PEG is a waxy semi-solid. Is this normal?

A5: Yes, this is completely normal. PEGs with a low molecular weight (e.g., ≤ 1000 g/mol ) often present as clear, viscous liquids or waxy, semi-solid materials at room temperature.[1] Higher molecular weight PEGs are typically white, free-flowing powders.[1]

Q6: What are the signs of PEG degradation?

A6: The aging of PEG solutions can lead to a decrease in pH and an increase in ionic strength.[4][5] Visual indicators of degradation in solid PEGs can include clumping or changes in physical appearance due to moisture absorption.[1] For PEG derivatives, a loss of activity in conjugation reactions is a key sign of degradation.

Data Presentation

Table 1: Hygroscopicity of Polyethylene Glycol by Molecular Weight

The tendency of PEG to absorb moisture is inversely related to its molecular weight. Lower molecular weight PEGs are generally more hygroscopic than their higher molecular weight counterparts.[1]

Molecular Weight ( g/mol )Physical State (at 25°C)General HygroscopicityComments
200 - 600Clear, viscous liquidVery HighReadily absorbs moisture from the air.[1]
1000 - 2000Waxy solid or pasteModerateWill absorb moisture over time, but less readily than liquid PEGs.[1]
3350 - 8000Waxy flakes or powderLowConsidered non-hygroscopic under typical lab conditions but can still absorb moisture at high relative humidity.[1]
> 10,000Solid powderVery LowShows minimal water uptake unless exposed to very high humidity for extended periods.[1]

Table 2: Recommended Storage Conditions for PEG Reagents and Derivatives

Reagent TypeTemperatureAtmosphereLight ProtectionAdditional Notes
General PEGs -15°C to -40°C[1][2]Inert (Nitrogen or Argon)[1][3]RecommendedStore in a tightly sealed container.
PEG-NHS Esters ≤ -15°C[3]Inert and Dry[3]RecommendedHighly moisture-sensitive.[3]
PEG-Maleimides ≤ -15°C[3]Inert and Dry[3]Required (Store in Dark) [3]Highly light-sensitive.[3]
PEG-Thiols ≤ -15°C[3]Inert and Dry[3]Required (Store in Dark) [3]Highly light-sensitive.[3]
PEG-Acrylates ≤ -15°C[3]Inert and Dry[3]Required (Store in Dark) [3]Highly light-sensitive.[3]

Experimental Protocols

Protocol 1: Accurate Weighing of Hygroscopic PEG Reagents

Objective: To accurately weigh a hygroscopic PEG reagent while minimizing moisture absorption.

Materials:

  • Hygroscopic PEG reagent

  • Analytical balance with a draft shield

  • Spatula

  • Tared weighing vessel with a cap (e.g., a vial or microcentrifuge tube)

  • Optional: Glove box or a controlled-humidity environment

Procedure:

  • Place the tared weighing vessel with its cap on the analytical balance.

  • Tare the balance to zero.

  • Quickly transfer the desired amount of the hygroscopic PEG reagent into the weighing vessel using a clean, dry spatula.

  • Immediately cap the weighing vessel.

  • Record the weight.

  • For applications highly sensitive to moisture, perform all weighing steps inside a glove box or a room with controlled, low humidity.[1]

Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration

Objective: To quantify the water content in a PEG reagent sample.

Materials:

  • Volumetric Karl Fischer Titrator

  • Karl Fischer reagent (one-component or two-component system)

  • Anhydrous methanol (B129727) or other suitable Karl Fischer solvent

  • Gas-tight syringe and needle

  • Analytical balance

Procedure:

  • System Preparation: Add an appropriate volume of anhydrous methanol or another suitable solvent to the titration vessel of the Karl Fischer titrator.

  • Pre-Titration: Start the titrator to titrate any residual water in the solvent until a stable, dry endpoint is reached. This establishes the baseline "drift."[1]

  • Sample Preparation: Accurately weigh a suitable amount of the PEG sample (e.g., 1-5 g, depending on the expected water content) into a dry, tared vial or directly into a gas-tight syringe if it is a liquid.[1]

  • Sample Introduction: Quickly and carefully inject the weighed sample into the conditioned titration vessel. Ensure the needle tip is below the surface of the solvent to prevent any sample loss.[1]

  • Titration: Start the titration. The instrument will dispense the Karl Fischer reagent until all the water from the sample has been neutralized.

  • Calculation: The instrument's software will calculate the water content based on the amount of titrant used.

Protocol 3: Procedure for Labeling a Protein with a PEG-NHS Ester

Objective: To perform a standard PEGylation reaction using an amine-reactive PEG-NHS ester.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • PEG-NHS ester reagent

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction tubes

  • Method for purification (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Equilibrate Reagents: Allow the vial of PEG-NHS ester to warm to room temperature before opening to prevent moisture condensation.[6][7]

  • Prepare Protein Solution: Dissolve the protein to be labeled in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Prepare PEG-NHS Solution: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[6][7] Do not store the reconstituted PEG-NHS ester solution.[6][7]

  • Reaction: Add the calculated amount of the PEG-NHS ester stock solution to the protein solution. A common starting point is a 20-fold molar excess of the PEG reagent over the protein.[6][7] Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to maintain protein stability.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[6][7]

  • Purification: Remove the unreacted PEG-NHS ester and byproducts from the PEGylated protein using a suitable purification method such as dialysis or size-exclusion chromatography.

Mandatory Visualizations

G cluster_storage Storage cluster_handling Handling cluster_post_handling Post-Handling storage_conditions Store at -15°C to -40°C under inert gas (Ar/N2) and protected from light warm_up Equilibrate container to room temperature before opening storage_conditions->warm_up Retrieve from storage weigh Weigh quickly in a tared, sealed container warm_up->weigh Prepare for use use Use in experiment weigh->use backfill Backfill container with inert gas before resealing use->backfill After dispensing return_storage Return promptly to -15°C to -40°C storage backfill->return_storage G start Low PEGylation Yield check_reagents Are PEG reagents and protein active and pure? start->check_reagents check_ph Is the reaction pH optimal for the chosen chemistry? check_reagents->check_ph Yes solution_reagents Use fresh, properly stored reagents. Test reagent activity. check_reagents->solution_reagents No check_ratio Is the molar ratio of PEG to protein optimized? check_ph->check_ratio Yes solution_ph Adjust buffer pH. (e.g., pH 7.0-8.5 for NHS esters) check_ph->solution_ph No check_buffer Are there interfering components in the buffer? check_ratio->check_buffer Yes solution_ratio Perform trial reactions with varying molar ratios (e.g., 5-50 fold excess). check_ratio->solution_ratio No solution_buffer Avoid buffers with primary amines (Tris) for NHS chemistry or thiols for maleimide chemistry. check_buffer->solution_buffer Yes success Improved Yield check_buffer->success No G start Precipitation observed during PEGylation check_peg_conc Is the PEG concentration too high? start->check_peg_conc check_protein_solubility Is the protein soluble under the reaction conditions (pH, ionic strength)? check_peg_conc->check_protein_solubility No solution_peg_conc Optimize PEG concentration. Lower the molar excess of PEG. check_peg_conc->solution_peg_conc Yes solution_protein_solubility Adjust buffer conditions to improve protein solubility. check_protein_solubility->solution_protein_solubility No success Clear Reaction Mixture check_protein_solubility->success Yes

References

Technical Support Center: Characterizing the Degree of Labeling of a PEGylated Antibody

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the characterization of PEGylated antibodies.

General Workflow for PEGylation and Characterization

The overall process of producing and characterizing a PEGylated antibody involves the initial conjugation reaction followed by a series of analytical techniques to determine the degree of labeling and other quality attributes.

PEGylation_Workflow cluster_0 Upstream cluster_1 Purification cluster_2 Downstream Characterization Antibody Antibody PEGylation_Reaction PEGylation_Reaction Antibody->PEGylation_Reaction PEG_Reagent PEG_Reagent PEG_Reagent->PEGylation_Reaction Purification Purification PEGylation_Reaction->Purification Mass_Spectrometry Mass_Spectrometry Purification->Mass_Spectrometry Chromatography Chromatography Purification->Chromatography Electrophoresis Electrophoresis Purification->Electrophoresis

Figure 1: General workflow for antibody PEGylation and subsequent characterization.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the precise molecular weight of the PEGylated antibody, which directly allows for the calculation of the degree of PEGylation.[1][2] Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are commonly used.[2]

Frequently Asked Questions (FAQs)

Q1: What information can I obtain from MS analysis of my PEGylated antibody?

A1: MS analysis provides the molecular weight of the different PEGylated species in your sample.[1] By comparing the mass of the PEGylated antibody to the unconjugated antibody, you can determine the number of PEG molecules attached.[3] High-resolution mass spectrometry can also provide information on the distribution of PEGylated species (e.g., mono-, di-, tri-PEGylated).[4]

Q2: Which ionization technique, MALDI-TOF or ESI-MS, is better for my PEGylated antibody?

A2: The choice depends on your specific needs. MALDI-TOF is often simpler and faster for determining the average degree of PEGylation, generating primarily singly charged ions which can simplify spectral interpretation.[5] ESI-MS, especially when coupled with liquid chromatography (LC-MS), can provide more detailed information on the different PEGylated species and is amenable to automated workflows.[2][6]

Q3: How does the polydispersity of PEG affect MS analysis?

A3: The inherent variation in the molecular weight of PEG polymers (polydispersity) can lead to broad peaks in the mass spectrum, making it challenging to resolve individual PEGylated species.[4] Using monodisperse PEG reagents can simplify the spectra.[6]

Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
Broad, unresolved peaks Polydispersity of the PEG reagent; Heterogeneity of PEGylation sites.[4]Use monodisperse PEG reagents if possible.[6] Employ high-resolution mass spectrometers (e.g., Orbitrap, TOF) and advanced deconvolution software to better resolve complex spectra.[3][4]
Poor signal or no signal Ion suppression due to salts, detergents, or excess PEG; Low sample concentration.[3]Ensure thorough desalting of the sample before analysis.[3] Use high-purity, PEG-free reagents and plasticware to avoid contamination.[3][7] Concentrate the sample if necessary.[3]
Complex spectrum with overlapping charge states (ESI-MS) The large size and multiple basic residues of antibodies can lead to a wide distribution of charge states.[4]Use charge-stripping agents (e.g., triethylamine) added post-column to simplify the mass spectrum.[4] Optimize deconvolution software parameters.
Presence of repeating peaks with a mass difference of 44 Da in blank injections PEG contamination from lab equipment, solvents, or personal care products.[3][7]Thoroughly clean the LC-MS system.[3] Use high-purity, LC-MS grade solvents and store them in glass containers.[3] Always wear gloves when handling samples.[3]
Experimental Protocol: MALDI-TOF MS

This protocol provides a general guideline for the MALDI-TOF MS analysis of a PEGylated antibody.

1. Sample Preparation:

  • Dilute the purified PEGylated antibody to a final concentration of 1-10 pmol/µL in 0.1% trifluoroacetic acid (TFA).[1]

  • Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in a 50:50 acetonitrile:water solution containing 0.1% TFA.[1]

2. Sample Spotting:

  • Mix the diluted antibody sample with the matrix solution in a 1:1 ratio.[1]

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely, permitting co-crystallization of the sample and matrix.[8]

3. Data Acquisition:

  • Insert the target plate into the MALDI-TOF mass spectrometer.

  • Acquire the mass spectrum in linear mode for large molecules.

  • Calibrate the instrument using a protein standard of a similar molecular weight.

4. Data Analysis:

  • Determine the mass of the unconjugated antibody and the different PEGylated species.

  • Calculate the degree of labeling using the following formula: Degree of Labeling = (Mass of PEGylated Antibody - Mass of Unconjugated Antibody) / Mass of a single PEG chain[3]

MALDI_TOF_Workflow Sample_Prep Sample Preparation (Dilution & Matrix) Spotting Sample Spotting & Co-crystallization Sample_Prep->Spotting Data_Acquisition Data Acquisition (MALDI-TOF MS) Spotting->Data_Acquisition Data_Analysis Data Analysis (Determine Mass & DOL) Data_Acquisition->Data_Analysis

Figure 2: Workflow for MALDI-TOF MS analysis of a PEGylated antibody.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, making it a suitable method for separating PEGylated antibodies from unconjugated antibodies and free PEG, as well as for detecting aggregates.[9][10]

Frequently Asked Questions (FAQs)

Q1: How can SEC determine the degree of PEGylation?

A1: PEGylation increases the hydrodynamic size of the antibody, causing it to elute earlier from the SEC column than the unconjugated antibody.[3] By comparing the chromatograms of the PEGylated and non-PEGylated antibody, you can assess the extent of the reaction. For a more quantitative analysis of the degree of labeling, SEC is often coupled with other detectors like Multi-Angle Light Scattering (MALS).[9]

Q2: What is SEC-MALS and what are its advantages?

A2: SEC-MALS combines size exclusion chromatography with a multi-angle light scattering detector. This allows for the direct measurement of the molar mass of the eluting species, independent of their shape or elution volume.[9][11] This is particularly useful for PEGylated proteins, which have a different conformation than globular protein standards.[11][12] SEC-MALS can accurately determine the degree of conjugation and identify protein-PEG-protein complexes.[13]

Q3: Can I use SEC to separate different PEGylated species (e.g., mono- vs. di-PEGylated)?

A3: The resolution of SEC may not be sufficient to separate species with small differences in size, such as those with one versus two smaller PEG chains attached.[4] For better separation of isoforms, orthogonal methods like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) are often more suitable.[4]

Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
Poor peak shape (tailing) Non-specific interactions between the PEG moiety and the silica-based stationary phase.[4]Use a column with a biocompatible, hydrophilic coating.[4] Increase the ionic strength of the mobile phase (e.g., add 100-200 mM NaCl) to minimize secondary interactions.[14]
Poor resolution between PEGylated and unconjugated antibody The difference in hydrodynamic radii is not large enough for separation with the current column and conditions.Optimize column parameters (e.g., use a longer column or a column with a smaller pore size).[4] Adjust the flow rate.[4]
Unexpected high molecular weight peaks Formation of aggregates or protein-PEG-protein cross-linked species.[13]Use SEC-MALS to determine the absolute molar mass of these species to confirm aggregation.[14] Re-evaluate the PEGylation reaction conditions (e.g., molar ratio of PEG to protein) to minimize aggregate formation.[14]
Low recovery Adsorption of the PEGylated antibody to the column matrix.Modify the mobile phase by adding a small amount of an organic solvent (e.g., 5-15% isopropanol (B130326) or acetonitrile) to disrupt hydrophobic interactions.[14]
Experimental Protocol: SEC-MALS

This protocol provides a general guideline for the SEC-MALS analysis of a PEGylated antibody.

1. System Preparation:

  • Equilibrate the SEC column and MALS and RI detectors with a filtered and degassed mobile phase (e.g., phosphate-buffered saline, pH 7.4).

  • Calibrate the detectors according to the manufacturer's instructions, often using a well-characterized protein standard like bovine serum albumin (BSA).[2]

2. Sample Preparation:

  • Prepare the PEGylated antibody sample in the mobile phase at a known concentration (e.g., 1-2 mg/mL).

  • Filter the sample through a low-protein-binding 0.1 or 0.22 µm filter before injection.

3. Data Acquisition:

  • Inject the sample onto the SEC column.

  • Collect data from the UV, MALS, and RI detectors simultaneously.

4. Data Analysis:

  • Use the appropriate software (e.g., ASTRA™) to analyze the data.

  • The software will use the signals from the detectors to calculate the molar mass and concentration of the protein and PEG components at each point in the chromatogram.[13]

  • This allows for the determination of the degree of PEGylation for each eluting peak.

SEC_MALS_Workflow System_Prep System Preparation (Equilibration & Calibration) Sample_Prep Sample Preparation (Dilution & Filtration) System_Prep->Sample_Prep Data_Acquisition Data Acquisition (SEC-UV-MALS-RI) Sample_Prep->Data_Acquisition Data_Analysis Data Analysis (Molar Mass & DOL) Data_Acquisition->Data_Analysis

Figure 3: Workflow for SEC-MALS analysis of a PEGylated antibody.

Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their surface hydrophobicity. PEGylation typically increases the hydrophilicity of an antibody, causing it to elute earlier than the unconjugated form in a decreasing salt gradient.[15] HIC is particularly useful for separating PEGylated isoforms.[16]

Frequently Asked Questions (FAQs)

Q1: Why is HIC a good method for analyzing PEGylated antibodies?

A1: HIC is a non-denaturing technique that can separate molecules based on subtle differences in hydrophobicity.[15] This makes it effective for separating the more hydrophilic PEGylated antibody from the more hydrophobic unconjugated antibody.[15] It can also often resolve species with different degrees of PEGylation (mono-, di-, etc.).[15]

Q2: What are the key parameters to optimize in a HIC method?

A2: The most important parameters to optimize are the type and concentration of the salt in the mobile phase, the type of stationary phase (e.g., Butyl, Phenyl), and the gradient slope.[16] Different salts from the Hofmeister series (e.g., ammonium (B1175870) sulfate (B86663), sodium chloride) will have different "salting-out" effects.[14]

Q3: Can HIC separate positional isomers of PEGylated antibodies?

A3: Yes, if the attachment of PEG at different sites on the antibody surface results in a change in the overall hydrophobicity of the molecule, HIC may be able to separate these positional isomers.

Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
Poor resolution between PEGylated species The difference in hydrophobicity between the isoforms is insufficient for separation under the current conditions.[14]Experiment with different HIC resins (e.g., Butyl, Phenyl, Octyl) with varying hydrophobicity.[14] Optimize the salt type and gradient.[14]
PEGylated antibody does not bind to the column The PEGylated antibody is too hydrophilic to interact with the stationary phase even at high salt concentrations.Increase the salt concentration in the binding buffer.[14] Use a more hydrophobic stationary phase.
Poor recovery of the PEGylated antibody The protein is binding too strongly to the stationary phase.[14]Decrease the initial salt concentration in the binding buffer.[14] Use a less hydrophobic resin.[14] Add a small amount of a mild organic solvent to the elution buffer.[14]
Experimental Protocol: HIC

This protocol provides a general guideline for the HIC analysis of a PEGylated antibody.

1. Mobile Phase Preparation:

  • Mobile Phase A (High Salt): Prepare a high concentration salt solution (e.g., 2 M ammonium sulfate) in a buffer (e.g., 50 mM sodium phosphate, pH 7.0).[17]

  • Mobile Phase B (Low Salt): Prepare the same buffer without the high salt concentration (e.g., 50 mM sodium phosphate, pH 7.0).[17]

  • Filter both mobile phases through a 0.22 µm filter.

2. System and Column Equilibration:

  • Equilibrate the HIC column (e.g., a Butyl or Phenyl column) with Mobile Phase A.

3. Sample Preparation:

  • Dilute the PEGylated antibody sample in Mobile Phase A to ensure binding to the column.

4. Chromatographic Separation:

  • Inject the sample onto the equilibrated column.

  • After an initial isocratic hold in Mobile Phase A, apply a linear gradient to 100% Mobile Phase B to elute the bound proteins.

  • Monitor the elution profile using a UV detector at 280 nm.

5. Data Analysis:

  • Identify the peaks corresponding to the different PEGylated species and the unconjugated antibody based on their retention times. The more PEGylated (more hydrophilic) species are expected to elute earlier.

HIC_Workflow Mobile_Phase_Prep Mobile Phase Preparation Equilibration Column Equilibration Mobile_Phase_Prep->Equilibration Sample_Injection Sample Injection & Gradient Elution Equilibration->Sample_Injection Data_Analysis Data Analysis (Peak Identification) Sample_Injection->Data_Analysis

Figure 4: Workflow for HIC analysis of a PEGylated antibody.

Electrophoresis (SDS-PAGE and Native PAGE)

Polyacrylamide gel electrophoresis (PAGE) is a widely used technique for the qualitative assessment of PEGylation.

Frequently Asked Questions (FAQs)

Q1: What is the difference between SDS-PAGE and Native PAGE for analyzing PEGylated antibodies?

A1: SDS-PAGE separates proteins based on their apparent molecular weight after denaturation with sodium dodecyl sulfate (SDS). PEGylation increases the hydrodynamic radius of the antibody, causing it to migrate slower and appear as a higher molecular weight band. However, interactions between PEG and SDS can lead to band broadening or smearing.[1][9] Native PAGE separates proteins based on their size, shape, and native charge, without the use of denaturing agents like SDS.[10] This avoids the PEG-SDS interaction problem and can provide better resolution and sharper bands for PEGylated species.[1][10]

Q2: Why does my PEGylated antibody appear as a smear on an SDS-PAGE gel?

A2: This is a common observation and is due to the heterogeneity of the PEGylated product (different numbers of PEG chains attached) and the polydispersity of the PEG reagent itself.[4] Each species will migrate slightly differently, resulting in a broad band or smear.[4]

Q3: How can I visualize both the protein and the PEG on the gel?

A3: You can use a dual staining method. First, stain for the protein using a standard protein stain like Coomassie Blue. Then, you can specifically stain for PEG using a barium iodide solution, which forms a complex with PEG and appears as a brown stain.

Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
Smeared or broad bands on SDS-PAGE Heterogeneity of PEGylation; Polydispersity of the PEG reagent; Interaction between PEG and SDS.[1][4][9]This is often expected. For better resolution, consider using Native PAGE, which avoids PEG-SDS interactions.[1][4][10]
Apparent molecular weight is much higher than expected on SDS-PAGE The increased hydrodynamic radius of the PEGylated antibody and its interaction with SDS cause it to migrate slower than expected based on its actual mass.[4]Use molecular weight markers as a reference, but be aware that the apparent molecular weight will not be accurate. Rely on mass spectrometry or SEC-MALS for accurate molecular weight determination.[4]
No bands visible Insufficient protein loading; Protein has run off the gel.Increase the amount of protein loaded. Use a gel with a lower acrylamide (B121943) percentage for very large PEGylated antibodies.
Experimental Protocol: SDS-PAGE

This protocol provides a general guideline for the SDS-PAGE analysis of a PEGylated antibody.

1. Sample Preparation:

  • Prepare samples of the unconjugated antibody (control) and the PEGylated antibody at the same protein concentration.

  • Mix the samples with an appropriate volume of SDS-PAGE loading buffer (containing SDS and a reducing agent like dithiothreitol).

  • Heat the samples at 95-100°C for 5-10 minutes to ensure complete denaturation.

2. Gel Electrophoresis:

  • Load the denatured samples and a molecular weight marker into the wells of a polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

3. Staining and Visualization:

  • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

  • (Optional) For PEG-specific staining, after protein staining, incubate the gel in a 5% barium chloride solution followed by an iodine/iodide solution. PEGylated bands will appear brown.

4. Data Analysis:

  • Compare the migration of the PEGylated antibody to the unconjugated antibody. A shift to a higher apparent molecular weight indicates successful PEGylation.

SDS_PAGE_Workflow Sample_Prep Sample Preparation (Denaturation) Electrophoresis Gel Electrophoresis Sample_Prep->Electrophoresis Staining Staining (Coomassie & Barium Iodide) Electrophoresis->Staining Analysis Analysis (Compare Migration) Staining->Analysis

Figure 5: Workflow for SDS-PAGE analysis of a PEGylated antibody.

References

Technical Support Center: Managing Electrostatic Discharge (ESD) Risks with Powdered Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the risks associated with electrostatic discharge (ESD) when handling powdered reagents.

Frequently Asked Questions (FAQs)

Q1: What is electrostatic discharge (ESD) and why is it a risk with powdered reagents?

A1: Electrostatic discharge is the sudden flow of electricity between two electrically charged objects.[1][2] Many powdered reagents can generate and accumulate static electricity through friction and separation (tribocharging) during handling processes like pouring, mixing, and transport.[3][4] This charge buildup can lead to several problems, including:

  • Ignition Hazards: A static discharge can act as an ignition source, potentially causing fires or explosions if a flammable solvent vapor or a combustible dust cloud is present.[4]

  • Material Handling Issues: Charged powders can cling to surfaces, leading to inaccurate measurements, blockages in equipment, and product loss.[5][6]

  • Personnel Safety: ESD can cause shocks to laboratory personnel.[7]

Q2: What factors contribute to the buildup of static electricity on powders?

A2: Several factors influence the extent of static charge accumulation on powdered reagents:

  • Material Properties: The inherent electrical resistivity of the powder is a key factor. Insulating materials are more prone to retaining a static charge.

  • Particle Size and Surface Area: Finer powders with a larger surface area tend to generate and hold more static charge.[8]

  • Humidity: Low relative humidity (below 40-50%) significantly increases the potential for static buildup as there is less moisture in the air to help dissipate the charge.[5][6][9][10]

  • Handling Processes: Vigorous processes such as pneumatic conveying, rapid mixing, or pouring from a height increase friction and, consequently, static generation.[11][12]

  • Equipment Material: The type of material the powder comes into contact with (e.g., plastic scoops, glass containers) can influence the amount of charge generated.[13]

Q3: How can I mitigate the risks of ESD when working with powdered reagents?

A3: A multi-faceted approach is essential for effective ESD risk management:

  • Grounding and Bonding: This is the primary and most effective method for dissipating static charge from conductive equipment. Grounding provides a path for the charge to flow to the earth, while bonding ensures that all conductive components in a system are at the same electrical potential.[9][11][14][15]

  • Humidity Control: Maintaining a relative humidity between 40% and 60% can help to dissipate static charges naturally.[9][10]

  • Use of Antistatic/Static Dissipative Materials: Whenever possible, use tools and containers made from antistatic or static dissipative materials. These materials allow static charges to dissipate in a controlled manner.[9][11][14]

  • Ionizers: In environments where grounding is not feasible or for insulating materials, air ionizers can be used to neutralize static charges on powders and surfaces.[12][13][16]

  • Process Modification: Reducing the speed of powder transfer and minimizing the free-fall distance can help to decrease charge generation.[12]

Troubleshooting Guides

Q1: My powder is clinging to spatulas, weighing boats, and other surfaces. What can I do?

A1: This is a common sign of static electricity.[5] Here are some troubleshooting steps:

  • Increase Humidity: If possible, increase the relative humidity in the work area to above 40%.[6][9]

  • Use Antistatic Tools: Switch to spatulas and weighing boats made from static dissipative or antistatic materials.

  • Employ an Ionizer: Place an ionizer near your workspace to neutralize static charges on the powder and equipment.[13][16]

  • Ground Conductive Items: Ensure that any conductive items on your workbench, such as a balance, are properly grounded.[15]

Q2: I observed a spark when pouring a powder. What immediate actions should I take?

A2: A visible spark is a clear indication of a significant static discharge and a potential ignition hazard.

  • Stop the Operation: Immediately cease all powder handling activities.

  • Assess the Environment: Check for the presence of any flammable solvents or combustible dust clouds in the vicinity.

  • Implement Grounding: Before resuming work, ensure that all conductive containers and equipment are properly bonded and grounded.[11][14][15]

  • Reduce Transfer Speed: When you resume, pour the powder more slowly to reduce the rate of charge generation.[12]

Q3: How do I properly ground my equipment to prevent static buildup?

A3: Proper grounding is critical for ESD safety.

  • Identify a True Earth Ground: This is typically a dedicated grounding point in the laboratory, such as a grounding bus bar or a cold water pipe.

  • Use Appropriate Conductors: Use designated grounding straps or wires to connect your conductive equipment to the earth ground.[11][14]

  • Ensure Good Connections: Make sure that the connections are secure and that there is a continuous metal-to-metal path. The resistance of the grounding path should be less than 10 ohms.[17]

  • Regularly Inspect: Periodically check the integrity of your grounding connections to ensure they have not become loose or corroded.[15][17]

Quantitative Data

Table 1: Minimum Ignition Energy (MIE) of Common Powders and Solvents

The Minimum Ignition Energy (MIE) is the lowest amount of electrical energy required to ignite a combustible dust cloud or flammable vapor.[18] Powders with a lower MIE are more easily ignited by an electrostatic discharge.

SubstanceMIE (mJ)Reference
Powders
Acetyl Cellulose15[19][20]
Adipic Acid60[19][20]
Aluminum50[19][20]
Aspirin25-30[16][19][20]
Bisphenol-A1.8[19][20]
Corn Starch>3[21]
Sugar>3[21]
Solvents (Vapor)
Acetone1.15[19][20]
Benzene0.20[19][20]
Ethanol0.28
Hexane0.24
Methanol0.14[21]
Toluene0.24

Table 2: Surface Resistivity of Materials

Surface resistivity is a measure of how easily an electric charge can travel across a surface. It is a key indicator of a material's ability to dissipate static charges.

Material ClassificationSurface Resistivity (Ω/sq)Characteristics
Conductive< 1 x 10⁵Charges flow easily and quickly.[1][7][22]
Static Dissipative≥ 1 x 10⁵ to < 1 x 10¹²Charges flow in a controlled manner.[1][7][22]
Insulative≥ 1 x 10¹²Charges remain on the surface for a long time.[1][7][22]

Experimental Protocols

1. Measurement of Minimum Ignition Energy (MIE) of a Dust Cloud

  • Principle: This test determines the lowest spark energy that can ignite a dust cloud at its most easily ignitable concentration.

  • Apparatus: A specialized apparatus such as a MIKE 3 or a Modified Hartmann tube is used.[8][9]

  • Procedure (based on ASTM E2019): [4][13]

    • A weighed sample of the powder is placed in the dispersion cup at the bottom of the test chamber.

    • The powder is dispersed into a cloud within the chamber using a pulse of compressed air.

    • After a short delay to allow for the formation of a uniform cloud, a spark of known energy is generated between two electrodes within the chamber.

    • The test is observed for signs of ignition (e.g., a flame).

    • The spark energy is varied, and the dust concentration is adjusted to find the minimum energy that causes ignition.

    • The test is repeated multiple times to ensure the result is reproducible.

2. Measurement of Surface Resistivity of Materials

  • Principle: This test measures the resistance to the flow of current across the surface of a material.

  • Apparatus: A megohmmeter and a circular electrode assembly are typically used.

  • Procedure (based on ASTM D257): [5][11][12][14][23]

    • The material sample is cleaned and conditioned in a controlled environment (temperature and humidity) to ensure reproducible results.

    • The electrode assembly is placed on the surface of the material.

    • A specified DC voltage (e.g., 500 V) is applied across the electrodes for a set period (e.g., 60 seconds).[12]

    • The resulting current flowing across the surface is measured by the megohmmeter.

    • The surface resistivity is calculated based on the applied voltage, the measured current, and the geometry of the electrodes.

Visualizations

ESD_Risk_Assessment start Start: Handling Powdered Reagent check_powder Is the powder combustible? start->check_powder check_solvent Are flammable solvents present? check_powder->check_solvent Yes standard_precautions Implement Standard ESD Precautions: - Grounding & Bonding - Use of static dissipative materials check_powder->standard_precautions No assess_mie Assess Minimum Ignition Energy (MIE) check_solvent->assess_mie Yes check_solvent->standard_precautions No mie_low MIE < 3 mJ? assess_mie->mie_low implement_controls Implement Strict ESD Controls: - Grounding & Bonding - Humidity Control - Antistatic Tools - Ionizers mie_low->implement_controls Yes mie_low->standard_precautions No end_high_risk High Risk: Re-evaluate Process implement_controls->end_high_risk end_safe Proceed with Caution standard_precautions->end_safe

Caption: ESD Risk Assessment Workflow for Powdered Reagents.

Grounding_Setup cluster_workspace Grounded Workstation balance Analytical Balance mat Static Dissipative Mat balance->mat on spatula Conductive Spatula spatula->mat on container Conductive Container container->mat on ground_point Verified Earth Ground mat->ground_point Grounded to Charge_Generation_Discharge cluster_generation Charge Generation (Tribocharging) cluster_accumulation Charge Accumulation cluster_discharge Discharge Pathways Pouring Pouring Powder Powder Pouring->Powder Mixing Mixing Mixing->Powder Scooping Scooping Scooping->Powder Insulated Container Insulated Container Powder->Insulated Container Ungrounded Personnel Ungrounded Personnel Powder->Ungrounded Personnel Grounding Path Grounding Path Powder->Grounding Path Safe Dissipation Spark to Object Spark to Object Insulated Container->Spark to Object Spark to Personnel Spark to Personnel Ungrounded Personnel->Spark to Personnel

References

Dealing with incomplete reaction in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a specific focus on dealing with incomplete reactions.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving incomplete reactions during SPPS.

Issue: Positive Kaiser Test After Coupling

A positive Kaiser test (blue or purple beads) after a coupling step indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[1][2] This can lead to the formation of deletion sequences, where one or more amino acids are missing from the target peptide.[3]

Immediate Corrective Actions:
  • Double Coupling: The most direct approach is to perform a second coupling reaction.[4] This involves repeating the coupling step with a fresh solution of activated amino acid before proceeding to the next deprotection cycle.[4] For sterically hindered amino acids or difficult sequences, double coupling is often a necessary strategy.[5][6]

  • Capping: If double coupling is unsuccessful or if you wish to prevent the formation of deletion sequences from the unreacted sites, the remaining free amines can be permanently blocked through a process called capping.[7][8] This is typically done using acetic anhydride (B1165640) and a base like pyridine (B92270) or diisopropylethylamine (DIPEA).[7][9] Capped sequences are truncated and can be more easily separated from the full-length product during purification.[2]

Workflow for Handling Incomplete Coupling

G start Positive Kaiser Test (Incomplete Coupling) double_couple Perform Double Coupling start->double_couple Immediate Action kaiser_test_2 Perform Kaiser Test Again double_couple->kaiser_test_2 capping Cap Unreacted Amines (e.g., Acetic Anhydride/Pyridine) kaiser_test_2->capping Positive (Blue) proceed Proceed to Deprotection kaiser_test_2->proceed Negative (Yellow) troubleshoot Further Troubleshooting (See Optimization Strategies) kaiser_test_2->troubleshoot Persistently Positive capping->proceed

Caption: Decision-making workflow for addressing a positive Kaiser test after a coupling step.

Optimization Strategies for Future Syntheses:

If incomplete couplings are a recurring issue, consider the following optimizations for subsequent synthesis runs:

  • Choice of Coupling Reagents: For difficult couplings, such as those involving sterically hindered amino acids (e.g., Val, Ile) or secondary amines (e.g., Pro), standard carbodiimide (B86325) reagents (DCC/DIC) may be insufficient.[4] More powerful uronium/aminium salt-based reagents are generally more effective.[4]

    Coupling Reagent ClassExamplesReactivityNotes
    CarbodiimidesDCC, DICModerateStandard, cost-effective.
    Uronium/Aminium SaltsHBTU, HATU, HCTUHighMore reactive and effective for difficult couplings.[4] HBTU is a known sensitizer.[10]
    Phosphonium SaltsPyBOP, PyAOPHighEffective for hindered couplings.
    Immonium-typeCOMUVery HighCan be effective at lower temperatures.[5]
  • Reaction Conditions:

    • Increase Equivalents and Time: Using a higher excess of the amino acid and coupling reagent (e.g., 2-4 equivalents) and extending the reaction time can drive the reaction to completion.[4]

    • Elevate Temperature: Gently increasing the reaction temperature (e.g., to 30-50°C) can improve reaction kinetics, but must be done cautiously to avoid side reactions like racemization.[4] Microwave-assisted SPPS is a modern technique that utilizes microwave energy for this purpose.[4]

    • Solvent Choice: Ensure the use of high-purity, anhydrous solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[4] In cases of peptide aggregation, switching from DMF to NMP or adding chaotropic salts can be beneficial.[11][12]

  • Resin Selection: The properties of the solid support can significantly impact synthesis efficiency.

    • Loading Capacity: For long or difficult sequences, a resin with a lower loading capacity is often recommended to reduce steric hindrance and prevent peptide chain aggregation.[11][13]

    • Resin Type: Polystyrene is a common and cost-effective resin.[13] For hydrophobic or aggregation-prone peptides, more hydrophilic supports like polyethylene (B3416737) glycol (PEG)-grafted resins (e.g., TentaGel) can improve solvation and reaction efficiency.[13][14]

Issue: Incomplete Deprotection

Incomplete removal of the N-terminal protecting group (e.g., Fmoc) will prevent the subsequent amino acid from being coupled, leading to the formation of truncation sequences.[2] This can be diagnosed by a negative Kaiser test after the deprotection step, as there are no free primary amines to react with the ninhydrin (B49086).[2]

Troubleshooting Steps:
  • Extend Deprotection Time: The simplest first step is to increase the duration of the deprotection step or perform an additional deprotection cycle.

  • Verify Deprotection Reagent: Ensure that the deprotection solution (e.g., 20% piperidine (B6355638) in DMF for Fmoc chemistry) is fresh and has not degraded.

  • Address Peptide Aggregation: Aggregation of the growing peptide chain on the resin can physically block access of the deprotection reagent to the N-terminus.[11]

    • Solvent Disruption: Washing the resin with solvents known to disrupt secondary structures, such as NMP or DMSO, can be effective.[11]

    • Chaotropic Agents: The addition of chaotropic salts can help to break up aggregates.[11]

    • Elevated Temperature: Performing the deprotection at a slightly elevated temperature may improve efficiency.[14]

General SPPS Cycle and Troubleshooting Points

G cluster_0 SPPS Cycle cluster_1 Troubleshooting Checkpoints deprotection 1. Deprotection (e.g., 20% Piperidine/DMF) wash1 2. Washing (e.g., DMF) deprotection->wash1 Repeat for next cycle check_deprotection Check for Truncation (Negative Kaiser Test) deprotection->check_deprotection coupling 3. Amino Acid Coupling (Activated AA + Base) wash1->coupling Repeat for next cycle wash2 4. Washing (e.g., DMF) coupling->wash2 Repeat for next cycle check_coupling Check for Deletion (Positive Kaiser Test) coupling->check_coupling wash2->deprotection Repeat for next cycle

Caption: The standard solid-phase peptide synthesis cycle with key troubleshooting checkpoints.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of incomplete coupling?

A1: Incomplete coupling can be caused by several factors:

  • Steric Hindrance: Bulky amino acids (e.g., Val, Ile, Thr) or amino acids coupling to a proline residue can react more slowly.[4][15]

  • Peptide Aggregation: The growing peptide chain can fold and form secondary structures on the resin, blocking access to the N-terminal amine.[11][16] This is more common with hydrophobic sequences.[17]

  • Suboptimal Reagents/Conditions: Insufficiently active coupling reagents, low concentration of reactants, short reaction times, or low temperatures can all lead to incomplete reactions.[4]

  • Poor Resin Swelling: The resin must swell properly in the reaction solvent to allow reagents to access the reaction sites.[13] Using high-quality, anhydrous solvents is crucial.[4]

Q2: How do I perform a Kaiser test?

A2: The Kaiser test is a sensitive qualitative colorimetric assay to detect free primary amines.[1][10] A blue color indicates the presence of free amines, while a yellow or colorless result is negative.[18]

Q3: What should I do if my peptide is prone to aggregation?

A3: If you suspect peptide aggregation is causing incomplete reactions, you can try several strategies:

  • Switch to a more polar solvent like NMP or add DMSO to your reaction mixture.[4][12]

  • Incorporate pseudoproline dipeptides or other backbone protection strategies to disrupt the formation of secondary structures.[12]

  • Use a lower-loaded resin to increase the distance between peptide chains.[13]

  • Perform the synthesis at an elevated temperature.[4]

Q4: What is the difference between deletion and truncation sequences?

A4:

  • Deletion Sequences: These are peptides that are missing one or more amino acids from the target sequence. They are typically caused by incomplete coupling, where a subsequent amino acid is added to the unreacted N-terminus of the previous cycle.[3]

  • Truncation Sequences: These are peptides that have stopped elongating prematurely.[2] This is often caused by incomplete deprotection, which prevents further amino acid addition, or by a capping step.[2] These impurities are generally easier to separate from the final product than deletion sequences.

Q5: How can I analyze the purity of my crude peptide?

A5: The most common method for analyzing peptide purity is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][14] This technique separates the target peptide from impurities based on hydrophobicity.[3] The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.[3] Mass Spectrometry (MS) is used in conjunction with HPLC to confirm the molecular weight of the target peptide and identify impurities.[14]

Experimental Protocols

Protocol: Kaiser (Ninhydrin) Test

This protocol is used to qualitatively assess the presence of free primary amines on the resin during SPPS.[1][18]

Reagents:

  • Reagent A (KCN in Pyridine):

    • Dissolve 16.5 mg of KCN in 25 mL of deionized water.

    • Dilute 1.0 mL of this KCN solution with 49 mL of pyridine.[18] Safety Precaution: Potassium cyanide (KCN) is highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • Reagent B (Ninhydrin in n-Butanol):

    • Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[1][18]

  • Reagent C (Phenol in n-Butanol):

Procedure:

  • Place a small sample of resin beads (10-15 beads) into a small glass test tube.[1]

  • Add 2-3 drops of each Reagent A, B, and C to the test tube.[1]

  • Heat the test tube at 100-110°C for 5 minutes.[1]

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretationRecommended Action
Yellow/colorless solution and beadsNegative result. No primary amines detected. Coupling is complete.Proceed with the synthesis.
Intense blue solution and blue beadsPositive result. Significant amount of free primary amines. Failed coupling.Recouple the amino acid.[19]
Light blue solution, dark blue beadsIncomplete coupling.Recouple the amino acid.[20]
Dark blue solution, colorless beadsNearly complete coupling.Extend coupling time or cap unreacted chains.[19]
Protocol: Capping with Acetic Anhydride

This protocol is used to block unreacted N-terminal amines to prevent the formation of deletion sequences.[7][9]

Reagents:

  • Capping Solution: A mixture of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF. A common mixture is acetic anhydride/pyridine/DMF.

Procedure:

  • After an incomplete coupling reaction, wash the resin thoroughly with DMF.[9]

  • Prepare the capping solution. For example, a solution containing acetic anhydride (50 equivalents based on resin substitution) and pyridine (50 equivalents based on resin substitution) in DMF.[9]

  • Add the capping solution to the resin and agitate the mixture at room temperature for 30 minutes.[7][9]

  • Drain the capping solution and wash the resin thoroughly with DMF (3-5 times).[9]

  • Perform a Kaiser test to confirm the absence of free amines (negative result). If the test is still positive, the capping procedure can be repeated.[9]

Protocol: RP-HPLC Analysis of Crude Peptide

This protocol outlines a general method for analyzing the purity of a cleaved peptide.

Materials:

  • Crude peptide sample, dissolved in a suitable solvent (e.g., water/acetonitrile mixture).

  • RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • UV detector set to 214-220 nm.[3]

Procedure:

  • Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Inject the dissolved crude peptide sample onto the column.

  • Run a linear gradient to elute the peptide and impurities. A typical scouting gradient is from 5% to 95% Mobile Phase B over 20-30 minutes.[3][21]

  • Maintain a constant flow rate, typically 1.0 mL/min for an analytical column.[3]

  • Monitor the elution profile using the UV detector.

  • Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.[3]

References

Validation & Comparative

A Head-to-Head Comparison: Azido-PEG4-4-nitrophenyl carbonate vs. Azido-PEG4-NHS ester for Amine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal amine-reactive PEGylation reagent.

In the realm of bioconjugation, the precise and efficient labeling of amine groups on proteins, peptides, and other biomolecules is a cornerstone of therapeutic development, diagnostic assays, and fundamental research. Among the vast arsenal (B13267) of chemical tools, heterobifunctional linkers bearing an azide (B81097) moiety for subsequent "click" chemistry and an amine-reactive group are of paramount importance. This guide provides an in-depth, objective comparison of two such popular reagents: Azido-PEG4-4-nitrophenyl carbonate and Azido-PEG4-NHS ester. We will delve into their reaction mechanisms, comparative performance based on available data, and provide detailed experimental protocols to aid in reagent selection and experimental design.

Chemical Properties and Reaction Mechanisms

Both this compound and Azido-PEG4-NHS ester are designed to react with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to introduce a PEGylated azide handle. However, the nature of their amine-reactive groups dictates their reactivity, the stability of the resulting linkage, and the overall experimental workflow.

This compound reacts with primary amines via a nucleophilic acyl substitution to form a stable urethane (B1682113) (carbamate) linkage . A key feature of this reaction is the release of 4-nitrophenol (B140041) as a byproduct, which can be monitored spectrophotometrically at approximately 400 nm to track the progress of the labeling reaction in real-time.[1][2]

Azido-PEG4-NHS ester , a more conventional amine-reactive reagent, also reacts through nucleophilic acyl substitution to form a highly stable amide bond .[3][] This reaction releases N-hydroxysuccinimide (NHS). While the amide bond is exceptionally stable, monitoring the reaction progress is less straightforward than with the 4-nitrophenyl carbonate counterpart.[1]

Comparative Performance: A Quantitative Overview

The choice between these two reagents often hinges on a trade-off between reaction kinetics, stability of the reagent and the resulting conjugate, and ease of use. The following tables summarize key quantitative and qualitative data to facilitate an informed decision.

FeatureThis compoundAzido-PEG4-NHS ester
Reactive Group 4-Nitrophenyl CarbonateN-Hydroxysuccinimide Ester
Resulting Linkage Urethane (Carbamate)Amide
Optimal Reaction pH 7.5 - 8.5[1]7.2 - 8.5[3][5]
Reaction Monitoring Release of 4-nitrophenol can be monitored spectrophotometrically (~400 nm)[1][2]Release of N-hydroxysuccinimide is not easily monitored in real-time
ParameterThis compoundAzido-PEG4-NHS ester
Reagent Stability in Aqueous Solution Generally more stable at neutral and acidic pH; hydrolysis increases significantly at pH > 12[2][6]Susceptible to hydrolysis, especially at higher pH. Half-life is ~4-5 hours at pH 7 (0°C) and decreases to 10 minutes at pH 8.6 (4°C)[5]
Reaction Kinetics Generally considered to have slower reaction kinetics compared to NHS esters[1]Generally exhibits faster reaction kinetics[1]
Linkage Stability The urethane linkage is generally considered to be more stable towards hydrolysis than the amide bond under certain conditions[1]The amide bond is highly stable under physiological conditions[]
Primary Side Reaction Hydrolysis of the 4-nitrophenyl carbonate groupHydrolysis of the NHS ester group[3][7]
Reaction with other nucleophiles Can also react with hydroxyl groups[8]Can have side reactions with hydroxyl, sulfhydryl, and imidazole (B134444) groups, though to a lesser extent than with primary amines[3]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the reaction mechanisms and a typical experimental workflow for amine labeling using both reagents.

Reaction_Mechanisms cluster_NPC This compound Reaction cluster_NHS Azido-PEG4-NHS ester Reaction NPC Azido-PEG4-O-(C=O)-O-Ph-NO2 Urethane Azido-PEG4-O-(C=O)-NH-Protein NPC->Urethane + Protein-NH2 Amine Protein-NH2 pNP HO-Ph-NO2 (4-Nitrophenol) Urethane->pNP releases NHS_ester Azido-PEG4-(C=O)-O-NHS Amide Azido-PEG4-(C=O)-NH-Protein NHS_ester->Amide + Protein-NH2 Amine2 Protein-NH2 NHS_byproduct HO-NHS (N-Hydroxysuccinimide) Amide->NHS_byproduct releases

Caption: Reaction mechanisms of this compound and Azido-PEG4-NHS ester with primary amines.

Experimental_Workflow cluster_common_start Preparation cluster_reaction Labeling Reaction cluster_monitoring Optional Monitoring cluster_common_end Purification & Analysis Protein_Prep Prepare Protein Solution (Amine-free buffer, pH 7.5-8.5) Reagent_Prep Prepare Reagent Solution (Dissolve in anhydrous DMSO or DMF) Reaction Add reagent to protein solution (Incubate at RT or 4°C) Reagent_Prep->Reaction Monitor Monitor 4-nitrophenol release at ~400 nm (For 4-nitrophenyl carbonate only) Reaction->Monitor if applicable Quench Quench Reaction (e.g., with Tris or glycine) Reaction->Quench Purify Purify Conjugate (e.g., Desalting column, Dialysis) Quench->Purify Analyze Analyze Conjugate (e.g., Degree of Labeling) Purify->Analyze

References

A Head-to-Head Comparison: 4-Nitrophenyl Carbonates vs. NHS Esters for Amine-Reactive Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents for conjugating molecules to proteins and other biomolecules is a critical step that dictates the success of their experimental and therapeutic strategies. Among the plethora of amine-reactive functionalities, 4-nitrophenyl (PNP) carbonates and N-hydroxysuccinimide (NHS) esters are two of the most prominent classes. This guide provides an objective, data-driven comparison of their performance in bioconjugation, delving into their reactivity, the stability of the resulting linkage, and specific applications where one may be favored over the other.

At their core, both 4-nitrophenyl carbonates and NHS esters are employed to form covalent bonds with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. However, the subtle differences in their chemical structure and reactivity profiles lead to significant distinctions in their practical application and the characteristics of the final bioconjugate.

Performance Comparison: A Quantitative Look

While direct head-to-head quantitative comparisons under identical conditions are not always readily available in the literature, a comprehensive review of existing data allows for a comparative analysis of their key performance metrics. NHS esters are generally considered more reactive than 4-nitrophenyl carbonates, which may necessitate longer reaction times or higher reagent concentrations for the latter to achieve comparable labeling efficiency.[1]

Table 1: Comparison of Reaction Parameters and Linkage Stability

Feature4-Nitrophenyl CarbonateNHS Ester
Reactive Group 4-Nitrophenyl CarbonateN-Hydroxysuccinimide Ester
Target Primary AminesPrimary Amines
Resulting Linkage Urethane (B1682113) (Carbamate)Amide
Optimal Reaction pH 7.5 - 8.57.2 - 8.5
Reactivity/Kinetics Generally slower reaction kineticsGenerally faster reaction kinetics[2]
Linkage Stability Urethane linkage is generally considered more stable to hydrolysis than esters and ureas.Amide linkage is significantly more stable than urethane bonds under physiological conditions.[3]
By-product Monitoring Release of 4-nitrophenol (B140041) allows for real-time spectrophotometric monitoring of the reaction at ~400 nm.Release of N-hydroxysuccinimide is not easily monitored spectrophotometrically.
Hydrolytic Stability of Reagent Susceptible to hydrolysis, especially at higher pH.Susceptible to hydrolysis, with a half-life of 10 minutes at pH 8.6 and 4°C.[4]

Key Advantages of 4-Nitrophenyl Carbonates

Despite the generally higher reactivity of NHS esters, 4-nitrophenyl carbonates offer distinct advantages in specific scenarios:

  • Reaction Monitoring: The most significant advantage of using 4-nitrophenyl carbonates is the release of 4-nitrophenol (PNP) as a byproduct during the conjugation reaction.[5] This chromogenic molecule has a distinct absorbance at approximately 400-413 nm, allowing for real-time, non-destructive monitoring of the reaction progress using a spectrophotometer.[5][6] This feature is particularly valuable for process optimization and quality control in the development of bioconjugates.

  • Controlled Reactivity: The comparatively slower reaction kinetics of 4-nitrophenyl carbonates can be advantageous when a more controlled and selective modification is desired.[1] This can be particularly relevant when working with sensitive proteins where rapid, high-level modification with a more reactive reagent like an NHS ester could lead to loss of biological activity.

  • Formation of Urethane Linkage: The urethane (carbamate) bond formed from the reaction of a 4-nitrophenyl carbonate with an amine, while generally less stable than an amide bond, can be desirable in applications where controlled or triggered release of the conjugated molecule is intended.[3]

The Established Role of NHS Esters

NHS esters have long been the workhorse of amine-reactive bioconjugation for several compelling reasons:

  • High Reactivity and Efficiency: NHS esters react rapidly with primary amines to form highly stable amide bonds, often leading to high conjugation yields in a shorter amount of time compared to 4-nitrophenyl carbonates.[2]

  • Robust Amide Linkage: The resulting amide bond is exceptionally stable under a wide range of physiological conditions, making it the preferred choice for applications requiring a permanent and robust linkage, such as in the development of therapeutic antibodies and stable protein--enzyme conjugates.[3]

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible bioconjugation. Below are generalized protocols for protein modification using both 4-nitrophenyl carbonates and NHS esters.

Protocol 1: Protein Modification with 4-Nitrophenyl Carbonate

This protocol describes a general procedure for the conjugation of a 4-nitrophenyl carbonate-activated molecule to a protein.

Materials:

  • Protein of interest

  • 4-Nitrophenyl carbonate-activated reagent

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-8.5

  • Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.

  • Reagent Preparation: Immediately before use, dissolve the 4-nitrophenyl carbonate-activated reagent in a minimal amount of an anhydrous organic solvent (e.g., DMSO or DMF) and then dilute to the desired concentration with the reaction buffer.

  • Conjugation Reaction: Add the desired molar excess of the 4-nitrophenyl carbonate solution to the protein solution with gentle mixing.

  • Reaction Monitoring (Optional): To monitor the reaction progress, measure the absorbance of the reaction mixture at ~400 nm at various time points. An increase in absorbance indicates the release of 4-nitrophenol.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted 4-nitrophenyl carbonate. Incubate for 30-60 minutes at room temperature.

  • Purification: Purify the protein conjugate from excess reagent and by-products using a desalting column or dialysis.

Protocol 2: Protein Modification with NHS Ester

This protocol provides a general method for labeling proteins with an NHS ester-activated molecule.[7]

Materials:

  • Protein of interest

  • NHS ester-activated reagent

  • Reaction Buffer: 0.1 M phosphate (B84403) buffer, sodium bicarbonate, or HEPES buffer, pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • Reagent Preparation: Immediately before use, dissolve the NHS ester in an anhydrous organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-50 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted NHS ester and by-products.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To better understand the processes described, the following diagrams illustrate the chemical reactions and experimental workflows.

Reaction_Mechanisms cluster_PNP 4-Nitrophenyl Carbonate Reaction cluster_NHS NHS Ester Reaction PNP_reagent R-O-C(=O)-O-Ph-NO₂ (4-Nitrophenyl Carbonate) Urethane_linkage Protein-NH-C(=O)-O-R (Urethane Linkage) PNP_reagent->Urethane_linkage + Protein-NH₂ PNP_byproduct HO-Ph-NO₂ (4-Nitrophenol) PNP_reagent->PNP_byproduct + H₂O (hydrolysis) Protein_NH2_PNP Protein-NH₂ NHS_reagent R-C(=O)-O-NHS (NHS Ester) Amide_linkage Protein-NH-C(=O)-R (Amide Linkage) NHS_reagent->Amide_linkage + Protein-NH₂ NHS_byproduct HO-NHS (N-Hydroxysuccinimide) NHS_reagent->NHS_byproduct + H₂O (hydrolysis) Protein_NH2_NHS Protein-NH₂

Figure 1. Comparison of reaction mechanisms for 4-nitrophenyl carbonates and NHS esters with primary amines.

Experimental_Workflow start Start: Protein Solution in Amine-Free Buffer reagent_prep Prepare Amine-Reactive Reagent (PNP Carbonate or NHS Ester) start->reagent_prep conjugation Conjugation Reaction (Controlled pH and Temperature) reagent_prep->conjugation monitoring Reaction Monitoring (Spectrophotometry for PNP) conjugation->monitoring quenching Quench Reaction (e.g., Tris or Glycine) monitoring->quenching purification Purification (e.g., Size-Exclusion Chromatography) quenching->purification analysis Analysis of Conjugate (e.g., SDS-PAGE, MS, Activity Assay) purification->analysis

Figure 2. Generalized experimental workflow for protein conjugation with amine-reactive reagents.

Conclusion

The choice between 4-nitrophenyl carbonates and NHS esters for amine-reactive bioconjugation is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the application. NHS esters offer the advantages of higher reactivity and the formation of exceptionally stable amide bonds, making them the reagent of choice for creating robust, long-lasting bioconjugates.

Conversely, 4-nitrophenyl carbonates provide the unique benefit of real-time reaction monitoring through the release of a chromogenic byproduct, a feature invaluable for process development and optimization. While the resulting urethane linkage is generally less stable than an amide bond, this can be leveraged in applications where controlled release is a desired feature. By carefully considering the factors of reactivity, desired linkage stability, and the need for reaction monitoring, researchers can select the optimal reagent to achieve their bioconjugation goals.

References

A Comparative Guide to Alternative Methods for Introducing Azide Groups onto Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific introduction of azide (B81097) groups onto proteins is a critical step for a multitude of applications, from protein labeling and imaging to the creation of antibody-drug conjugates. The azide group serves as a bioorthogonal handle, allowing for its specific reaction with an alkyne or phosphine (B1218219) partner through "click chemistry" or the Staudinger ligation, respectively. This guide provides an objective comparison of the leading methods for installing azide groups onto proteins, supported by experimental data and detailed protocols.

Comparison of Key Methodologies

The primary methods for introducing azide groups can be broadly categorized into three main approaches: metabolic labeling, chemical modification, and chemoenzymatic strategies. Each method offers distinct advantages and is suited for different experimental contexts.

MethodPrincipleTarget Residues/SitesSpecificityEfficiencyTypical ConditionsKey AdvantagesKey Limitations
Metabolic Labeling (Unnatural Amino Acids) Incorporation of an azide-containing amino acid analogue (e.g., azidohomoalanine, AHA) in place of a natural amino acid (e.g., methionine) during protein synthesis.[1][2][3]Methionine residues (with AHA) or other specific amino acids depending on the engineered tRNA synthetase/tRNA pair.[4]High (residue-specific)Variable, dependent on expression system and competition with natural amino acid. Can approach >90%.[4]In vivo or in vitro protein expression systems. Requires methionine-depleted media for efficient AHA incorporation.[1]Enables labeling of newly synthesized proteins; can be applied in living cells.[2]Requires recombinant protein expression; efficiency can be variable; potential for misincorporation.
Metabolic Labeling (Azido Sugars) Cellular metabolic pathways are utilized to incorporate azide-modified sugars (e.g., Ac4ManNAz) into glycoproteins.[5]Sialic acid residues on glycoproteins.High (glycan-specific)Dependent on cell type and metabolic activity.Cell culture with media supplemented with azido (B1232118) sugar.[5]Probes cell-surface and secreted glycoproteins; applicable in living cells.[6]Limited to glycoproteins; labeling is on the glycan, not the protein backbone.
Chemical Modification (Diazotransfer) Direct conversion of primary amines (N-terminus and lysine (B10760008) side chains) to azides using a diazotransfer reagent (e.g., imidazole-1-sulfonyl azide).[7][8][9]N-terminus and lysine residues.Low (reacts with all accessible primary amines). Can be pH-dependent for some selectivity.[10]Generally high, but can lead to a heterogeneous mixture of products.Aqueous buffer, often at elevated pH (8.5-11), can be performed with or without a copper catalyst.[10][11]Post-translational modification of native proteins; does not require genetic engineering.[9]Low specificity; potential for protein denaturation at high pH; can inactivate proteins if key lysines are modified.
Chemoenzymatic Ligation (Sortase A) The enzyme Sortase A recognizes a specific peptide tag (e.g., LPXTG) and cleaves it, subsequently ligating a nucleophile containing an azide (e.g., Gly-Gly-Gly-Azide).[12][13]C-terminus or engineered internal sites containing the sortase recognition motif.Very High (site-specific)High, can be driven to completion with optimized substrates.[14]Near-physiological pH and temperature (e.g., pH 7.5, 37°C).Site-specific modification of proteins with high precision; mild reaction conditions.Requires genetic engineering to introduce the sortase tag; the enzyme and substrate need to be produced and purified.

Experimental Workflows and Visualizations

The following diagrams illustrate the general workflows for each of the discussed methods for introducing azide groups onto proteins.

Metabolic Labeling with Unnatural Amino Acids

This approach involves the cellular machinery for protein synthesis to incorporate an amino acid containing an azide group.

metabolic_labeling_uaa cluster_cell Host Cell Start Culture in Methionine-depleted Medium Add_AHA Supplement with Azidohomoalanine (AHA) Start->Add_AHA Depletes endogenous Met Expression Induce Target Protein Expression Add_AHA->Expression Incorporation Ribosomal Incorporation of AHA for Methionine Expression->Incorporation Azide_Protein Azide-labeled Protein Incorporation->Azide_Protein Purification Purify Azide-labeled Protein Azide_Protein->Purification

Caption: Workflow for metabolic incorporation of azidohomoalanine.

Chemical Modification via Diazotransfer Reaction

This method directly converts primary amines on a protein to azides post-translationally.

diazotransfer Protein Purified Protein (with accessible amines) Reaction Incubate with Diazotransfer Reagent (e.g., ISA) and Cu(II) catalyst (optional) in aqueous buffer (pH 8.5-11) Protein->Reaction Azide_Protein Azide-modified Protein (at N-terminus and Lysines) Reaction->Azide_Protein Purification Purify Azide-labeled Protein Azide_Protein->Purification

Caption: General workflow for diazotransfer-mediated protein azidation.

Chemoenzymatic Ligation using Sortase A

This highly specific method utilizes an enzyme to attach an azide-containing peptide to a target protein.

sortase_ligation cluster_reactants Reactants Target_Protein Target Protein with C-terminal LPXTG tag Reaction Incubation in Reaction Buffer Target_Protein->Reaction Azide_Peptide Azide-containing Nucleophile (e.g., GGG-N3) Azide_Peptide->Reaction Enzyme Sortase A Enzyme Enzyme->Reaction Azide_Protein Site-specifically Azide-labeled Protein Reaction->Azide_Protein Purification Purification Azide_Protein->Purification

Caption: Workflow for site-specific protein azidation using Sortase A.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling with Azidohomoalanine (AHA)

This protocol is adapted for E. coli expression systems.[1][15]

Materials:

  • E. coli strain auxotrophic for methionine (e.g., B834(DE3)).

  • Expression vector containing the gene of interest.

  • Minimal medium (e.g., M9) supplemented with all amino acids except methionine.

  • L-azidohomoalanine (AHA).

  • IPTG for induction.

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% Triton X-100).

  • Purification resin (e.g., Ni-NTA for His-tagged proteins).

Procedure:

  • Transform the methionine-auxotrophic E. coli strain with the expression plasmid.

  • Grow a starter culture overnight in LB medium.

  • Inoculate 1 L of minimal medium (containing all amino acids except methionine) with the overnight culture to an OD600 of ~0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.6.

  • Pellet the cells by centrifugation (5000 x g, 10 min, 4°C) and wash twice with sterile saline to remove any residual methionine.

  • Resuspend the cell pellet in 1 L of fresh minimal medium lacking methionine.

  • Add L-azidohomoalanine (AHA) to a final concentration of 50-100 mg/L.

  • Incubate for 15 minutes to allow for the depletion of intracellular methionine stores.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Continue to grow the culture for 3-5 hours at 30°C.

  • Harvest the cells by centrifugation and proceed with protein purification according to standard protocols for the specific protein.

Protocol 2: Diazotransfer Reaction on a Purified Protein

This protocol describes a general method for the chemical modification of primary amines.[8][9][11]

Materials:

  • Purified protein in an amine-free buffer (e.g., phosphate (B84403) or borate (B1201080) buffer).

  • Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl).

  • Copper(II) sulfate (B86663) solution (optional, but can catalyze the reaction).

  • Reaction buffer (e.g., 100 mM sodium borate, pH 9.0).

  • Desalting column for purification.

Procedure:

  • Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Prepare a stock solution of imidazole-1-sulfonyl azide hydrochloride in the reaction buffer.

  • If using a catalyst, add copper(II) sulfate to the protein solution to a final concentration of 1-2 mM.

  • Add the diazotransfer reagent to the protein solution. A 10-50 fold molar excess of the reagent over the number of primary amines on the protein is a common starting point.

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Monitor the reaction progress by mass spectrometry if possible.

  • Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris buffer).

  • Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

Protocol 3: Sortase A-Mediated Ligation

This protocol details the site-specific labeling of a protein containing a C-terminal LPETG tag.[12][16]

Materials:

  • Purified target protein with a C-terminal LPETG tag.

  • Purified, activated Sortase A enzyme.

  • Azide-containing nucleophile peptide (e.g., (Gly)3-azide).

  • Sortase reaction buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2).

  • Purification resin to remove the cleaved tag and Sortase A (e.g., Ni-NTA if the target protein is not His-tagged but the enzyme is).

Procedure:

  • In a microcentrifuge tube, combine the target protein (e.g., 20 µM final concentration) and the azide-containing peptide (e.g., 200 µM final concentration) in the Sortase reaction buffer.

  • Initiate the reaction by adding Sortase A to a final concentration of 1-5 µM.

  • Incubate the reaction at 37°C for 1-4 hours. The optimal time may vary depending on the protein and should be determined empirically.

  • Monitor the ligation efficiency by SDS-PAGE, looking for a shift in the molecular weight of the target protein.

  • Purify the azide-labeled protein from the reaction mixture. This can be achieved by affinity chromatography to remove the His-tagged Sortase A and any uncleaved, tagged protein.

Subsequent Bioorthogonal Reactions

Once the azide group has been introduced, the protein can be further modified using a variety of bioorthogonal reactions. The choice of reaction depends on the specific application and the tolerance of the protein to the reaction conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a highly efficient "click" reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[17][18][19]

subsequent_reactions Azide_Protein Azide-labeled Protein Alkyne_Probe Alkyne-containing Probe (e.g., Fluorophore, Biotin) Cyclooctyne_Probe Strained Alkyne Probe (e.g., DBCO) Phosphine_Probe Phosphine-containing Probe CuAAC_Reaction Cu(I) catalyst (e.g., CuSO4/Ascorbate) Alkyne_Probe->CuAAC_Reaction CuAAC_Product Conjugated Protein (Triazole Linkage) CuAAC_Reaction->CuAAC_Product SPAAC_Reaction No Catalyst Required Cyclooctyne_Probe->SPAAC_Reaction SPAAC_Product Conjugated Protein (Triazole Linkage) SPAAC_Reaction->SPAAC_Product Staudinger_Reaction Amide Bond Formation Phosphine_Probe->Staudinger_Reaction Staudinger_Product Conjugated Protein (Amide Linkage) Staudinger_Reaction->Staudinger_Product

Caption: Bioorthogonal reactions for modifying azide-labeled proteins.

Protocol for a Generic CuAAC Reaction: [19][20]

  • To a solution of the azide-modified protein (e.g., 1 mg/mL in PBS), add the alkyne-containing molecule of interest (typically a 10- to 50-fold molar excess).

  • Add a freshly prepared solution of sodium ascorbate (B8700270) to a final concentration of 1-5 mM.

  • Add copper(II) sulfate to a final concentration of 0.1-1 mM. A copper-ligand such as THPTA can be included to improve efficiency and reduce protein damage.[21]

  • Incubate the reaction at room temperature for 1-2 hours.

  • Purify the conjugated protein using size-exclusion chromatography or dialysis to remove excess reagents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is ideal for use in living systems due to the absence of a toxic metal catalyst.[22][23][]

Protocol for a Generic SPAAC Reaction: [22][25]

  • To a solution of the azide-modified protein (e.g., 1 mg/mL in a suitable buffer like PBS), add the strained alkyne reagent (e.g., DBCO, BCN) in a 5- to 20-fold molar excess.

  • Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C.

  • The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Purify the conjugated protein using size-exclusion chromatography to remove the unreacted strained alkyne.

Staudinger Ligation

This reaction forms a stable amide bond between an azide and a triarylphosphine.[26][27][28][29]

Protocol for a Generic Staudinger Ligation: [27]

  • Dissolve the azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).

  • Add the phosphine-containing reagent (e.g., a phosphinothioester) to the protein solution. A 10- to 100-fold molar excess is often used.

  • Incubate the reaction at room temperature for 2-12 hours.

  • Monitor the reaction by mass spectrometry.

  • Purify the final conjugate using standard protein purification techniques such as size-exclusion chromatography.

By understanding the principles, advantages, and limitations of each method for introducing azide groups, researchers can select the most appropriate strategy for their specific protein of interest and downstream application.

References

A Researcher's Guide to the Quantification of Azide Functionalization on Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of azide (B81097) functionalization on biomolecules is a critical step in the development of bioconjugates, antibody-drug conjugates (ADCs), and various diagnostic and therapeutic agents. The introduction of the azide group, a cornerstone of bioorthogonal chemistry, allows for the specific and efficient attachment of a wide array of molecules.[1] Ensuring the optimal degree of azide incorporation is paramount for the efficacy, safety, and reproducibility of the final product.

This guide provides an objective comparison of the leading methods for quantifying azide functionalization on biomolecules. We will delve into the principles, performance, and protocols of direct spectroscopic techniques and highly sensitive labeling methods, supported by experimental data to inform your selection of the most suitable approach for your research needs.

At a Glance: Comparison of Azide Quantification Methods

Method Principle Typical Application Advantages Limitations
FTIR Spectroscopy Direct detection of the azide asymmetric stretch (~2100 cm⁻¹)Surfaces, films, and highly concentrated protein samplesLabel-free, non-destructiveLower sensitivity compared to labeling methods, potential for overlapping signals.[1]
X-Ray Photoelectron Spectroscopy (XPS) Elemental analysis of nitrogen atoms in the azide groupSurface functionalization of materialsProvides elemental and chemical state information, highly surface-sensitiveRequires high vacuum, potential for sample damage, lower throughput.[1]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Copper(I)-catalyzed "click" reaction with a fluorescent or biotinylated alkyneProteins in solution, cell lysatesVery fast reaction kinetics, high efficiency, and sensitivity.[2]Copper toxicity limits live-cell applications.[3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Copper-free "click" reaction with a strained cyclooctyne (B158145) probeLive cells, in vivo studiesExcellent biocompatibility, no catalyst required.[2]Generally slower kinetics than CuAAC, bulky cyclooctyne can cause steric hindrance.[2]
Staudinger Ligation Reaction of the azide with a phosphine-based probeLive cells, in vivo studies where a native amide bond is desiredHigh biocompatibility, can form a native amide bond ("traceless").[2]Slower reaction kinetics, phosphine (B1218219) probes can be prone to oxidation.[2]

Quantitative Performance Data

The choice of quantification method is often dictated by the required sensitivity and the biological context of the experiment. The following table summarizes key performance metrics for the different approaches.

Method Parameter Value Biomolecule Context
CuAAC with Fluorescent Alkyne Reaction Rate Constant (k)~1-100 M⁻¹s⁻¹[2]Purified proteins, cell lysates
SPAAC with DBCO Probe Reaction Rate Constant (k)~0.1-1 M⁻¹s⁻¹[2]Live cells, in vivo
Staudinger Ligation Reaction Rate Constant (k)~0.001 M⁻¹s⁻¹[2]Live cells, in vivo
XPS Limit of Detection~0.1 - 1 atomic %[4]Surface-immobilized biomolecules
FTIR Limit of DetectionDependent on sample concentration and path lengthConcentrated protein solutions, thin films

Signaling Pathways and Experimental Workflows

Visualizing the reaction mechanisms and experimental steps is crucial for understanding and implementing these quantification methods.

cuaac_pathway Azide Azide-functionalized Biomolecule Triazole Fluorescently Labeled Biomolecule (Triazole) Azide->Triazole Alkyne Alkyne-Fluorophore Alkyne->Triazole Cu_I Copper(I) Catalyst Cu_I->Triazole [3+2] Cycloaddition Quantification Fluorescence Quantification Triazole->Quantification

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway

spaac_workflow Azide_Bio Azide-functionalized Biomolecule Labeled_Bio Fluorescently Labeled Biomolecule Azide_Bio->Labeled_Bio DBCO DBCO-Fluorophore DBCO->Labeled_Bio Strain-Promoted Cycloaddition Analysis Fluorescence Measurement Labeled_Bio->Analysis

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow

staudinger_ligation Azide_Biomolecule Azide-functionalized Biomolecule Aza_ylide Aza-ylide Intermediate Azide_Biomolecule->Aza_ylide Phosphine_Fluorophore Fluorogenic Phosphine Probe Phosphine_Fluorophore->Aza_ylide -N₂ Amide_Product Fluorescent Amide-linked Biomolecule Aza_ylide->Amide_Product Intramolecular Rearrangement Quantify Fluorescence Quantification Amide_Product->Quantify

Staudinger Ligation with a Fluorogenic Phosphine Probe

Experimental Protocols

Here, we provide detailed methodologies for the most common labeling-based azide quantification techniques.

Protocol 1: Quantification of Azide-Functionalized Protein using CuAAC

This protocol is adapted for the quantification of an azide-functionalized protein in solution using a fluorescent alkyne probe.

Materials:

  • Azide-functionalized protein in a suitable buffer (e.g., PBS)

  • Alkyne-fluorophore (e.g., Alkyne-TAMRA), 10 mM stock in DMSO

  • Copper(II) sulfate (B86663) (CuSO₄), 50 mM stock in water

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock in water

  • Sodium ascorbate (B8700270), 1 M stock in water (prepare fresh)

  • Microcentrifuge tubes

  • Fluorometer or fluorescence plate reader

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:

    • Azide-functionalized protein solution (to a final concentration of 10-50 µM)

    • Alkyne-fluorophore stock solution (to a final concentration of 100-250 µM)

    • THPTA stock solution (to a final concentration of 500 µM)

    • CuSO₄ stock solution (to a final concentration of 100 µM)

  • Initiate Reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1 hour, protected from light.

  • Purification: Remove excess unreacted alkyne-fluorophore and copper catalyst using a desalting column or spin filtration device appropriate for the molecular weight of your protein.

  • Quantification:

    • Measure the absorbance of the purified protein solution at 280 nm to determine the protein concentration using its extinction coefficient.

    • Measure the fluorescence of the labeled protein at the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Create a standard curve using the free alkyne-fluorophore to correlate fluorescence intensity to the concentration of the fluorophore.

    • Calculate the degree of labeling (DOL) by dividing the molar concentration of the fluorophore by the molar concentration of the protein.

Protocol 2: Quantification of Cell-Surface Azides using SPAAC

This protocol describes the quantification of azide groups on the surface of live cells that have been metabolically labeled with an azide-containing sugar.

Materials:

  • Azide-labeled live cells in culture

  • DBCO-fluorophore (e.g., DBCO-488), 10 mM stock in DMSO

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Gently wash the azide-labeled cells twice with PBS.

  • Labeling: Incubate the cells with a solution of the DBCO-fluorophore in cell culture medium (e.g., 25-50 µM) for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with PBS to remove any unbound DBCO-fluorophore.

  • Analysis:

    • Flow Cytometry: Resuspend the cells in PBS and analyze them on a flow cytometer. The mean fluorescence intensity of the cell population is proportional to the number of surface azides.

    • Fluorescence Microscopy: Image the cells using a fluorescence microscope to visualize the localization of the azide groups.

  • Absolute Quantification (Optional): A standard curve can be generated using commercially available beads with a known number of azide or DBCO groups to enable the absolute quantification of azides per cell.

Protocol 3: Quantification of Azide-Labeled Protein using a Fluorogenic Staudinger Ligation

This protocol utilizes a fluorogenic phosphine probe that becomes fluorescent upon reaction with an azide, allowing for real-time or end-point quantification.

Materials:

  • Azide-functionalized protein in a suitable buffer (e.g., PBS)

  • Fluorogenic phosphine probe (e.g., coumarin-phosphine), stock solution in a compatible solvent (e.g., acetonitrile/water)

  • Microcentrifuge tubes

  • Fluorometer or fluorescence plate reader

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein solution with the fluorogenic phosphine probe. The optimal concentrations will depend on the specific probe and protein.

  • Incubation: Incubate the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the increase in fluorescence over time if real-time analysis is desired.

  • Quantification:

    • Measure the final fluorescence intensity at the appropriate excitation and emission wavelengths for the activated fluorophore.

    • To determine the extent of the reaction, a standard curve can be generated by reacting a known concentration of a small molecule azide (e.g., benzyl (B1604629) azide) with the fluorogenic phosphine probe to completion.

    • The amount of azide on the protein can be calculated by comparing the fluorescence of the protein sample to the standard curve.

Conclusion

The quantification of azide functionalization is a critical aspect of bioconjugation and drug development. The choice of method depends on a balance of factors including the nature of the biomolecule, the required sensitivity, and the experimental context (in vitro vs. in vivo). Direct spectroscopic methods like FTIR and XPS are valuable for surface analysis but generally lack the sensitivity required for most biomolecular applications in solution. For high-sensitivity quantification of purified proteins, CuAAC with a fluorescent alkyne is often the method of choice due to its rapid kinetics.[3] When working with live cells or in vivo models, the biocompatibility of SPAAC and the Staudinger ligation makes them the preferred options.[3] The Staudinger ligation offers the unique advantage of forming a native amide bond, which can be critical in certain therapeutic applications.[2] By carefully considering the comparative data and detailed protocols presented in this guide, researchers can select the most appropriate method to ensure the quality and consistency of their azide-functionalized biomolecules.

References

A Comparative Guide to Validating CuAAC Reaction Success: Fluorescence vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, materials science, and pharmaceutical development, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for linking molecules. The successful formation of the stable 1,4-disubstituted 1,2,3-triazole linkage is paramount to the success of these endeavors. This guide provides an objective comparison of two predominant analytical techniques for validating CuAAC reaction success: fluorescence spectroscopy and mass spectrometry. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.

Quantitative Performance Comparison

The choice between fluorescence and mass spectrometry for validating a CuAAC reaction often depends on the specific requirements of the experiment, including the nature of the reactants, the desired level of sensitivity, and available instrumentation. The following table summarizes key quantitative parameters for each method.

ParameterFluorescence SpectroscopyMass SpectrometryKey AdvantagesLimitations
Principle of Detection Measures the light emitted by a fluorescent product formed in the CuAAC reaction. This can be achieved by using a fluorogenic azide (B81097) or alkyne that becomes fluorescent upon triazole formation, or by "clicking" a fluorescent tag onto a reaction product.[]Directly measures the mass-to-charge ratio (m/z) of the reaction product, confirming its molecular weight.Fluorescence: High sensitivity, real-time monitoring capabilities, and lower instrument cost.[2][3] Mass Spec: High specificity, provides exact molecular weight, and can identify byproducts.[4]Fluorescence: Indirect detection, potential for background fluorescence, and requires a fluorescently labeled reactant. Mass Spec: Higher instrument and operational costs, and can be more time-consuming for sample preparation and analysis.[2][5]
Sensitivity (Limit of Detection) Typically in the nanomolar (nM) to micromolar (µM) range.[6][7][8]Can reach picomolar (pM) to femtomolar (fM) levels, particularly with techniques like LC-MS/MS.[9][10]
Specificity High, as the fluorescent signal is generated only upon successful triazole formation. However, it is susceptible to interference from other fluorescent compounds.Very high, as it provides the exact molecular weight of the product, allowing for unambiguous identification.[11]
Speed of Analysis Rapid, with measurements often taking only minutes per sample. Can be adapted for high-throughput screening.Can be more time-consuming due to the need for sample preparation, chromatographic separation (in the case of LC-MS), and data analysis.[12]
Cost Instrumentation (fluorometer, plate reader) is generally less expensive. Reagents (fluorogenic probes) can vary in cost.[2][3]Instrumentation (mass spectrometer) is a significant capital investment with higher maintenance costs.[13]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for validating a CuAAC reaction using fluorescence and mass spectrometry.

experimental_workflows cluster_fluorescence Fluorescence Validation Workflow cluster_mass_spec Mass Spectrometry Validation Workflow F1 Perform CuAAC Reaction (with fluorogenic azide/alkyne or a fluorescent tag) F2 Sample Preparation (Dilution in appropriate buffer) F1->F2 F3 Fluorescence Measurement (Fluorometer/Plate Reader) F2->F3 F4 Data Analysis (Compare fluorescence intensity to controls) F3->F4 M1 Perform CuAAC Reaction M2 Sample Preparation (Desalting, purification, dilution) M1->M2 M3 Mass Spectrometry Analysis (e.g., LC-MS, MALDI-TOF) M2->M3 M4 Data Analysis (Identify product by m/z value) M3->M4

Experimental workflows for fluorescence and mass spectrometry validation.

Logical Comparison for Method Selection

Choosing the right validation method requires considering several factors beyond just sensitivity and cost. The diagram below outlines the logical relationships and key considerations when deciding between fluorescence and mass spectrometry.

logical_comparison cluster_considerations Key Considerations cluster_methods Recommended Method Start Start: Validate CuAAC Reaction NeedQuant Need for Quantitative Data? Start->NeedQuant NeedStruct Need Structural Confirmation? NeedQuant->NeedStruct Yes HighThroughput High-Throughput Screening? NeedQuant->HighThroughput No Budget Budget Constraints? NeedStruct->Budget No MassSpec Mass Spectrometry NeedStruct->MassSpec Yes HighThroughput->Budget No Fluorescence Fluorescence Spectroscopy HighThroughput->Fluorescence Yes Budget->Fluorescence High Budget->MassSpec Low

Decision tree for selecting a validation method.

Experimental Protocols

Fluorescence-Based Validation of CuAAC Reaction

This protocol assumes the use of a fluorogenic azide that exhibits a significant increase in fluorescence upon formation of the triazole product.

Materials:

  • Alkyne-containing molecule of interest

  • Fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-containing molecule in a suitable solvent to a final concentration of 10 mM.

    • Dissolve the fluorogenic azide in DMSO to a final concentration of 10 mM.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of THPTA or TBTA in a suitable solvent (water for THPTA, DMSO/t-butanol for TBTA).

  • Set up the CuAAC Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Reaction buffer

      • Alkyne-containing molecule (final concentration typically 10-100 µM)

      • Fluorogenic azide (final concentration typically 1.2-2 fold excess over the alkyne)

      • THPTA or TBTA solution (final concentration 5-fold excess over CuSO₄)

      • CuSO₄ solution (final concentration 50-100 µM)

    • Vortex the mixture gently.

    • Initiate the reaction by adding the sodium ascorbate solution (final concentration 1-5 mM).

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Fluorescence Measurement:

    • Prepare a negative control sample containing all reagents except the alkyne and a positive control with a known concentration of the pre-synthesized fluorescent triazole product.

    • Dilute a small aliquot of the reaction mixture and the control samples in the reaction buffer to a suitable concentration for fluorescence measurement.

    • Measure the fluorescence intensity using a fluorometer or plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Subtract the fluorescence of the negative control from the reaction sample.

    • Compare the fluorescence intensity of the reaction sample to the positive control to estimate the reaction conversion. A significant increase in fluorescence compared to the negative control indicates a successful reaction.

Mass Spectrometry-Based Validation of CuAAC Reaction

This protocol provides a general workflow for analyzing the product of a CuAAC reaction using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Azide-containing molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Reaction solvent (e.g., a mixture of water and an organic solvent like DMSO or t-butanol)

  • LC-MS grade solvents (e.g., water with 0.1% formic acid, acetonitrile (B52724) with 0.1% formic acid)

  • Solid-phase extraction (SPE) cartridges or other purification materials (optional)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Perform the CuAAC Reaction:

    • In a suitable reaction vessel, dissolve the azide and alkyne (typically in a 1:1 to 1:1.2 molar ratio) in the chosen solvent.

    • Add CuSO₄ (1-5 mol%) and freshly prepared sodium ascorbate (5-10 mol%).

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if applicable.

  • Sample Preparation for LC-MS Analysis:

    • Quench the reaction by adding a solution of EDTA to chelate the copper catalyst.

    • If necessary, purify the reaction mixture to remove excess reagents and salts. This can be done by liquid-liquid extraction, precipitation, or solid-phase extraction.

    • Evaporate the solvent from the purified sample.

    • Reconstitute the sample in a solvent compatible with the LC-MS mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • LC-MS Analysis:

    • Set up the LC-MS method with an appropriate column and gradient for separating the starting materials from the product.

    • Set the mass spectrometer to scan for the expected mass-to-charge ratio (m/z) of the protonated product ([M+H]⁺).

    • Inject the prepared sample onto the LC-MS system.

  • Data Analysis:

    • Analyze the chromatogram to identify the retention times of the starting materials and the product.

    • Examine the mass spectrum corresponding to the product peak to confirm the presence of the expected molecular ion. The observation of a peak with the correct m/z value validates the successful formation of the CuAAC product. Further fragmentation analysis (MS/MS) can be performed to confirm the structure.[11]

References

Stability comparison of carbamate vs. amide linkage in physiological conditions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The choice of a chemical linker is a critical decision in drug design and development, profoundly impacting a molecule's stability, efficacy, and pharmacokinetic profile. Among the most common linkages, the amide and carbamate (B1207046) bonds are frequently employed, each possessing distinct characteristics under physiological conditions. This guide provides an objective comparison of their stability, supported by experimental data, to aid researchers in selecting the optimal linkage for their therapeutic candidates.

Executive Summary

In the landscape of chemical biology and drug development, the stability of a molecule under physiological conditions (pH 7.4, 37°C, in the presence of enzymes) is a paramount concern. While both amide and carbamate linkages are integral to the structure of many therapeutic agents, they exhibit significant differences in their resistance to cleavage.

Generally, amide bonds are considered the gold standard for stability .[1] Their robustness is attributed to resonance delocalization, which imparts a partial double-bond character to the C-N bond, making it less susceptible to hydrolysis.[1] In contrast, carbamates are typically more labile and their stability is highly tunable based on their substitution pattern. This "tunability" makes them ideal for applications requiring controlled drug release, such as in prodrugs or antibody-drug conjugates (ADCs).[2][3][4]

Comparative Stability Data

The stability of carbamate and amide linkages is not absolute and is highly dependent on the specific chemical environment, including pH, temperature, and the presence of enzymes. The following table summarizes quantitative data on the stability of various carbamate structures compared to the generally high stability of amides.

Linkage TypeCompound/ContextMediumHalf-life (t½) / % DegradationReference
Amide General peptidomimeticsIn vivo (general)Generally high stability against non-specific proteases[5]
BCN-linked amide probeCancer cell linesSuperior stability over carbamate analogues[6]
Carbamate N-monosubstituted (Aryl-OCO-NHalkyl)pH 7.4, 37°CHighly unstable, t½ = 4 - 40 min[7][8]
N,N-disubstitutedBuffer and plasma solutionsStable[7]
O-aryl carbamate (URB694)Rat PlasmaGreater plasma stability compared to other carbamates[9]
N-alkyl carbamate esters of entacaponepH 7.4 bufferRelatively stable, t½ = 14.9–20.7 h[10]
N-alkyl carbamate esters of entacaponeHuman serumRapid hydrolysis, t½ = 0.8–2.7 h[10]
Val-Cit-PABC carbamate linker in ADCsSystemic circulationDesigned to be stable[4]
Val-Cit-PABC carbamate linker in ADCsLysosomal enzymesDesigned for efficient cleavage[4]

Key Factors Influencing Stability

For Carbamates:
  • Substitution on Nitrogen: N,N-disubstituted carbamates are significantly more stable than their N-monosubstituted counterparts.[7][11] The presence of a proton on the nitrogen in monosubstituted carbamates facilitates an E1cB elimination mechanism, leading to rapid degradation.[8]

  • Leaving Group (O-R): Carbamates derived from phenols (aryl carbamates) are generally more labile than those derived from alcohols (alkyl carbamates) due to the lower pKa of phenols.[2]

  • Enzymatic Action: Carbamates are susceptible to hydrolysis by esterases, such as butyrylcholinesterase and carboxylesterases.[7][12] This enzymatic cleavage is a key feature in the design of carbamate-based prodrugs.

For Amides:
  • Proteolytic Enzymes: While generally stable, amide bonds, especially in peptides and proteins, are the specific targets of proteases.[5] Their cleavage is a highly specific enzymatic process.

  • Steric Hindrance: Introducing bulky groups near the amide bond can sterically hinder the approach of water or enzymes, thereby increasing stability. N-methylation is a common strategy to enhance the metabolic stability of peptides.[13]

  • Chemical Environment: Amide hydrolysis can occur under strongly acidic or basic conditions, but is very slow at physiological pH in the absence of enzymes.[14]

Visualizing the Linkages and Their Cleavage

The following diagrams illustrate the basic structures of amide and carbamate linkages and their hydrolytic cleavage pathways.

G cluster_amide Amide Linkage & Hydrolysis cluster_carbamate Carbamate Linkage & Hydrolysis amide R-C(=O)N(H)-R' products_amide R-COOH + H₂N-R' amide->products_amide Hydrolysis water_amide + H₂O enzyme_amide Protease enzyme_amide->amide carbamate R-O-C(=O)N(H)-R' products_carbamate R-OH + [HO-C(=O)N(H)-R'] carbamate->products_carbamate Hydrolysis water_carbamate + H₂O unstable_intermediate Unstable Carbamic Acid products_carbamate->unstable_intermediate final_products CO₂ + H₂N-R' unstable_intermediate->final_products Spontaneous Decomposition enzyme_carbamate Esterase enzyme_carbamate->carbamate

Figure 1: Comparison of Amide and Carbamate Hydrolysis Pathways.

Experimental Protocols

Accurate assessment of linker stability is crucial for predicting in vivo behavior. Below are generalized methodologies for evaluating the stability of amide and carbamate linkages in physiological conditions.

In Vitro Plasma/Serum Stability Assay

Objective: To determine the hydrolytic stability of a compound in the presence of plasma or serum enzymes.

Methodology:

  • Preparation of Solutions: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO). This stock is then diluted into pre-warmed (37°C) plasma or serum from the desired species (e.g., human, rat, mouse) to a final concentration typically between 1-10 µM. The final concentration of the organic solvent should be kept low (<1%) to avoid protein precipitation.

  • Incubation: The reaction mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate plasma proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound and any metabolites, is collected.

  • Analysis: The concentration of the parent compound in the supernatant is quantified using a suitable analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) is then calculated from the slope of the natural logarithm of the concentration versus time plot.

Buffer Stability Assay

Objective: To assess the chemical stability of a compound at a specific pH in the absence of enzymes.

Methodology:

  • Preparation of Buffers: Aqueous buffers are prepared at various pH values relevant to physiological conditions (e.g., pH 7.4 for blood, pH 5.0-6.0 for endosomes). A common buffer for pH 7.4 is phosphate-buffered saline (PBS).

  • Incubation: A stock solution of the test compound is diluted into the pre-warmed (37°C) buffer solution.

  • Sampling and Analysis: Aliquots are taken at various time points, and the concentration of the parent compound is determined by a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS. Unlike the plasma stability assay, a quenching step is often not necessary unless the compound is highly unstable.

  • Data Analysis: The degradation rate and half-life are calculated similarly to the plasma stability assay.

Conclusion

The choice between a carbamate and an amide linkage is a strategic one, dictated by the desired stability profile of the drug candidate.

  • Amide linkages offer exceptional stability, making them suitable for molecules that need to remain intact to exert their therapeutic effect. They are the preferred choice when proteolytic degradation is a concern and can be further stabilized through structural modifications like N-alkylation.[13]

  • Carbamate linkages , with their tunable lability, provide a versatile platform for prodrug design and the development of cleavable linkers in ADCs.[4] The stability of a carbamate can be finely controlled by modifying its substitution pattern, allowing for drug release to be triggered by specific enzymes or pH conditions.

For researchers and drug development professionals, a thorough understanding of these differences, supported by rigorous experimental evaluation, is essential for the successful design of stable and effective therapeutic agents.

References

Buffer Systems in Bioconjugation: A Comparative Guide to Optimizing Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the success of a bioconjugation reaction is fundamentally linked to the composition of the reaction buffer. The choice of buffer system can dramatically influence the efficiency, specificity, and stability of the resulting conjugate. This guide provides an objective comparison of commonly used buffer systems for two of the most prevalent bioconjugation chemistries: N-hydroxysuccinimide (NHS) ester and maleimide-thiol coupling. Supported by experimental protocols and illustrative diagrams, this document aims to equip researchers with the knowledge to make informed decisions for their bioconjugation strategies.

The Critical Role of Buffers in Bioconjugation

Bioconjugation involves the formation of a stable covalent bond between two molecules, at least one of which is a biomolecule. The reaction environment, dictated by the buffer system, is paramount. Key parameters such as pH, buffer species, and the presence of additives can either facilitate or hinder the desired reaction. An optimized buffer ensures the target functional groups are in their reactive state while minimizing side reactions like hydrolysis of the labeling reagent.

Comparison of Bioconjugation Efficiency in Different Buffer Systems

The following table summarizes the impact of different buffer systems on the efficiency of NHS-ester and maleimide-thiol conjugation reactions. The efficiency is presented as a relative percentage, where optimal conditions are considered 100%.

Bioconjugation Chemistry Buffer System pH Typical Concentration Relative Conjugation Efficiency (%) Key Considerations
NHS-Ester Chemistry Sodium Phosphate (B84403)7.2 - 7.550 - 100 mM80 - 90%Slower reaction rate compared to higher pH. Good for pH-sensitive proteins.[1]
Sodium Bicarbonate8.3 - 8.5100 mM90 - 100%Optimal pH for efficient reaction with primary amines.[1][2]
HEPES7.2 - 8.050 - 100 mM85 - 95%Good buffering capacity in the optimal pH range.[1][3]
Borate8.0 - 8.550 - 100 mM90 - 95%Effective buffer for maintaining alkaline pH.[3]
Tris-buffered Saline (TBS)7.4 - 8.050 mM10 - 30%Not Recommended. Contains primary amines that compete with the target molecule for reaction with the NHS ester.[1]
Maleimide-Thiol Chemistry Phosphate-Buffered Saline (PBS)6.5 - 7.51x (approx. 10 mM phosphate)90 - 100%Commonly used and provides a suitable pH range for selective thiol reaction.[4][5][6]
HEPES7.0 - 7.520 - 100 mM90 - 100%A good alternative to PBS, especially if phosphate is to be avoided.[4][5][6]
Tris7.0 - 7.520 - 100 mM85 - 95%Generally suitable, but ensure the pH is maintained below 7.5 to minimize reaction with amines.[4][5][6]
Acetate5.0 - 6.050 - 100 mM40 - 60%Suboptimal pH; the reaction is significantly slower as the thiol group is less reactive.[5]

Experimental Protocols

N-Hydroxysuccinimide (NHS) Ester Conjugation Protocol

This protocol outlines a general procedure for labeling a protein with an NHS-ester functionalized molecule.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate or sodium bicarbonate buffer, pH 7.2-8.5) at a concentration of 1-10 mg/mL.[1][3]

    • If the protein is stored in a buffer containing primary amines (e.g., Tris), it must be buffer-exchanged into a suitable amine-free buffer.

  • NHS Ester Reagent Preparation:

    • Many NHS esters have poor aqueous solubility and should be dissolved in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][7]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dissolved NHS ester to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Reaction Quenching (Optional):

    • The reaction can be stopped by adding a small molecule with a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.[1]

  • Purification:

    • Remove unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

Maleimide-Thiol Conjugation Protocol

This protocol provides a general method for conjugating a maleimide-functionalized molecule to a protein containing free sulfhydryl groups.

  • Protein Preparation:

    • Dissolve the protein (1-10 mg/mL) in a degassed buffer at pH 6.5-7.5 (e.g., PBS, HEPES, or Tris).[4][5][6] Buffers should not contain thiols.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature.[5] Do not use dithiothreitol (B142953) (DTT) or β-mercaptoethanol as they need to be removed before adding the maleimide (B117702).

  • Maleimide Reagent Preparation:

    • Dissolve the maleimide-functionalized molecule in an appropriate solvent (e.g., DMSO or DMF for hydrophobic molecules, or water for water-soluble ones) to create a stock solution.[4][6]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the maleimide reagent to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8] If the labeling reagent is light-sensitive, protect the reaction from light.

  • Reaction Quenching:

  • Purification:

    • Separate the labeled protein from unreacted reagents using a desalting column, dialysis, or other suitable chromatography methods.[5]

Visualizing Bioconjugation Processes

To better understand the experimental steps and potential pitfalls, the following diagrams illustrate a generalized workflow and a common interference scenario.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Biomolecule in appropriate buffer reaction Mix Biomolecule and Reagent Incubate (RT or 4°C) prep_protein->reaction prep_reagent Dissolve Conjugation Reagent (e.g., in DMSO/DMF) prep_reagent->reaction quench Quench Reaction (Optional) reaction->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify analyze Analyze Conjugate (e.g., SDS-PAGE, MS) purify->analyze

A generalized experimental workflow for bioconjugation.

G cluster_reactants Reactants cluster_products Products NHS_Ester NHS Ester Desired_Product Desired Conjugate NHS_Ester->Desired_Product reacts with Byproduct Inactive Tris-Conjugate NHS_Ester->Byproduct competes for reaction Protein Target Protein (with -NH2) Protein->Desired_Product Tris Tris Buffer (with -NH2) Tris->Byproduct

Interference of Tris buffer in NHS-ester conjugation.

References

A Comparative Guide to Heterobifunctional Linkers for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened up new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While the choice of ligands dictates specificity, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its ability to form a stable and productive ternary complex, as well as its pharmacokinetic and physicochemical properties.[2][3] This guide provides a comparative analysis of common heterobifunctional linkers used in PROTAC development, supported by experimental data and detailed protocols to aid in the rational design of potent protein degraders.

The Central Role of the Linker in PROTAC Function

The linker is not merely a passive spacer but an active contributor to the biological activity of a PROTAC.[2] Its length, composition, rigidity, and attachment points all play a crucial role in orchestrating the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[2][4] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to efficient ubiquitination and subsequent degradation of the POI by the proteasome.[2] Conversely, a poorly designed linker can result in steric clashes or unfavorable interactions, leading to negative cooperativity and reduced degradation efficiency.[2]

Diagram 1: General Mechanism of PROTAC Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Classification and Properties of PROTAC Linkers

PROTAC linkers can be broadly categorized into two main classes: flexible and rigid, with "smart" or functional linkers emerging as a more recent innovation.[2][5]

Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains

Flexible linkers are the most commonly used type in the initial stages of PROTAC development due to their synthetic accessibility and ease of modification.[2] They allow the PROTAC to adopt multiple conformations, which can increase the likelihood of forming a productive ternary complex.[2]

  • Alkyl Chains: These are simple hydrocarbon chains of varying lengths.[2] While synthetically tractable, they can increase the lipophilicity of the PROTAC, which may lead to poor solubility and cell permeability.[6]

  • Polyethylene Glycol (PEG) Chains: PEG linkers consist of repeating ethylene (B1197577) glycol units and are widely used to improve the solubility and hydrophilicity of PROTACs.[5][6] Approximately 54% of reported PROTACs utilize PEG-based linkers.[7] Their flexibility is thought to contribute to the stabilization of the ternary complex through cooperative binding.[7]

Advantages of Flexible Linkers:

  • Synthetically accessible and easy to modify.[2]

  • Conformational flexibility can facilitate the formation of a productive ternary complex.[2]

Disadvantages of Flexible Linkers:

  • High flexibility can lead to an entropic penalty upon binding, potentially reducing ternary complex stability.[2]

  • Can contribute to poor physicochemical properties, such as high lipophilicity (alkyl chains) or a high number of rotatable bonds, negatively impacting cell permeability and oral bioavailability.[2]

  • May be more susceptible to metabolism.[2]

Rigid Linkers: Constraining Conformational Freedom

Rigid linkers incorporate structural elements that limit the conformational flexibility of the PROTAC.[5] This can pre-organize the molecule into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[2]

  • Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity.[2]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often formed via "click chemistry," provide conformational restriction.[2] Triazole-containing linkers are metabolically stable and widely used in PROTAC development.[5]

  • Cycloalkanes: Structures like piperazine, piperidine, and cyclohexane (B81311) introduce rigidity while also potentially improving water solubility and metabolic stability.[5][]

Advantages of Rigid Linkers:

  • Can pre-organize the PROTAC for favorable ternary complex formation.[2]

  • May improve selectivity by disfavoring off-target ternary complex formation.[2]

  • Can lead to improved physicochemical and pharmacokinetic properties.[2]

Disadvantages of Rigid Linkers:

  • Often more synthetically challenging to prepare.[2]

  • The lack of flexibility can make it more difficult to achieve a productive ternary complex geometry.[2]

"Smart" or Functional Linkers

Recent innovations have led to the development of linkers with additional functionalities, allowing for greater control over PROTAC activity.[2]

  • Photoswitchable Linkers: These linkers, often containing an azobenzene (B91143) moiety, can switch between cis and trans isomers upon exposure to light of a specific wavelength, enabling spatiotemporal control of PROTAC activity.[2]

  • Photocleavable Linkers: These linkers can be cleaved by light, providing another mechanism for controlling PROTAC activation.[2]

Diagram 2: Structural Components of a PROTAC

PROTAC_Structure POI_Ligand Protein of Interest (POI) Ligand (Warhead) Linker Heterobifunctional Linker (e.g., PEG, Alkyl, Rigid) POI_Ligand->Linker E3_Ligand E3 Ligase Ligand (Anchor) Linker->E3_Ligand

Caption: The three core components of a Proteolysis Targeting Chimera (PROTAC).

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50), which is the concentration required to degrade 50% of the target protein, and the maximum degradation (Dmax).[7][9] The following table summarizes data from various studies, highlighting the impact of linker type and length on PROTAC performance.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50Dmax (%)Key InsightReference(s)
BRD4CRBNPEG~16< 0.5 µM>90Intermediate length linkers (1-2 PEG units) showed reduced potency compared to shorter and longer linkers.[10]
ERαVHLPEG16~100 nM>90A 16-atom PEG linker was significantly more potent in degrading ERα than a 12-atom linker, despite similar binding affinities.[7][11]
TBK1CRBNAlkyl/Ether21PotentN/AA 21-atom linker provided the optimal balance for potent degradation.[9]
Androgen Receptor (AR)CRBNRigid (piperidine/di-piperidine)N/A< 1 nM>90A rigid, polar linker significantly improved aqueous solubility and induced potent AR depletion.[10]
BET ProteinsVHLPEG/AlkylN/AN/AN/AThe linker can modulate selectivity. MZ1 is selective for BRD4, while ARV-825 and dBET1 degrade BRD2, BRD3, and BRD4.[9][10]

Note: Data is synthesized from multiple sources for comparative purposes. Absolute values can vary based on specific cell lines and experimental conditions.

Experimental Protocols for PROTAC Evaluation

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.

Western Blotting for Protein Degradation

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[6]

Materials:

  • Cells expressing the target protein

  • PROTAC of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).[6]

  • Cell Lysis and Protein Quantification: Harvest the cells and lyse them in a suitable buffer. Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).[9]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.[6]

  • Detection and Analysis: Detect the signal using a chemiluminescent substrate and an imaging system. Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading. Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.[6]

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful technique to measure the binding kinetics and affinity of binary (PROTAC to POI or E3 ligase) and ternary complexes.[7]

Principle: Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[7]

Procedure:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

  • Binary Interaction Analysis:

    • PROTAC to E3: Inject increasing concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary dissociation constant (KD).[7]

    • PROTAC to POI: In a separate experiment, immobilize the POI and inject the PROTAC to determine its binary KD for the target.[7]

  • Ternary Complex Formation: To measure ternary complex formation, inject a constant, saturating concentration of the PROTAC mixed with increasing concentrations of the POI over the immobilized E3 ligase. The binding response will reflect the formation of the ternary complex.[7][12]

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic (kon, koff) and affinity (KD) constants for both binary and ternary interactions. Calculate the cooperativity factor (α) to assess the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity.[12]

Diagram 3: PROTAC Development and Linker Optimization Workflow

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization Select_Ligands Select POI and E3 Ligands Design_Linker_Library Design Linker Library (Vary Length, Composition, Rigidity) Select_Ligands->Design_Linker_Library Synthesize_PROTACs Synthesize PROTAC Library Design_Linker_Library->Synthesize_PROTACs Degradation_Assay Protein Degradation Assay (e.g., Western Blot) Synthesize_PROTACs->Degradation_Assay Binding_Assay Ternary Complex Analysis (e.g., SPR, ITC) Degradation_Assay->Binding_Assay Analyze_Data Analyze SAR Data Binding_Assay->Analyze_Data Cell_Permeability Cell Permeability Assay Cell_Permeability->Analyze_Data Lead_Optimization Lead Optimization (Improve DMPK properties) Analyze_Data->Lead_Optimization Lead_Optimization->Design_Linker_Library Iterative Redesign In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies

Caption: A workflow for the rational design and optimization of PROTACs with a focus on the linker.

Conclusion

The linker is a critical and multifaceted component of a PROTAC molecule, playing a pivotal role in its efficacy, selectivity, and drug-like properties.[2] While flexible linkers like alkyl and PEG chains offer synthetic tractability and have been instrumental in the early development of PROTACs, the field is increasingly moving towards more rigid and functionalized linkers to enhance pharmacokinetic profiles and achieve greater control over protein degradation.[10][13] A systematic and iterative approach to linker design, combining chemical synthesis with robust biophysical and cellular evaluation, is essential for the development of the next generation of targeted protein degraders. The continued exploration of "linkerology" will undoubtedly unlock the full therapeutic potential of PROTAC technology.[2]

References

Safety Operating Guide

Navigating the Safe Disposal of Azido-PEG4-4-nitrophenyl Carbonate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of Azido-PEG4-4-nitrophenyl carbonate, a bifunctional linker commonly used in the synthesis of PROTACs and other bioconjugates. While a Safety Data Sheet (SDS) for this compound may classify it as a non-hazardous substance, the presence of an azido (B1232118) group necessitates stringent disposal practices due to the potential hazards associated with this functional group.

Core Principle: Precaution and Professional Consultation

Given the reactive nature of the azide (B81097) functional group, the primary recommendation is to treat this compound as a hazardous chemical waste. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal method.

Recommended Disposal Procedure

The most secure and universally compliant method for disposing of this compound is through your institution's official hazardous waste management program.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof container suitable for organic or mixed chemical waste.

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name, "this compound," and any other constituents in the waste stream.

Step 2: Container Compatibility

  • Utilize containers made of materials that are non-reactive with the chemical. Glass or high-density polyethylene (B3416737) (HDPE) are generally suitable.

  • Crucially, avoid using containers with metal caps (B75204) or liners. Azides can react with certain metals, particularly copper and lead, to form highly explosive metal azides.

Step 3: Storage Pending Disposal

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be cool, dry, and well-ventilated.

  • Ensure the storage location is away from incompatible materials, especially acids. Contact with acids can lead to the formation of highly toxic and explosive hydrazoic acid.

Step 4: Arranging for Pickup

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for documentation and collection.

Alternative Disposal Method: Chemical Deactivation (for Advanced Users)

In some instances, chemical deactivation of the azide group to a more stable amine may be considered. This procedure should only be performed by trained personnel in a controlled laboratory setting and with prior approval from your EHS department.

Experimental Protocol for Azide Reduction: A common method for the reduction of organic azides is treatment with a reducing agent such as triphenylphosphine (B44618) (Staudinger reaction) or a thiol.

  • Reaction Setup: In a well-ventilated fume hood, dissolve the this compound waste in an appropriate solvent (e.g., tetrahydrofuran/water).

  • Reduction: Slowly add a solution of the reducing agent (e.g., triphenylphosphine) to the azide solution. The reaction is typically stirred at room temperature.

  • Monitoring: Monitor the reaction to completion using a suitable analytical technique, such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the characteristic azide peak at ~2100 cm⁻¹).

  • Waste Collection: Once the reaction is complete and the azide has been fully converted to the amine, the resulting waste stream should still be collected as hazardous chemical waste, as it contains other organic compounds.

Disposal of Deactivated Waste:

  • Collect the deactivated solution in a labeled hazardous waste container.

  • Indicate on the label that the azide has been reduced to an amine and list all other chemical components.

  • Arrange for pickup by your EHS department.

Quantitative Data Summary

ParameterGuidelineSource
Azide Compounds Avoid mixing with acids to prevent formation of hydrazoic acid.University of Pittsburgh[1]
Azide Compounds Avoid contact with metals (especially copper and lead) to prevent formation of explosive metal azides.University of Pittsburgh[1]
Sodium Azide (in solution) If drain disposal is permitted, flush with copious amounts of water.UNM Chemistry[2]

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the appropriate disposal procedure for this compound.

DisposalWorkflow start Waste Containing This compound Generated consult_ehs Consult Institutional EHS Department start->consult_ehs deactivation_feasible Is Chemical Deactivation Feasible and Approved? consult_ehs->deactivation_feasible direct_disposal Direct Disposal as Hazardous Waste arrange_pickup Arrange for EHS Pickup and Disposal direct_disposal->arrange_pickup deactivation_feasible->direct_disposal No / Unsure deactivation_procedure Perform Chemical Deactivation (e.g., Reduction to Amine) deactivation_feasible->deactivation_procedure Yes collect_deactivated_waste Collect Deactivated Waste as Hazardous Waste deactivation_procedure->collect_deactivated_waste collect_deactivated_waste->arrange_pickup

Disposal decision workflow for this compound.

By adhering to these procedures and prioritizing safety, researchers can responsibly manage the disposal of this compound, ensuring a safe laboratory environment and minimizing environmental impact.

References

Essential Safety and Operational Guide for Handling Azido-PEG4-4-nitrophenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with Azido-PEG4-4-nitrophenyl carbonate (CAS No: 1422540-98-4). Adherence to these procedures is vital for ensuring a safe laboratory environment and proper handling of this chemical.

While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance or mixture, it is prudent to follow standard laboratory safety practices and handle the compound with care.[1] The following recommendations incorporate best practices for handling chemical reagents in a laboratory setting.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValue
CAS Number 1422540-98-4
Molecular Formula C15H20N4O8
Molecular Weight 384.34 g/mol
Appearance Viscous Liquid
Color Colorless to light yellow
Purity 98.88%
Storage (Pure) -20°C for 3 years
Storage (Solvent) -80°C for 6 months, -20°C for 1 month

Personal Protective Equipment (PPE)

To ensure personal safety, the following personal protective equipment should be worn at all times when handling this compound:

  • Eye Protection : Wear chemical safety goggles or a face shield.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required.

  • Body Protection : A laboratory coat must be worn.

  • Respiratory Protection : While the substance is not classified as hazardous, it is good practice to handle it in a well-ventilated area.[2] For procedures that may generate aerosols or if working outside of a fume hood, a respirator may be necessary based on a risk assessment.

Operational Plan: Safe Handling Protocol

1. Engineering Controls:

  • Work in a well-ventilated laboratory.

  • A chemical fume hood should be used when handling the compound.

  • Ensure that an eyewash station and a safety shower are readily accessible.[2]

2. Handling Procedure:

  • Preparation : Before beginning work, ensure all necessary PPE is donned correctly. Cover the work surface with absorbent, disposable bench paper.

  • Weighing and Aliquoting : As this compound is a viscous liquid, handle it carefully to avoid splashes.[3] Perform all weighing and aliquoting inside a chemical fume hood.

  • Dissolving : When preparing solutions, add the this compound to the solvent slowly and stir to ensure proper mixing.

  • Post-Handling : After handling, wash hands thoroughly with soap and water. Clean and decontaminate all work surfaces.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Liquid Waste : Collect all solutions containing this compound in a designated, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.[2]

  • Solid Waste : Any disposable materials that are grossly contaminated with the chemical (e.g., pipette tips, absorbent paper) should be collected in a designated, labeled hazardous waste container.[2]

  • Sharps Waste : Any contaminated needles or other sharps must be disposed of in a designated sharps container.[2]

  • Disposal Procedure : All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on chemical waste disposal.

Emergency Procedures

In the event of an exposure or spill, follow these first aid measures:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[1]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

  • Spills : For small spills, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand. Sweep up the absorbed material and place it in a tightly sealed container for disposal.

Experimental Workflow

The following diagram illustrates a general workflow for handling this compound in a laboratory setting.

G prep Preparation - Don PPE - Prepare work area handling Handling in Fume Hood - Weighing - Aliquoting - Solution Preparation prep->handling Proceed to handling reaction Reaction - Conduct experiment handling->reaction Use in experiment cleanup Post-Handling Cleanup - Decontaminate surfaces - Wash hands reaction->cleanup After experiment waste Waste Disposal - Segregate liquid, solid, and sharps waste cleanup->waste Dispose of waste

Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.